molecular formula C7H7N3O2S B3030667 p-Toluenesulfonyl azide CAS No. 941-55-9

p-Toluenesulfonyl azide

Cat. No.: B3030667
CAS No.: 941-55-9
M. Wt: 197.22 g/mol
InChI Key: NDLIRBZKZSDGSO-UHFFFAOYSA-N
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Description

P-Toluenesulfonyl azide is a useful research compound. Its molecular formula is C7H7N3O2S and its molecular weight is 197.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138649. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diazo-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLIRBZKZSDGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061333
Record name p-Toluenesulfonyl azide
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Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

941-55-9
Record name Tosyl azide
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Record name Tosyl azide
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Record name Benzenesulfonyl azide, 4-methyl-
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Record name p-Toluenesulfonyl azide
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Record name P-TOLUENESULFONYL AZIDE
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Foundational & Exploratory

An In-depth Technical Guide to p-Toluenesulfonyl Azide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl azide (B81097), commonly referred to as tosyl azide (TsN₃), is a versatile and widely utilized reagent in organic synthesis.[1][2] Its significance lies primarily in its ability to act as a precursor for the transfer of diazo and azide functionalities, making it an invaluable tool in the construction of complex organic molecules, including pharmaceuticals and other biologically active compounds.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of p-toluenesulfonyl azide, with a focus on its practical applications in a research and development setting.

Chemical and Physical Properties

This compound is an oily, colorless liquid at room temperature that may crystallize into a white solid upon refrigeration.[1][3] It is soluble in most common organic solvents.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇N₃O₂S[2][5][6][7]
Molecular Weight 197.21 g/mol [5][6][7]
Appearance Oily colorless liquid or white to pale yellow solid[1][4]
Melting Point 21-22 °C[1]
Boiling Point 110-115 °C at 0.001 mmHg[1]
Density ~1.286 g/cm³[1]
CAS Number 941-55-9[2][5][6][7]

Molecular Structure

Table 2: Computed Structural Parameters of this compound

ParameterValueSource
C-S Bond Length ~1.77 ÅComputational
S-N Bond Length ~1.70 ÅComputational
N-N Bond Lengths ~1.24 Å, ~1.12 ÅComputational
C-S-O Bond Angle ~108°Computational
O-S-O Bond Angle ~120°Computational
S-N-N Bond Angle ~114°Computational
N-N-N Bond Angle ~172°Computational

Note: These values are based on computational chemistry models and may vary slightly from experimental values.

Experimental Protocols

Synthesis of this compound

A standard and reliable method for the laboratory-scale synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with sodium azide in an aqueous acetone (B3395972) mixture.[1][2]

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • Dichloromethane (B109758) (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure: [3]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.02 equivalents) in a minimal amount of water.

  • To this solution, add a solution of p-toluenesulfonyl chloride (1.00 equivalent) in acetone. The addition should be performed dropwise at 0 °C using an ice bath to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil. The product can be stored at 2-8 °C, where it may crystallize.[7]

Experimental Workflow for Synthesis

G reagents p-Toluenesulfonyl Chloride Sodium Azide Acetone/Water reaction Reaction at 0°C to RT (2 hours) reagents->reaction workup1 Remove Acetone (Rotary Evaporation) reaction->workup1 workup2 Aqueous Extraction (Dichloromethane) workup1->workup2 workup3 Wash with Water and Brine workup2->workup3 drying Dry with Na2SO4 workup3->drying isolation Concentrate (Rotary Evaporation) drying->isolation product This compound isolation->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a key reagent in several important organic transformations, primarily diazo transfer reactions and [3+2] cycloadditions.

Diazo Transfer Reactions

Diazo transfer reactions involve the transfer of a diazo group (=N₂) from a donor, such as this compound, to an active methylene (B1212753) compound. This reaction is a fundamental method for the synthesis of diazo compounds, which are valuable intermediates in organic synthesis.

The generalized mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen of the azide. Subsequent elimination of p-toluenesulfonamide (B41071) yields the diazo compound.

Signaling Pathway for Diazo Transfer Reaction

G cluster_0 Diazo Transfer Mechanism Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Base Intermediate Intermediate Carbanion->Intermediate + Tosyl Azide Tosyl Azide Tosyl Azide Tosyl Azide->Intermediate Diazo Compound Diazo Compound Intermediate->Diazo Compound Sulfonamide Sulfonamide Intermediate->Sulfonamide Elimination

Caption: Mechanism of the diazo transfer reaction.

[3+2] Cycloaddition Reactions

This compound participates in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions, with alkynes to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and broad functional group tolerance. The reaction can be performed thermally or, more commonly, catalyzed by copper(I) species, which significantly accelerates the reaction rate and controls the regioselectivity to favor the 1,4-disubstituted triazole.

Logical Relationship for [3+2] Cycloaddition

G cluster_conditions Reaction Conditions Tosyl Azide Tosyl Azide Triazole Triazole Tosyl Azide->Triazole Alkyne Alkyne Alkyne->Triazole Thermal Thermal Cu(I) Catalysis Cu(I) Catalysis

Caption: Reactants and product of the [3+2] cycloaddition.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey FeaturesReference
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (d, J = 8.3 Hz, 2H, Ar-H ortho to SO₂), 7.41 (d, J = 8.3 Hz, 2H, Ar-H meta to SO₂), 2.49 (s, 3H, CH₃)[3]
¹³C NMR (CDCl₃)δ 145.5, 134.8, 130.1, 128.3, 21.7[8]
IR (neat)ν_max 2128 cm⁻¹ (N₃ stretch), 1595 cm⁻¹ (C=C stretch), 1371 cm⁻¹ (asymmetric SO₂ stretch), 1167 cm⁻¹ (symmetric SO₂ stretch)[3]
Mass Spec. (EI)m/z 197 (M⁺), 155, 91 (tropylium ion), 65[9]

Safety and Handling

This compound is a potentially explosive compound and should be handled with caution.[1] It is sensitive to heat and shock, and its decomposition can be initiated at temperatures above 100 °C.[1] It is also classified as acutely toxic if swallowed.[5]

Recommended Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid heating the compound directly. If heating is necessary, use a water or oil bath with careful temperature monitoring.

  • Store in a cool, dry place away from heat and sources of ignition.[7]

  • Small-scale reactions are recommended whenever possible.

  • Be aware of the potential for detonation, especially when handling the neat compound in larger quantities.

Conclusion

This compound is an indispensable reagent for organic chemists, offering efficient routes to valuable diazo compounds and triazoles. Its predictable reactivity and well-established synthetic protocols make it a reliable tool in both academic research and industrial drug development. A thorough understanding of its chemical properties, structure, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

The Versatility of p-Toluenesulfonyl Azide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

p-Toluenesulfonyl azide (B81097) (tosyl azide, TsN₃) has emerged as a cornerstone reagent in organic chemistry, offering a versatile platform for the introduction of nitrogen-containing functionalities. Its utility spans a wide array of transformations, including diazo transfer reactions, cycloadditions, and C-H functionalizations. This technical guide provides an in-depth overview of the core applications of p-toluenesulfonyl azide, tailored for researchers, scientists, and professionals in drug development. The document details key reaction protocols, presents quantitative data for various substrates, and illustrates reaction mechanisms through detailed diagrams.

Diazo Transfer Reactions: The Regitz Diazo Transfer

One of the most prominent applications of this compound is in the Regitz diazo transfer, a reliable method for the synthesis of diazo compounds from active methylene (B1212753) precursors.[1] This reaction is pivotal for generating valuable intermediates used in cyclopropanations, Wolff rearrangements, and C-H insertion reactions.[2]

Reaction Principle

The Regitz diazo transfer involves the reaction of an active methylene compound with this compound in the presence of a base. The acidic proton of the methylene group is abstracted by the base, forming a carbanion that subsequently attacks the terminal nitrogen of the azide. This is followed by the elimination of p-toluenesulfonamide (B41071) to yield the corresponding diazo compound.

Experimental Protocol: Synthesis of 2-Diazocyclohexane-1,3-dione

A representative procedure for the diazo transfer to a 1,3-dicarbonyl compound is as follows:

  • To a solution of cyclohexane-1,3-dione (1.0 eq.) in a suitable solvent such as acetonitrile, add triethylamine (B128534) (1.1 eq.) at 0 °C.

  • Slowly add a solution of this compound (1.05 eq.) in the same solvent while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-diazocyclohexane-1,3-dione.

This protocol has been successfully applied to a range of 1,3-dicarbonyl compounds, yielding the corresponding diazo products in high yields.[3]

Quantitative Data for Diazo Transfer Reactions

The efficiency of the Regitz diazo transfer is demonstrated by the high yields obtained for a variety of β-dicarbonyl substrates.

SubstrateProductYield (%)Reference
Cyclohexane-1,3-dione2-Diazocyclohexane-1,3-dione90[3]
Dimedone2-Diazodimedone94[3]
Ethyl acetoacetateEthyl 2-diazoacetoacetate>95 (conversion)
Benzyl acetoacetateBenzyl 2-diazoacetoacetate>95 (conversion)
Diethyl malonateDiethyl diazomalonate>95 (conversion)

Reaction Workflow: Regitz Diazo Transfer

Regitz_Diazo_Transfer sub Active Methylene Compound enolate Enolate Intermediate sub->enolate Deprotonation base Base (e.g., Et3N) base->enolate tsn3 p-Toluenesulfonyl Azide (TsN3) adduct Tetrazene-like Intermediate tsn3->adduct enolate->adduct Nucleophilic Attack diazo Diazo Product adduct->diazo Elimination sulfonamide p-Toluenesulfonamide adduct->sulfonamide CuAAC_Mechanism alkyne Terminal Alkyne cu_acetylide Copper Acetylide Intermediate alkyne->cu_acetylide tsn3 p-Toluenesulfonyl Azide (TsN3) cu_triazolide Copper Triazolide Intermediate tsn3->cu_triazolide cu1 Cu(I) Catalyst cu1->cu_acetylide cu_acetylide->cu_triazolide cu_triazolide->cu1 Catalyst Regeneration triazole 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->triazole Protonolysis CH_Amidation substrate Arene Substrate with Directing Group cyclometalated Cyclometalated Intermediate substrate->cyclometalated catalyst Iridium Catalyst [Ir(III)] ir_nitrene Iridium-Nitrene Intermediate catalyst->ir_nitrene catalyst->cyclometalated C-H Activation tsn3 p-Toluenesulfonyl Azide (TsN3) tsn3->ir_nitrene product ortho-Amidated Product ir_nitrene->product cyclometalated->product Nitrene Insertion product->catalyst Catalyst Regeneration Amidine_Synthesis alkyne Terminal Alkyne ketenimine Ketenimine Intermediate alkyne->ketenimine tsn3 p-Toluenesulfonyl Azide (TsN3) tsn3->ketenimine amine Amine amidine N-Sulfonylamidine Product amine->amidine catalyst Cu(I) Catalyst catalyst->ketenimine Formation ketenimine->amidine Nucleophilic Attack

References

An In-depth Technical Guide to p-Toluenesulfonyl Azide (Tosyl Azide)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 941-55-9

This technical guide provides comprehensive information on p-Toluenesulfonyl azide (B81097) (TsN₃), a versatile and pivotal reagent in modern organic synthesis. Aimed at researchers, chemists, and professionals in drug development, this document details its physicochemical properties, synthesis, key reactions, and safety protocols, presented with clarity for practical application.

Physicochemical and Spectroscopic Data

p-Toluenesulfonyl azide, also known as tosyl azide, is an organic compound widely used as a reagent in organic synthesis and materials science.[1] It typically appears as a colorless to pale yellow liquid or a white solid, depending on purity and temperature.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 941-55-9[1][2][3]
Molecular Formula C₇H₇N₃O₂S[3][4]
Molecular Weight 197.21 g/mol [1][3][4]
Melting Point 21-22 °C (70-72 °F)[1][2][5]
Boiling Point 110-115 °C at 0.001 mmHg[5]
Density ~0.90 g/mL at 20 °C[1][3]
Refractive Index (n20/D) 1.502 - 1.548[2][3]
Flash Point 4.0 °C (39.2 °F) - Closed Cup (for solution in Toluene)
Appearance Colorless to slight yellow liquid or white solid[1][2][3]
Solubility Soluble in most organic solvents like CH₂Cl₂, Et₂O, EtOH, and Toluene.[1][6]

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/Shifts (δ)Reference
Infrared (IR) ν_max_ (cm⁻¹) 2128 (azide N≡N stretch), 1595, 1371, 1167[7]
¹H NMR (CDCl₃, 400 MHz) 2.49 (3H, s, CH₃), 7.41 (2H, d, J 8.3, ArH), 7.85 (2H, d, J 8.3, ArH)[7]

Synthesis of this compound

The standard laboratory preparation of this compound involves the reaction of p-toluenesulfonyl chloride with sodium azide in an aqueous solvent system.[5]

TsCl p-Toluenesulfonyl Chloride (in Acetone) ReactionVessel Reaction at 0 °C to RT (2 hours) TsCl->ReactionVessel NaN3 Sodium Azide (in Water) NaN3->ReactionVessel Workup Aqueous Workup (DCM Extraction) ReactionVessel->Workup Reaction Mixture Product This compound (Tosyl Azide) Workup->Product Purified Product

Diagram of the synthesis of this compound.
  • Preparation: Prepare a solution of sodium azide (NaN₃) (4.34 g, 66.0 mmol, 1.01 eq.) in water (15 mL) and cool it to 0 °C in an ice bath with stirring.

  • Reaction: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (12.23 g, 65.0 mmol, 1 eq.) in acetone (B3395972) (30 mL). Add this solution dropwise to the stirring sodium azide solution over 15 minutes, maintaining the temperature at 0 °C.

  • Stirring: Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Workup: Remove the acetone under reduced pressure. Extract the remaining aqueous solution with dichloromethane (B109758) (DCM, 20 mL).

  • Washing: Wash the organic layer sequentially with water (2 x 15 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield pure this compound as a colorless oil. The product often crystallizes into a white solid upon refrigeration.[7]

Key Applications in Organic Synthesis

Tosyl azide is a cornerstone reagent for introducing azide and diazo functional groups and serves as a nitrene source and a substrate for cycloaddition reactions.[5]

The most prominent application of tosyl azide is in diazo transfer reactions, where it converts active methylene (B1212753) compounds into diazo compounds.[6][8] This reaction, known as the Regitz Diazo Transfer, is fundamental in synthesizing precursors for various transformations.[9]

Substrate Active Methylene Compound (e.g., β-keto ester) Reaction Diazo Transfer Reaction (Acetonitrile, 25 °C) Substrate->Reaction Base Base (e.g., Et₃N, DBU) Base->Reaction TsN3 This compound TsN3->Reaction DiazoProduct α-Diazo Carbonyl Compound Reaction->DiazoProduct Desired Product Byproduct p-Toluenesulfonamide Reaction->Byproduct Byproduct

Workflow for a typical Regitz Diazo Transfer reaction.
  • Solution A: Dissolve the active methylene substrate (1.0 mmol, 1 eq.) and a suitable base (e.g., triethylamine, 1.05 eq.) in acetonitrile (B52724) (5 mL).

  • Solution B: In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq.) in acetonitrile (5 mL).

  • Reaction: Add Solution B to Solution A at room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica (B1680970) gel to isolate the α-diazo carbonyl compound. The byproduct, p-toluenesulfonamide, is often easily separated.[10]

Tosyl azide is a key component in Huisgen 1,3-dipolar cycloadditions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction.[3][11][12] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.[12][13]

TsN3 This compound Intermediate Copper-Acetylide Intermediate TsN3->Intermediate Cycloaddition Alkyne Terminal Alkyne Catalyst Cu(I) Catalyst (e.g., CuI) Alkyne->Catalyst Forms Catalyst->Intermediate Product N-Sulfonyl-1,2,3-triazole (1,4-regioisomer) Intermediate->Product Protonolysis

Pathway for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Setup: To a mixture of the terminal alkyne (1.0 mmol), this compound (1.1 mmol), and a copper(I) source (e.g., CuI, 5 mol%) in a suitable solvent (e.g., water, t-BuOH/H₂O, or an organic solvent like toluene) add a ligand if necessary (e.g., prolinamide, 10 mol%).[13]

  • Reaction: Stir the mixture at room temperature for 4-24 hours until the starting materials are consumed (monitored by TLC).

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography to yield the N-sulfonyl-1,2,3-triazole.

Safety and Handling

While being one of the more stable organic azides, this compound is a potential explosive and must be handled with care.[5] It is classified as fatal if swallowed and may cause a fire upon heating.[4][14] It has the shock sensitivity comparable to tetryl (B1194171) and the explosiveness of TNT.[15]

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementReferences
Hazard H225Highly flammable liquid and vapour (for solutions)
H242Heating may cause a fire[4][14]
H300Fatal if swallowed[4]
H304May be fatal if swallowed and enters airways[16]
H315Causes skin irritation[16]
H336May cause drowsiness or dizziness[16]
Precaution P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][14][16]
P235Keep cool.[14]
P270Do not eat, drink or smoke when using this product.[14][16]
P280Wear protective gloves/protective clothing/eye protection/face protection.[14][16]
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[16]
P403+P235Store in a well-ventilated place. Keep cool.[16]
P405Store locked up.[14][16]
P501Dispose of contents/container to an approved waste disposal plant.[16]

Storage and Handling:

  • Storage: Store in a refrigerator at 2-8 °C (36-46 °F).[1][3] Keep the container tightly closed in a dry and well-ventilated place.[16]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[16] Ground all equipment to prevent static discharge.[16] Particular caution is required for reactions heated at or above 100 °C, as the explosive decomposition begins around 120 °C.[5]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[16] Do not dispose of down the drain.

References

An In-depth Technical Guide to the Physical Properties of p-Toluenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of p-toluenesulfonyl azide (B81097), with a specific focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows.

Core Physical Properties

p-Toluenesulfonyl azide, also known as tosyl azide (TsN₃), is a key reagent in organic synthesis, primarily used for the introduction of azide and diazo functional groups.[1] Its physical state at or near ambient temperature is of critical importance for its handling and application in various chemical reactions.

Data Presentation

The known physical properties of this compound are summarized in the table below for quick reference.

PropertyValueNotes
Melting Point 21-22 °C (70-72 °F; 294-295 K)The compound is a colorless oil that may crystallize to a white solid upon refrigeration.[1][2]
Appearance Oily colorless liquid or white solidDependent on the ambient temperature relative to its melting point.
Boiling Point 110-115 °C (230-239 °F) at 0.001 mmHg
Density ~1.286 g/cm³
Molecular Formula C₇H₇N₃O₂S
Molar Mass 197.21 g·mol⁻¹

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility characteristics can be inferred from its common applications and available commercial formulations. It is generally considered to be soluble in many common organic solvents.

SolventQualitative SolubilityBasis of Information
Toluene SolubleCommercially available as a solution in toluene.
Acetone (B3395972) SolubleUsed as a solvent in its synthesis from tosyl chloride and sodium azide.[1][2]
Dichloromethane SolubleUsed as an extraction solvent during its synthesis.[2]
Acetonitrile SolubleEmployed as a solvent in diazo transfer reactions involving this compound.[2]

It is important to note that while this compound is one of the more stable organic azides, it is still considered a potential explosive and should be handled with care, particularly when heated.[1]

Experimental Protocols

Detailed methodologies for the determination of the physical properties and for the synthesis of this compound are crucial for reproducible research.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary tube method with an apparatus such as a Mel-Temp or a Thiele tube.

Protocol:

  • Sample Preparation: If the sample is a solid, a small amount is finely powdered. If it is a liquid, it should be induced to crystallize by cooling. The powdered solid is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has transformed into a clear liquid is recorded as the final melting point. For a pure compound, this melting range should be narrow, typically 0.5-1.5 °C.[3]

Qualitative Solubility Determination

A general procedure to assess the solubility of this compound in various organic solvents is as follows:

Protocol:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a small test tube.

  • Solvent Addition: A measured volume of the desired solvent (e.g., 0.5 mL) is added to the test tube.

  • Observation: The mixture is agitated or vortexed at a constant temperature (e.g., room temperature).

  • Assessment: The substance is classified as "soluble" if it completely dissolves, "partially soluble" if some of it dissolves, and "insoluble" if no significant dissolution is observed. This process can be repeated with different solvents to create a solubility profile.

Synthesis of this compound

This compound is commonly prepared by the reaction of p-toluenesulfonyl chloride with sodium azide.[1][2]

Protocol:

  • Reaction Setup: A solution of p-toluenesulfonyl chloride in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

  • Addition of Sodium Azide: An aqueous solution of sodium azide is added dropwise to the stirred solution of p-toluenesulfonyl chloride, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup: The acetone is removed under reduced pressure. The remaining aqueous solution is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield this compound as a colorless oil.[2]

Visualizations

The following diagrams illustrate the synthesis of this compound and a common application in a diazo transfer reaction.

Synthesis_of_p_Toluenesulfonyl_Azide reagent1 p-Toluenesulfonyl Chloride in Acetone reaction_vessel Reaction at 0°C to RT reagent1->reaction_vessel reagent2 Sodium Azide in Water reagent2->reaction_vessel workup Workup: 1. Remove Acetone 2. Extract with Dichloromethane 3. Wash and Dry reaction_vessel->workup product This compound workup->product

Caption: Synthesis of this compound.

Diazo_Transfer_Reaction substrate Active Methylene Compound reaction Diazo Transfer Reaction substrate->reaction base Base (e.g., Triethylamine) base->reaction reagent This compound reagent->reaction product Diazo Compound reaction->product byproduct p-Toluenesulfonamide reaction->byproduct

Caption: Diazo Transfer Reaction Workflow.

References

Spectroscopic Analysis of p-Toluenesulfonyl Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for p-Toluenesulfonyl azide (B81097) (tosyl azide), a versatile reagent in organic synthesis. The following sections detail the characteristic spectral data, the experimental protocols for their acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The empirical formula for p-Toluenesulfonyl azide is C₇H₇N₃O₂S, with a molecular weight of 197.21 g/mol . Spectroscopic analysis is essential for the verification of its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.85Doublet2H8.3Ar-H (ortho to SO₂N₃)
7.41Doublet2H8.3Ar-H (meta to SO₂N₃)
2.49Singlet3H--CH₃

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The following data was obtained in deuterated acetone (B3395972) (acetone-d6) on a 75 MHz instrument.[2]

Chemical Shift (δ) ppmAssignment
147.52Quaternary Ar-C (para to SO₂N₃)
136.40Quaternary Ar-C (ipso to SO₂N₃)
131.39Ar-CH (meta to SO₂N₃)
128.33Ar-CH (ortho to SO₂N₃)
21.62-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (νₘₐₓ) cm⁻¹Functional Group Assignment
2128Asymmetric stretch of the azide (-N₃) group
1595Aromatic C=C stretching
1371Symmetric stretch of the sulfonyl (SO₂) group
1167Asymmetric stretch of the sulfonyl (SO₂) group

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with sodium azide.[1] In a typical procedure, a solution of p-toluenesulfonyl chloride in acetone is added dropwise to a stirred solution of sodium azide in water at 0 °C.[1] The reaction mixture is then allowed to warm to room temperature and stirred for a couple of hours.[1] Following the removal of acetone under reduced pressure, the aqueous solution is extracted with a suitable organic solvent, such as dichloromethane.[1] The combined organic layers are washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is evaporated to yield this compound.[1]

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or acetone-d6) in a standard 5 mm NMR tube. The final volume is typically around 0.5-0.7 mL. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer (e.g., a Bruker 400 MHz instrument) is tuned and locked onto the deuterium (B1214612) signal of the solvent.[1] Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: The acquired FID is subjected to Fourier transformation to generate the NMR spectrum. Phase correction and baseline correction are applied to obtain a clean spectrum. The chemical shifts are then referenced to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[1]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is necessary to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions are then identified and reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesize Compound purification Purify Compound synthesis->purification Crude Product ir_acq Acquire IR Spectrum purification->ir_acq Pure Sample nmr_acq Acquire NMR Spectra (¹H, ¹³C) purification->nmr_acq Pure Sample ir_interp Identify Functional Groups ir_acq->ir_interp nmr_interp Determine C-H Framework nmr_acq->nmr_interp structure_elucid Elucidate Structure ir_interp->structure_elucid nmr_interp->structure_elucid lit_compare Compare with Literature Data structure_elucid->lit_compare final_confirm Structure Confirmed lit_compare->final_confirm

Caption: Workflow for Spectroscopic Analysis.

References

Introduction to diazo transfer reactions with tosyl azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diazo Transfer Reactions with Tosyl Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazo transfer reaction is a fundamental transformation in organic synthesis that installs a diazo group (=N₂) onto a substrate, typically at a position activated by one or more electron-withdrawing groups. The resulting diazocarbonyl compounds are exceptionally versatile synthetic intermediates.[1][2] They serve as precursors to reactive carbenes, carbenoids, and ketenes, enabling a wide array of subsequent transformations, including cyclopropanations, C-H insertion reactions, and the Wolff rearrangement.[1][2]

Among the various reagents developed for this purpose, p-toluenesulfonyl azide (tosyl azide, TsN₃) is one of the most common and efficient diazo transfer reagents, particularly for substrates with active methylene (B1212753) groups like 1,3-dicarbonyl compounds.[3] Despite its potential hazards, its efficiency and cost-effectiveness make it a staple in both academic research and process development.[1][3]

This guide provides a comprehensive technical overview of diazo transfer reactions using tosyl azide, covering its mechanism, applications, quantitative data, and detailed experimental protocols.

The Reagent: Tosyl Azide (TsN₃)

Tosyl azide is a colorless, crystalline solid that is highly energetic and sensitive to heat and shock.[1] Its explosive thermal decomposition can begin at temperatures as low as 120°C.[1] Due to these hazardous properties, it is often generated in situ or handled with extreme care, especially on a larger scale.[1][4] Continuous flow processes have been developed to mitigate these risks by generating and consuming tosyl azide on demand, preventing the accumulation of large quantities.[1][4][5]

The primary drawback of using tosyl azide, besides its safety profile, is the formation of the p-toluenesulfonamide (B41071) byproduct, which can sometimes complicate product purification.[2] However, for many applications, particularly the synthesis of 2-diazo-1,3-dicarbonyl compounds, optimized chromatographic purification can effectively remove this impurity.[3]

Reaction Mechanism

The base-catalyzed diazo transfer reaction with tosyl azide proceeds through a well-established pathway, particularly for activated methylene compounds like 1,3-dicarbonyls.

  • Deprotonation: A base, typically a non-nucleophilic amine like triethylamine (B128534) (Et₃N) or DBU, deprotonates the acidic α-carbon of the substrate to form a nucleophilic enolate.[6]

  • Nucleophilic Attack: The enolate attacks the terminal nitrogen atom of the electrophilic tosyl azide.[6]

  • Intermediate Formation: This attack forms a transient triazene (B1217601) intermediate.

  • Fragmentation: The intermediate collapses, cleaving the N-S bond. This fragmentation is often facilitated by proton transfer and results in the formation of the desired diazocarbonyl compound and the p-toluenesulfonamide byproduct.

Below is a diagram illustrating this mechanistic pathway.

ReactionMechanism sub Active Methylene Compound (R-CH₂-R') enolate Enolate Intermediate sub->enolate + Base - H⁺ base Base (e.g., Et₃N) intermediate Triazene Intermediate enolate->intermediate + TsN₃ tsn3 Tosyl Azide (TsN₃) product Diazo Product (R-C(=N₂)-R') intermediate->product Fragmentation byproduct p-Toluenesulfonamide (TsNH₂) intermediate->byproduct

Caption: General mechanism of a base-catalyzed diazo transfer reaction.

Scope and Applications

The diazo transfer reaction with tosyl azide is applicable to a wide range of substrates containing active methylene groups. High yields are consistently achieved with:

  • β-Ketoesters [1][4]

  • β-Diketones [3][7]

  • Malonate esters [1][4]

  • β-Ketoamides [1][4]

  • β-Ketosulfones [1][4]

The reaction is a cornerstone in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). For instance, it is a key step in generating α-diazo esters, which are precursors for the synthesis of α-hydroxy esters, a crucial intermediate in the synthesis of the antiplatelet drug Clopidogrel.[8][9]

Quantitative Data Presentation

The efficiency of the diazo transfer can vary based on the substrate, base, and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Diazo Transfer to 1,3-Dicarbonyl Compounds

Substrate Product Base Solvent Time (h) Temp (°C) Yield (%) Reference
Cyclohexane-1,3-dione 2-Diazocyclohexane-1,3-dione Et₃N CH₂Cl₂ 12 RT 90 [3]
Dimedone 2-Diazodimedone Et₃N CH₂Cl₂ 12 RT 94 [3]
Dibenzoylmethane 2-Diazo-1,3-diphenylpropane-1,3-dione Et₃N CH₂Cl₂ 12 RT 85 [3]

| Methyl acetoacetate (B1235776) | Methyl 2-diazoacetoacetate | Et₃N | MeCN | 2 | RT | 95 |[1] |

Table 2: Continuous Flow Diazo Transfer

Substrate Base Residence Time (min) Temp (°C) Purity/Yield Reference
Ethyl benzoylacetate Et₃N 120 25 >90% Purity [10]
Benzyl acetoacetate Et₃N 2 RT 98% Conversion [1]
Methyl 2-chlorophenylacetate DBU 60 35 64% Yield [8]

| Diethyl malonate | DBU | 75 | 35 | Not specified |[8] |

Experimental Protocols

The following sections provide detailed methodologies for both batch and continuous flow diazo transfer reactions.

Protocol 1: General Batch Procedure for 2-Diazo-1,3-Dicarbonyl Compounds

This protocol is adapted from the large-scale preparation of 2-diazo-1,3-dicarbonyls.[3]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add a solution of tosyl azide in dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or alumina to separate the desired diazo compound from the p-toluenesulfonamide byproduct.[3]

BatchWorkflow start Start dissolve Dissolve 1,3-dicarbonyl in CH₂Cl₂ start->dissolve cool Cool to 0°C dissolve->cool add_base Add Et₃N cool->add_base add_tsn3 Add TsN₃ solution dropwise at 0°C add_base->add_tsn3 react Stir at RT for 12-24h (Monitor by TLC) add_tsn3->react concentrate Concentrate in vacuo react->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Diazo Product purify->product

Caption: Experimental workflow for a batch diazo transfer reaction.
Protocol 2: Telescoped Continuous Flow Generation of TsN₃ and Diazo Transfer

This protocol describes a safer, scalable method that avoids the isolation of tosyl azide.[1][4]

Materials & Equipment:

  • Tosyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Active methylene substrate

  • Base (e.g., Et₃N or DBU)

  • Acetonitrile (MeCN) / Water

  • Syringe pumps

  • T-mixers

  • Reactor coils (tubing of a defined volume)

  • Back pressure regulator

Procedure:

  • Stream 1 (TsN₃ Generation): Prepare a solution of tosyl chloride in acetonitrile. Prepare a separate aqueous solution of sodium azide. Pump these two solutions via separate syringe pumps to a T-mixer. The combined stream flows through a reactor coil (residence time is controlled by flow rate and coil volume) at room temperature to generate tosyl azide in situ.

  • Stream 2 (Substrate): Prepare a solution of the active methylene substrate and the base in acetonitrile.

  • Diazo Transfer: Pump Stream 2 to a second T-mixer where it combines with the outflow from the TsN₃ generation coil (Stream 1).

  • The combined stream passes into a second, heated reactor coil (e.g., at 25-35°C) to effect the diazo transfer.[8]

  • Work-up: The product stream is collected from the outlet of the back pressure regulator. The collected solution is then worked up, which typically involves an aqueous wash to remove the sulfonamide byproduct and concentration under reduced pressure to yield the crude diazo product.[10]

FlowWorkflow cluster_0 Stream 1: TsN₃ Generation cluster_1 Stream 2: Substrate tscl TsCl in MeCN mixer1 T-Mixer tscl->mixer1 nan3 NaN₃ in Water nan3->mixer1 coil1 Reactor Coil 1 (TsN₃ forms) mixer1->coil1 mixer2 T-Mixer coil1->mixer2 substrate Substrate + Base in MeCN substrate->mixer2 coil2 Reactor Coil 2 (Diazo Transfer) mixer2->coil2 bpr Back Pressure Regulator coil2->bpr collect Collect Product Stream bpr->collect

Caption: Experimental workflow for a continuous flow diazo transfer.

Conclusion

The diazo transfer reaction using tosyl azide is a powerful and widely used method for the synthesis of valuable diazocarbonyl compounds. While the hazardous nature of tosyl azide necessitates careful handling, modern techniques such as in situ generation and continuous flow processing have significantly improved the safety and scalability of this transformation. For researchers and drug development professionals, a thorough understanding of the reaction's mechanism, scope, and practical execution is essential for leveraging its full synthetic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Mechanism of [3+2] Cycloaddition with Tosyl Azide (B81097) (TsN₃)

The [3+2] cycloaddition reaction, a cornerstone of modern organic synthesis, provides a powerful method for constructing five-membered heterocyclic rings. This guide focuses on the use of p-toluenesulfonyl azide (tosyl azide, TsN₃) as a key reagent in these transformations. As a 1,3-dipole, TsN₃ reacts with a variety of dipolarophiles, most notably alkynes and alkenes, to yield 1,2,3-triazole derivatives. These triazole products are highly valued in medicinal chemistry and drug development due to their stability, structural rigidity, and ability to engage in various non-covalent interactions with biological targets.[1][2][3]

This document details the fundamental mechanisms governing these reactions, including the classic thermal Huisgen cycloaddition, the highly efficient catalyzed variants that form the basis of "click chemistry," and metal-free approaches. It also provides practical experimental protocols and quantitative data to aid in the application of these methods in a research and development setting.

Core Mechanisms of [3+2] Cycloaddition with TsN₃

The reaction between an azide (the 1,3-dipole) and an alkyne (the dipolarophile) to form a 1,2,3-triazole is known as the Huisgen 1,3-dipolar cycloaddition.[4] While the thermal, uncatalyzed version exists, its utility is often limited by harsh conditions and a lack of regioselectivity. The development of catalyzed and strain-promoted variants has revolutionized the field.

Thermal Huisgen 1,3-Dipolar Cycloaddition

The uncatalyzed reaction between an azide like TsN₃ and an alkyne typically requires elevated temperatures and often results in a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles.[4] The reaction proceeds through a concerted pericyclic mechanism, where the new carbon-nitrogen bonds are formed simultaneously. Due to the high activation energy, this method is less common in modern synthesis, especially for sensitive substrates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click reaction," a term coined by K. Barry Sharpless.[4] This reaction is characterized by its exceptional reliability, high yields, mild and often aqueous reaction conditions, and, crucially, its near-perfect regioselectivity for the 1,4-disubstituted triazole isomer.[4][5] The catalytic cycle dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version.[5]

The mechanism is not a concerted cycloaddition but a stepwise process involving copper acetylide intermediates.[4][][7] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate.[5]

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Formation of Copper Acetylide: The Cu(I) catalyst reacts with a terminal alkyne to form a copper acetylide intermediate.[4][8] This step lowers the pKa of the alkyne's terminal proton.[4]

  • Coordination and Cyclization: The azide coordinates to the copper center, and a subsequent cyclization event forms a six-membered copper-containing metallacycle.[5][]

  • Ring Contraction and Protonolysis: The metallacycle rearranges and contracts to a more stable triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[5]

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle R_Alkyne R-C≡CH Cu_I Cu(I) Catalyst TsN3 TsN₃ Product 1,4-Triazole H_plus H⁺ Cu_Acetylide Copper Acetylide Intermediate Cu_I->Cu_Acetylide + R-C≡CH - H⁺ Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + TsN₃ Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I + H⁺ RuAAC_Mechanism RuAAC Catalytic Cycle cluster_cycle Reactants R-C≡CR' + TsN₃ Ru_cat [Ru] Catalyst (e.g., Cp*RuCl) Product 1,5-Triazole Ru_activated Activated [Ru] Complex Ru_cat->Ru_activated Ligand Displacement Ruthenacycle Six-membered Ruthenacycle Ru_activated->Ruthenacycle Oxidative Coupling Ruthenacycle->Ru_cat Reductive Elimination Experimental_Workflow General Experimental Workflow Start Start Prep Prepare Reactants (Alkyne, TsN₃) & Solvent Start->Prep Add_Cat Add Catalyst System (e.g., CuTC or CuSO₄/NaAsc/Ligand) Prep->Add_Cat React Stir at Specified Temp (e.g., 0°C to RT) for 2-18 h Add_Cat->React Monitor Monitor Reaction (TLC, LC/MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (e.g., Column Chromatography) Workup->Purify End End (Isolated Product) Purify->End

References

p-Toluenesulfonyl Azide: A Technical Guide to its Use as a Nitrene Source for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-Toluenesulfonyl azide (B81097) (TsN₃), a versatile and widely used reagent in organic synthesis for the generation of tosylnitrene. It covers the fundamental properties, synthesis, safety considerations, and key applications of TsN₃ as a nitrene source, with a focus on aziridination and C-H amination reactions. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this important synthetic tool.

Introduction to p-Toluenesulfonyl Azide (TsN₃)

This compound, also known as tosyl azide, is an organic compound extensively used to introduce azide and diazo functional groups.[1] More importantly, it serves as a precursor to the highly reactive intermediate, tosylnitrene (TsN), upon thermal or photochemical activation. This nitrene species is a powerful electrophile that can undergo a variety of transformations, making TsN₃ an invaluable reagent in the synthesis of complex nitrogen-containing molecules.

Physical and Chemical Properties:

PropertyValueReference(s)
Chemical Formula C₇H₇N₃O₂S[1]
Molar Mass 197.21 g·mol⁻¹[1]
Appearance Oily colorless liquid[1]
Melting Point 21 to 22 °C[1]
Density 1.286 g/cm³[1]

Tosyl azide is soluble in most common organic solvents.[2]

Safety and Handling

This compound is a potentially explosive compound and must be handled with extreme caution.[1]

  • Explosion Hazard : It can decompose explosively upon heating, particularly at temperatures of 120 °C and above.[1] Reactions should be conducted behind a blast shield, especially when scaling up.

  • Storage : Store in a refrigerator (2-8 °C) in a tightly closed container, protected from light.[3]

  • Handling : Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.[2] Avoid contact with skin and eyes, and prevent inhalation of vapors.[3] Use non-sparking tools and take measures to prevent static discharge.[3]

Synthesis of this compound

TsN₃ can be readily prepared from the reaction of p-toluenesulfonyl chloride (TsCl) with sodium azide (NaN₃).[1]

G TsCl p-Toluenesulfonyl Chloride (TsCl) reaction TsCl->reaction NaN3 Sodium Azide (NaN₃) NaN3->reaction Solvent Aqueous Acetone (B3395972) Solvent->reaction TsN3 p-Toluenesulfonyl Azide (TsN₃) NaCl Sodium Chloride (NaCl) reaction->TsN3 Nucleophilic Substitution reaction->NaCl

Caption: Synthesis of this compound.

Experimental Protocol: Batch Preparation of this compound

This protocol is adapted from a literature procedure.

  • Reaction Setup : To a stirring solution of sodium azide (4.34 g, 66.0 mmol) in water (15 mL) at 0 °C, add a solution of p-toluenesulfonyl chloride (12.23 g, 65.0 mmol) in acetone (30 mL) dropwise over 15 minutes.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up : Remove the acetone under reduced pressure. Extract the aqueous solution with dichloromethane (B109758) (20 mL).

  • Washing : Wash the organic layer with water (2 x 15 mL) and then with brine (10 mL).

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure this compound as a colorless oil, which crystallizes upon refrigeration.

Generation of Tosylnitrene

The utility of TsN₃ as a nitrene source stems from its ability to extrude dinitrogen gas (N₂) upon activation, generating the highly reactive tosylnitrene intermediate. This can be achieved thermally, photochemically, or through catalysis by transition metals.

G TsN3 p-Toluenesulfonyl Azide (TsN₃) Activation Activation (Heat, Light, or Catalyst) TsN3->Activation Nitrene Tosylnitrene (TsN) Activation->Nitrene N2 Dinitrogen (N₂) Activation->N2

Caption: Generation of Tosylnitrene from TsN₃.

The generated tosylnitrene can exist in either a singlet or triplet state, which influences its reactivity. Transition metal catalysts, such as those based on rhodium, ruthenium, and copper, can form metal-nitrenoid intermediates that modulate the reactivity and selectivity of the nitrene transfer.[5][6]

Key Applications as a Nitrene Source

The reaction of tosylnitrene with alkenes is a powerful method for the synthesis of N-tosyl aziridines, which are valuable building blocks in organic synthesis. The reaction can be catalyzed by various transition metal complexes.

General Reaction Scheme: Alkene + TsN₃ --(Catalyst)--> N-Tosyl Aziridine + N₂

Catalysts and Yields for Aziridination:

Catalyst SystemAlkene SubstrateYield (%)Reference(s)
Ru(salen)(CO) complexStyreneHigh (not specified)[5]
Copper(I) complexStyrene71 - 100[7]
Copper(I) complex1-HexeneGood (not specified)[7]
TADF photocatalystVarious alkenesGood to excellent[6]

A general experimental procedure for copper-catalyzed aziridination is provided below, although it uses PhI=NTs as the nitrene source, the conditions are often adaptable for TsN₃ with optimization.

General Experimental Protocol: Copper-Catalyzed Olefin Aziridination

This protocol is a representative example and may require optimization for specific substrates and nitrene sources.

  • Setup : A flame-dried Schlenk tube equipped with a magnetic stirring bar is charged with the copper catalyst (e.g., [TTMCu]PF₆, 0.01 mmol) and dissolved in deoxygenated dichloromethane (6 mL).[7]

  • Addition of Alkene : The olefin substrate (1 mmol) is added to the solution.[7]

  • Addition of Nitrene Source : this compound (0.2 mmol) is then added in one portion.[7]

  • Reaction : The mixture is stirred at the desired temperature (e.g., room temperature) for a specified time (e.g., 12 hours).[7]

  • Work-up : After the reaction is complete, the volatiles are removed under reduced pressure, and the crude product is purified by column chromatography.[7]

Tosylnitrene can also insert into carbon-hydrogen (C-H) bonds to form N-tosyl amines. This transformation is particularly powerful for the direct functionalization of unactivated C-H bonds, a significant goal in modern organic synthesis. Rhodium and ruthenium complexes are particularly effective catalysts for this reaction.[3][5]

G cluster_start Nitrene Generation cluster_reaction C-H Activation & Amination TsN3 TsN₃ Nitrenoid Rh-Nitrenoid Intermediate TsN3->Nitrenoid Catalyst [RhCp*Cl₂]₂ AgSbF₆ Catalyst->Nitrenoid Arene Arene with Directing Group (DG) CH_Activation C-H Activation Nitrenoid->CH_Activation Arene->CH_Activation CN_Formation C-N Bond Formation CH_Activation->CN_Formation Product Amidated Arene CN_Formation->Product

Caption: Rhodium-Catalyzed C-H Amination Workflow.

Experimental Protocol: Rhodium-Catalyzed Direct Amination of Benzo[h]quinoline (B1196314)

This procedure is adapted from Organic Syntheses.[3]

  • Reaction Setup : A flame-dried, 100 mL, two-necked round-bottomed flask is charged with a stir bar, dichloro(η⁵-pentamethylcyclopentadienyl)-rhodium(III) dimer (124 mg, 0.20 mmol, 1.0 mol%), silver hexafluoroantimonate(V) (275 mg, 0.80 mmol, 4.0 mol%), and benzo[h]quinoline (3.58 g, 20 mmol).[3]

  • Inert Atmosphere : The flask is evacuated and back-filled with dry N₂ three times.[3]

  • Reagent Addition : Distilled 1,2-dichloroethane (B1671644) (20 mL) and p-dodecylbenzenesulfonyl azide (7.36 mL, 22 mmol, 1.10 equiv) are added sequentially via syringe.[3]

  • Reaction : The mixture is placed in a preheated oil bath at 80 °C and stirred for 12 hours under a continuous flow of N₂.[3]

  • Work-up : After cooling to room temperature, the reaction mixture is filtered through a silica (B1680970) gel pad, washing with dichloromethane (5 x 20 mL).[3]

  • Purification : The filtrate is concentrated, and the crude product is purified by recrystallization from dichloromethane and n-hexane to afford the aminated product.[3]

Scope of Rhodium-Catalyzed C-H Amination:

Arene SubstrateAzide ReagentYield (%)Reference(s)
Benzo[h]quinolinep-Dodecylbenzenesulfonyl azide91-93[3]
N-Phenyl-2-aminopyridineThis compound95[8]
2-PhenylpyridineThis compound93[8]
Benzamide derivativesBenzyl azide70-90[4]

Conclusion

This compound is a cornerstone reagent for nitrene transfer reactions in organic synthesis. Its ability to generate tosylnitrene under various conditions allows for powerful transformations such as the aziridination of alkenes and the direct amination of C-H bonds. While its potential hazards necessitate careful handling, the synthetic utility of TsN₃, particularly when combined with modern transition metal catalysis, provides researchers with a robust tool for the construction of complex nitrogen-containing molecules relevant to the pharmaceutical and materials sciences. The detailed protocols provided herein serve as a practical starting point for the application of this versatile reagent in the laboratory.

References

Stability and Decomposition of Tosyl Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition characteristics of tosyl azide (B81097) (p-toluenesulfonyl azide), a widely used reagent in organic synthesis. Understanding the hazardous nature of this compound is critical for its safe handling, storage, and use in research and development, particularly in the pharmaceutical industry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the decomposition pathway.

Core Safety & Stability Data

Tosyl azide is a high-energy compound susceptible to explosive decomposition under thermal stress or physical impact. The following tables summarize the critical safety and thermal decomposition data for tosyl azide.

Table 1: Physical and Safety Properties of Tosyl Azide

PropertyValueSource(s)
Molecular Formula C₇H₇N₃O₂S[1][2][3][4]
Molar Mass 197.21 g/mol [1][3][5]
Appearance Colorless to pale yellow oily liquid or solid[1]
Impact Sensitivity 50 kg·cm[6]
GHS Classification Self-reactive substances and mixtures, Type D; Acute toxicity - Category 2, Oral[2]

Table 2: Thermal Decomposition Data for Tosyl Azide

ParameterValueMethodSource(s)
Explosive Decomposition Initiation Temperature ~120 °CNot specified[1][6][7]
Initiation Temperature (Tᵢ) 103 °CC80 Calorimetry
Onset Temperature (Tₒₙₛₑₜ) ~110-115 °C (estimated)DSC
Enthalpy of Decomposition (ΔHₔ) -293.2 kJ/mol (-1487 J/g)C80 Calorimetry
Initial Weight Loss 28.6%TGA
Maximum Recommended Safe Process Temperature 45 °CBased on DSC data[8]

Note: The Onset Temperature (Tₒₙₛₑₜ) is estimated based on the reported initiation temperatures. A definitive DSC thermogram was not available in the searched literature.

Thermal Decomposition Pathway

The thermal decomposition of tosyl azide proceeds through the initial elimination of nitrogen gas (N₂) to form a highly reactive intermediate, tosylnitrene. This nitrene can then undergo various reactions depending on the reaction conditions and the presence of other reagents.

DecompositionPathway Decomposition Pathway of Tosyl Azide TosylAzide Tosyl Azide (p-CH₃C₆H₄SO₂N₃) TransitionState Transition State TosylAzide->TransitionState Heat (Δ) Tosylnitrene Tosylnitrene (intermediate) (p-CH₃C₆H₄SO₂N) TransitionState->Tosylnitrene Nitrogen Nitrogen Gas (N₂) TransitionState->Nitrogen FurtherProducts Further Reaction Products (e.g., insertion, addition products) Tosylnitrene->FurtherProducts Reaction with solvent or other species

Caption: Thermal decomposition of tosyl azide to form a tosylnitrene intermediate.

Experimental Protocols

Detailed experimental protocols are essential for the safe and accurate assessment of the thermal stability of tosyl azide. The following are generalized procedures based on standard methods for energetic materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of tosyl azide into a high-pressure stainless steel crucible.

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter (DSC) capable of withstanding high pressures. An empty, sealed high-pressure crucible should be used as a reference.

  • Experimental Conditions:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the decomposition point (e.g., 300 °C).

    • A constant heating rate, typically between 2 to 10 °C/min, should be applied.

    • The experiment should be conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of the exothermic decomposition peak (Tₒₙₛₑₜ) and the integrated area of the peak, which corresponds to the enthalpy of decomposition (ΔHₔ).

DSC_Workflow DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-5 mg of Tosyl Azide seal Seal in High-Pressure Crucible weigh->seal load Load Sample and Reference into DSC seal->load heat Heat at constant rate (e.g., 5 °C/min) under N₂ load->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Thermogram record->analyze determine_Tonset Determine Onset Temp. analyze->determine_Tonset determine_dH Calculate Enthalpy analyze->determine_dH

Caption: Workflow for determining thermal properties of tosyl azide via DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and associated mass loss.

Methodology:

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of tosyl azide into a TGA sample pan.

  • Instrumentation: Use a calibrated Thermogravimetric Analyzer.

  • Experimental Conditions:

    • Heat the sample from ambient temperature to a temperature where decomposition is complete (e.g., 300 °C).

    • A constant heating rate (e.g., 10 °C/min) is applied.

    • The analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative side reactions.

  • Data Analysis: The TGA curve (weight percent vs. temperature) is analyzed to identify the temperature range over which mass loss occurs. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of mass loss.

BAM Fallhammer Impact Test

Objective: To determine the sensitivity of tosyl azide to impact.

Methodology: This procedure is based on the UN Manual of Tests and Criteria.[6][7][9][10]

  • Apparatus: A standard BAM Fallhammer apparatus is used, which consists of a defined drop weight, a sample holder, and a mechanism to vary the drop height.

  • Sample Preparation: A small, measured amount of the substance is placed in the sample holder.

  • Test Procedure:

    • The drop weight is released from a specific height, impacting the sample.

    • A series of trials are conducted at different drop heights to determine the lowest height at which an explosion or decomposition occurs.

    • The limiting impact energy is determined based on statistical analysis of the results (e.g., the energy at which there is a 50% probability of initiation).

  • Data Interpretation: The result is typically expressed as the impact energy in Joules (J) or as a mass·height value (e.g., kg·cm).

Conclusion

Tosyl azide is a valuable reagent in chemical synthesis, but its handling requires stringent safety protocols due to its potential for explosive decomposition. The data and protocols presented in this guide are intended to provide researchers and professionals with the necessary information to mitigate the risks associated with its use. It is imperative to always handle tosyl azide with extreme care, in small quantities, and with appropriate personal protective equipment in a well-ventilated area, and to avoid heat, shock, and friction.

References

Methodological & Application

Synthesis protocol for p-Toluenesulfonyl azide from tosyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of p-Toluenesulfonyl Azide (B81097)

Abstract

This document provides a comprehensive protocol for the synthesis of p-toluenesulfonyl azide (tosyl azide, TsN₃) from p-toluenesulfonyl chloride (tosyl chloride, TsCl). Tosyl azide is a versatile and widely used reagent in organic chemistry, primarily for the transfer of diazo groups and as a source for nitrene insertion reactions.[1] This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, safety precautions, and data presentation to ensure a safe and successful synthesis.

Introduction

This compound is an organic azide compound frequently employed in various synthetic transformations.[1] Its key applications include the synthesis of nitrogen-containing heterocycles, diazo compound formation at active methylene (B1212753) positions, and [3+2] cycloaddition reactions.[1][2] The standard preparation method involves the reaction of p-toluenesulfonyl chloride with sodium azide in a suitable solvent system.[1] The resulting product is a colorless oil that may crystallize upon refrigeration.[3]

Safety Precautions

WARNING: Organic azides are potentially explosive and must be handled with extreme caution. The initial explosive decomposition temperature for tosyl azide is approximately 120 °C.[1] All operations should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, a face shield, and gloves, must be worn at all times.[4]

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Handle with care to avoid contact with skin and eyes.

  • This compound (TsN₃): Potentially explosive, especially with heat, shock, or friction.[1][2] Avoid heating above 100 °C.[1] It is recommended to store the product at low temperatures (2-8 °C).[2][4]

  • General Precautions: Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[4]

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the azide ion displaces the chloride ion from p-toluenesulfonyl chloride.

Experimental Protocol

This protocol is adapted from a standard batch preparation procedure.[3]

4.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
p-Toluenesulfonyl chloride190.6512.2364.151.0
Sodium azide65.014.3066.141.03
Acetone (B3395972)-30 mL--
Water-15 mL--
Dichloromethane (B109758)-20 mL--
Brine-10 mL--

4.2 Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (4.30 g, 66.0 mmol) in water (15 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Tosyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride (12.23 g, 64.15 mmol) in acetone (30 mL). Add this solution dropwise to the stirring aqueous sodium azide solution over approximately 15 minutes, maintaining the temperature at 0 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[3]

  • Solvent Removal: Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.[3]

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (20 mL).[3]

  • Washing: Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (10 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.[3]

4.3 Product Characterization

ParameterResult
Appearance Colorless oil, crystallizes to a white solid on refrigeration.[3]
Yield ~98%[3]
Melting Point 21-22 °C[1]
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (d, 2H), 7.41 (d, 2H), 2.49 (s, 3H)[3]
IR (ν_max) 2128 cm⁻¹ (azide stretch)[3]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_nan3 Dissolve NaN₃ in Water cool Cool NaN₃ Solution to 0 °C prep_nan3->cool prep_tscl Dissolve TsCl in Acetone add Dropwise Addition of TsCl Solution prep_tscl->add cool->add react Stir at RT for 2 hours add->react evap Remove Acetone (Reduced Pressure) react->evap extract Extract with Dichloromethane evap->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Reduced Pressure) dry->concentrate product Pure p-Toluenesulfonyl Azide concentrate->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Regitz Diazo-Transfer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Regitz diazo-transfer is a fundamental reaction in organic chemistry for the synthesis of diazo compounds from active methylene (B1212753) compounds.[1][2] First reported by Otto Dimroth in 1910 and later extensively developed by Manfred Regitz, this reaction involves the transfer of a diazo group (N₂) from a diazo donor, typically a sulfonyl azide (B81097), to a C-H acidic substrate in the presence of a base.[1] The resulting diazo compounds are highly versatile intermediates, serving as precursors for carbenes or participating in cycloadditions, making them invaluable in the synthesis of complex molecules, including pharmaceuticals.[1][3][4] For instance, they are crucial for Wolff rearrangements, C-H insertion reactions, and the construction of heterocyclic scaffolds like 1,2,3-triazoles.[1][5][6]

Reaction Mechanism and Workflow

The mechanism of the Regitz diazo-transfer reaction proceeds through a well-defined pathway. First, a base abstracts a proton from the active methylene compound to form a nucleophilic enolate. This enolate then attacks the terminal nitrogen atom of the sulfonyl azide. Subsequent proton transfer and elimination of the sulfonamide anion yield the final diazo compound and a sulfonamide byproduct.[3]

Below is a diagram illustrating the general experimental workflow for a typical Regitz diazo-transfer reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine active methylene compound and solvent in flask B Add base (e.g., Et3N, DBU) under inert atmosphere A->B C Cool reaction mixture (e.g., 0 °C) B->C D Slowly add diazo-transfer reagent (e.g., TsN3) C->D E Stir at room temperature (Monitor by TLC) D->E F Quench reaction (e.g., with water) E->F G Extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J Final Diazo Product I->J Characterization (NMR, IR, MS)

Caption: General experimental workflow for the Regitz diazo-transfer reaction.

Key Reagents and Conditions

The success of the Regitz diazo-transfer reaction depends on the appropriate choice of substrate, diazo-transfer agent, base, and solvent. The table below summarizes common components and conditions.

ComponentExamplesKey Considerations
Active Methylene Substrate β-Dicarbonyls, β-Ketoesters, Malonate esters, β-KetosulfonesThe C-H bond must be sufficiently acidic to be deprotonated by the base. For less acidic substrates like simple ketones, an activating group (e.g., formyl) must be introduced first.[2][7][8]
Diazo-Transfer Agent p-Toluenesulfonyl azide (TsN₃), Methanesulfonyl azide (MsN₃), p-Acetamidobenzenesulfonyl azide (p-ABSA), Imidazole-1-sulfonyl azide (ISA)Safety is a major concern as sulfonyl azides can be explosive.[9] Newer reagents like ISA are often preferred for their improved safety profile and easier byproduct removal.[3][7]
Base Triethylamine (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium carbonate (K₂CO₃), Sodium hydride (NaH)The base should be strong enough to deprotonate the substrate but not interfere with the reagents. Organic bases like Et₃N and DBU are common for their solubility.[3]
Solvent Acetonitrile (B52724) (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol (EtOH)The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile is widely used.
Reaction Temperature 0 °C to Room TemperatureThe addition of the azide is often performed at 0 °C to control the reaction rate, followed by stirring at room temperature.
Reaction Time 2 - 24 hoursReaction progress is typically monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a diazo compound from a β-ketoester.

Materials and Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware for workup and purification

  • β-Ketoester (1.0 equiv)

  • Diazo-transfer reagent (e.g., this compound, 1.05 equiv)

  • Base (e.g., triethylamine, 1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 equiv) and anhydrous acetonitrile. Stir the solution until the substrate is fully dissolved.

  • Base Addition: Add the base (e.g., triethylamine, 1.5 equiv) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Diazo-Transfer Agent: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the diazo-transfer reagent (1.05 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture over 15-30 minutes.

    • Safety Note: Sulfonyl azides are potentially explosive and should be handled with care behind a blast shield. Avoid heating and friction.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure diazo compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (¹H, ¹³C), IR (a characteristic N₂ stretch appears around 2100 cm⁻¹), and mass spectrometry.

Modifications and Advanced Procedures

Deformylative and Detrifluoroacetylative Diazo Transfer:

For substrates with low C-H acidity, such as simple ketones, direct diazo transfer is often inefficient.[8][10] The "deformylative diazo transfer" strategy, developed by Regitz, addresses this by first activating the ketone via Claisen condensation with an alkyl formate (B1220265) to generate a 1,3-dicarbonyl compound, which then readily undergoes the diazo-transfer reaction.[7][8][10] A more modern alternative is the "detrifluoroacetylative diazo transfer," which involves acylation with a trifluoroacetylating agent to form a highly acidic intermediate that smoothly reacts with the sulfonyl azide.[8][10]

The diagram below outlines the logical relationship in the deformylative/detrifluoroacetylative approach.

G A Simple Ketone (Low C-H Acidity) B Activation Step (Formylation or Trifluoroacetylation) A->B Reacts with Formate/TFETFA C Activated Intermediate (β-Ketoaldehyde or β-Trifluoromethylketone) B->C Forms D Standard Regitz Diazo-Transfer C->D Reacts with Sulfonyl Azide/Base E Final α-Diazo Ketone D->E Yields

Caption: Logic of the activation strategy for less acidic ketones.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tosyl Azide (TsN3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,3-triazoles using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with p-toluenesulfonyl azide (B81097) (tosyl azide, TsN3). Two primary methodologies are presented: a direct cycloaddition of tosyl azide with terminal alkynes and a one-pot synthesis commencing with a primary amine for in situ azide formation followed by cycloaddition.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, a common motif in medicinal chemistry and materials science.[3] Tosyl azide serves as a versatile reagent in this context, either directly participating in the cycloaddition or acting as a diazotransfer agent for the in situ generation of organic azides from primary amines.[4][5] The one-pot procedure, in particular, offers significant advantages by avoiding the isolation of potentially hazardous azide intermediates and streamlining synthetic workflows.[1][5]

Reaction Mechanisms and Workflows

The CuAAC reaction proceeds through a copper-acetylide intermediate that reacts with an azide to form a six-membered copper-triazolide intermediate, which upon protonolysis, yields the 1,4-disubstituted triazole.[6] When starting from a primary amine, an initial diazotransfer step using TsN3 generates the organic azide in situ, which then enters the CuAAC catalytic cycle.

CuAAC_Mechanism cluster_direct Direct CuAAC with TsN3 TsN3 Tosyl Azide (TsN3) Triazole_direct 1-Sulfonyl-1,2,3-triazole TsN3->Triazole_direct CuAAC Alkyne Terminal Alkyne Alkyne->Triazole_direct Cu(I) catalyst Cu(I) Catalyst Cu(I) catalyst->Triazole_direct

Caption: Direct CuAAC reaction with Tosyl Azide.

One_Pot_CuAAC_Workflow cluster_one_pot One-Pot Synthesis from Primary Amine Primary_Amine Primary Amine Organic_Azide In situ Organic Azide Primary_Amine->Organic_Azide Diazotransfer TsN3_reagent Tosyl Azide (TsN3) TsN3_reagent->Organic_Azide Triazole_one_pot 1,4-Disubstituted-1,2,3-triazole Organic_Azide->Triazole_one_pot CuAAC Alkyne_one_pot Terminal Alkyne Alkyne_one_pot->Triazole_one_pot Cu_catalyst_one_pot Cu(I) Catalyst Cu_catalyst_one_pot->Triazole_one_pot

Caption: One-pot CuAAC workflow with in situ azide formation.

Experimental Protocols

Protocol 1: Direct Synthesis of 1-Sulfonyl-1,2,3-triazoles

This protocol is adapted from the work of Fokin and coworkers for the direct cycloaddition of tosyl azide with terminal alkynes.[4]

Materials:

Procedure:

  • To a stirred solution or suspension of the terminal alkyne (1.0 mmol) in the chosen solvent (toluene or water, 5 mL), add copper(I) thiophene-2-carboxylate (0.1 mmol).

  • Add tosyl azide (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-sulfonyl-1,2,3-triazole.

Protocol 2: One-Pot Synthesis of 1,4-Disubstituted-1,2,3-triazoles from Primary Amines

This protocol is adapted from procedures for in situ azide formation followed by CuAAC.[5]

Materials:

  • Primary amine (1.0 mmol, 1.0 equiv)

  • Tosyl azide (1.1 mmol, 1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.02 mmol, 2 mol%)

  • Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)

  • Terminal alkyne (1.0 mmol, 1.0 equiv)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, 5 mol%)

  • Methanol (B129727)/Water or other suitable solvent system

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In situ Azide Formation:

    • Dissolve the primary amine (1.0 mmol) and CuSO4·5H2O (0.02 mmol) in a mixture of methanol and water.

    • Add tosyl azide (1.1 mmol) to the solution.

    • Stir the mixture at room temperature for approximately 30-60 minutes, monitoring the conversion of the amine to the azide by TLC.

  • Azide-Alkyne Cycloaddition:

    • To the reaction mixture containing the in situ generated azide, add the terminal alkyne (1.0 mmol), sodium ascorbate (0.1 mmol), and optionally TBTA (0.05 mmol).

    • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the azide is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

    • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Direct CuAAC of Tosyl Azide with Various Terminal Alkynes Data sourced from Fokin, V. V. et al. Org. Lett. 2010, 12 (21), pp 4972–4975.[4]

EntryAlkyne SubstrateSolventTime (h)Yield (%)
1PhenylacetyleneToluene295
21-OctyneToluene1885
3Propargyl alcoholToluene1878
43,3-Dimethyl-1-butyneToluene1888
5PhenylacetyleneWater292
61-OctyneWater1889
7Propargyl alcoholWater1882
83,3-Dimethyl-1-butyneWater1891

Table 2: Representative Yields for One-Pot CuAAC from Primary Amines with TsN3 Yields are representative based on similar reported one-pot procedures.[5]

EntryPrimary AmineAlkyneExpected Yield Range (%)
1BenzylaminePhenylacetylene85-95
2Aniline1-Octyne80-90
34-MethoxybenzylaminePropargyl bromide82-92
4CyclohexylamineEthyl propiolate75-85

Applications in Drug Discovery and Development

The robust and versatile nature of the CuAAC reaction with tosyl azide makes it a valuable tool in drug discovery.[3] Key applications include:

  • Lead Generation: Rapid synthesis of diverse libraries of triazole-containing compounds for high-throughput screening.

  • Lead Optimization: The triazole ring can act as a stable, non-hydrolyzable amide bond isostere, improving pharmacokinetic properties.

  • Bioconjugation: Linking small molecule drugs to larger biomolecules such as peptides, proteins, or antibodies for targeted delivery.[7]

  • Fragment-Based Drug Discovery (FBDD): The "click" reaction can be used to link small, low-affinity fragments to generate more potent lead compounds.

Safety Considerations

  • Tosyl Azide: While generally more stable than smaller organic azides, tosyl azide should be handled with care. Avoid heating neat tosyl azide and use appropriate personal protective equipment (PPE).

  • In Situ Azide Generation: The one-pot procedure minimizes the handling of potentially explosive organic azides. However, it is crucial to ensure the complete conversion of the primary amine to the azide before proceeding with the cycloaddition to avoid side reactions.

  • Copper Catalysts: Copper salts can be toxic. Handle them with appropriate care and dispose of copper-containing waste according to institutional guidelines.

By following these detailed protocols and safety guidelines, researchers can effectively utilize the copper-catalyzed azide-alkyne cycloaddition with tosyl azide for the efficient synthesis of a wide range of 1,2,3-triazole derivatives for various applications in research and drug development.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles Using p-Toluenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of p-Toluenesulfonyl azide (B81097) (TsN3) in the synthesis of 1,2,3-triazoles, a critical heterocyclic motif in medicinal chemistry and drug development. This document details the underlying chemical principles, offers step-by-step experimental protocols, presents quantitative data for a range of substrates, and discusses the advantages and challenges associated with this methodology.

Introduction

The 1,2,3-triazole core is a key structural component in a wide array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Its prevalence is due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5][6]

p-Toluenesulfonyl azide (TsN3) is a readily available, electron-deficient azide that serves as a versatile reagent in these cycloaddition reactions. The resulting N-sulfonylated triazoles are not only stable compounds in their own right but can also serve as precursors to N-H or other N-substituted triazoles upon deprotection of the tosyl group.

Reaction Mechanism and Principles

The synthesis of 1,2,3-triazoles from azides and alkynes can proceed through either a thermal or a catalyzed pathway.

Thermal Huisgen 1,3-Dipolar Cycloaddition: This reaction involves the concerted [3+2] cycloaddition of an azide and an alkyne.[7] However, it typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction rate and provides exclusively the 1,4-disubstituted triazole isomer.[4][5] The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[8][9]

Due to the electron-withdrawing nature of the sulfonyl group, this compound is a reactive 1,3-dipole. However, this electron deficiency can also lead to a competing reaction pathway, particularly in the absence of appropriate ligands or under certain conditions. This side reaction involves the formation of a ketenimine intermediate, which can then be trapped by nucleophiles to yield N-acyl-sulfonylamides.[8] The choice of catalyst, ligands, and solvent is therefore crucial to favor the desired triazole formation.[10]

Advantages and Disadvantages of Using this compound

AdvantagesDisadvantages
Readily Available and Stable: TsN3 is a commercially available and relatively stable reagent.Potential for Side Reactions: The electron-deficient nature of the sulfonyl azide can lead to the formation of N-acyl-sulfonylamide byproducts.[8]
Versatile Precursor: The resulting N-tosyl triazoles can be deprotected to yield N-H triazoles, which can be further functionalized.Electron-Withdrawing Nature: The strong electron-withdrawing tosyl group can influence the electronic properties of the resulting triazole, which may or may not be desirable for a specific application.
Good Reactivity: The electron-withdrawing sulfonyl group activates the azide for cycloaddition.Requires Careful Optimization: Reaction conditions, particularly the choice of ligand and solvent, need to be carefully optimized to maximize the yield of the desired triazole and minimize side products.[10]

Experimental Protocols

Safety Precautions: this compound is a potentially explosive compound and should be handled with care. It is sensitive to heat and shock. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11] Work in a well-ventilated fume hood. Avoid heating the neat compound. It is often supplied as a solution in toluene (B28343) to reduce the explosion hazard.[11]

General Procedure for the Copper(I)-Catalyzed Synthesis of 1-Tosyl-1,2,3-triazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (TsN3)

  • Terminal alkyne

  • Copper(I) source (e.g., CuI, CuBr, or in situ generated from CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand (e.g., triethylamine, DIPEA, or a specialized ligand like prolinamide)[8][10]

  • Solvent (e.g., water, t-BuOH/H2O, CH2Cl2, toluene)[10][12]

Procedure:

  • To a reaction vessel, add the terminal alkyne (1.0 eq.).

  • Add this compound (1.0-1.2 eq.).

  • Add the solvent.

  • Add the copper(I) catalyst (1-10 mol%). If using a Cu(II) source with a reducing agent, add the Cu(II) salt followed by the reducing agent.

  • Add the ligand (if required).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NH4Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Example Protocol: Synthesis of 4-Phenyl-1-(toluene-4-sulfonyl)-1,2,3-triazole[10]

Materials:

  • Phenylacetylene (1.3 mmol)

  • This compound (1.0 mmol, 0.19 g)

  • Copper(I) chloride (CuCl) (0.1 mmol, 0.011 g)

  • Diphenyl disulfide ((PhS)2) (0.2 mmol, 0.047 g)

  • Water (1 mL)

Procedure:

  • To a suspension of this compound, CuCl, and (PhS)2 in water, add phenylacetylene.

  • Stir the resulting mixture at room temperature for 16 hours.

  • Filter the solid product.

  • Purify the solid by column chromatography (SiO2, hexane/EtOAc 8:2).

  • The expected yield of 4-phenyl-1-(toluene-4-sulfonyl)-1,2,3-triazole is approximately 93%.[10]

Quantitative Data

The following table summarizes the results for the copper-catalyzed cycloaddition of this compound with various terminal alkynes, demonstrating the scope of the reaction.

EntryAlkyneProductReaction Time (h)Yield (%)
1Phenylacetylene1-Tosyl-4-phenyl-1,2,3-triazole1693[10]
21-Octyne1-Tosyl-4-hexyl-1,2,3-triazole285[12]
33,3-Dimethyl-1-butyne1-Tosyl-4-tert-butyl-1,2,3-triazole281[12]
4Propargyl alcohol(1-Tosyl-1,2,3-triazol-4-yl)methanol1875[12]
5Ethyl propiolateEthyl 1-tosyl-1,2,3-triazole-4-carboxylate1868[12]

Reaction conditions for entries 2-5: CuTC (10 mol %), toluene, rt.[12]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products TsN3 This compound (TsN3) Cu_Triazolide Copper Triazolide Intermediate TsN3->Cu_Triazolide Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide Coordination & Deprotonation Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Cu_Triazolide Cycloaddition Cu_Triazolide->Cu_I Catalyst Regeneration Triazole 1-Tosyl-1,2,3-triazole Cu_Triazolide->Triazole Protonation

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Alkyne, TsN3, Solvent Add_Catalyst Add Cu(I) Catalyst & Ligand Start->Add_Catalyst Stir Stir at RT or Heat Add_Catalyst->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated 1-Tosyl-1,2,3-triazole Purify->Product

Caption: General Experimental Workflow for 1-Tosyl-1,2,3-triazole Synthesis.

References

Application Notes: Tosyl Azide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tosyl azide (B81097) (p-toluenesulfonyl azide, TsN₃) is a versatile and highly reactive reagent widely employed in organic synthesis, particularly for the construction of nitrogen-containing functional groups and heterocycles that are prevalent in pharmaceutical compounds.[1][2] It serves as a primary source for the transfer of diazo groups to active methylene (B1212753) compounds and for the introduction of azide functionality, which can be further elaborated into amines or used in cycloaddition reactions.[1][2] While its efficiency is well-established, tosyl azide is a potentially explosive, heat, and shock-sensitive compound, necessitating stringent safety protocols and careful handling.[2][3] Modern advancements, especially in continuous flow chemistry, have been developed to mitigate these risks, enabling safer large-scale synthesis.[4][5]

These notes provide an overview of key applications, experimental protocols, and safety considerations for the use of tosyl azide in the synthesis of pharmaceutical intermediates.

Application 1: Diazo Transfer to Active Methylene Compounds

The most prominent application of tosyl azide is in the Regitz diazo transfer reaction. This reaction efficiently converts compounds with active methylene groups (e.g., 1,3-dicarbonyls, β-ketoesters) into versatile α-diazocarbonyl intermediates.[6][7] These intermediates are crucial building blocks in pharmaceutical synthesis, serving as precursors for carbenes, ketenes, and other reactive species used in cyclopropanation, C-H insertion, and Wolff rearrangement reactions.[7]

The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU).[8] A common challenge is the removal of the p-toluenesulfonamide (B41071) byproduct, which can often be achieved through optimized chromatographic purification or extraction.[6] Despite the development of alternative reagents, tosyl azide often remains the most efficient and cost-effective choice for large-scale preparations.[6]

Diazo_Transfer_Mechanism General Mechanism of Regitz Diazo Transfer cluster_1 Substrate Active Methylene Compound (R-CH₂-R') Enolate Enolate Intermediate Substrate->Enolate - H⁺ Base Base (e.g., Et₃N) Intermediate Triazene Intermediate Enolate->Intermediate + TsN₃ TsN3 Tosyl Azide (TsN₃) Product α-Diazo Compound (R-C(N₂)-R') Intermediate->Product Byproduct p-Toluenesulfonamide (TsNH₂) Intermediate->Byproduct

General Mechanism of Regitz Diazo Transfer.
Quantitative Data: Diazo Transfer Reactions

The following table summarizes the yields of diazo transfer reactions with tosyl azide on various active methylene compounds.

SubstrateProductBaseSolventYield (%)Reference
Diethyl MalonateDiethyl diazomalonateEt₃NAcetonitrile (B52724)62%[8]
Dimedone2-DiazodimedoneEt₃NDichloromethane94%[6]
Cyclohexane-1,3-dione2-Diazocyclohexane-1,3-dioneEt₃NDichloromethane90%[6]
Ethyl AcetoacetateEthyl 2-diazoacetoacetateEt₃NAcetonitrileComplete Conv.[3]
Methyl 2-chlorophenylacetateMethyl 2-chloro-2-diazo-phenylacetateDBUAcetonitrileComplete Conv.[9][10]
Experimental Protocol: Diazo Transfer to Diethyl Malonate[8]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (1.1 eq), dropwise to the solution while stirring.

  • Reagent Addition: Add a solution of tosyl azide (1.0 eq) in the same solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the p-toluenesulfonamide byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography on silica (B1680970) gel to afford the desired diethyl diazomalonate.

Application 2: [3+2] Cycloaddition for 1,2,3-Triazole Synthesis

Tosyl azide is a key reagent in [3+2] cycloaddition reactions with alkynes to form N-sulfonylated 1,2,3-triazoles.[2][11] The 1,2,3-triazole core is a valuable scaffold in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds.[12] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted triazoles.[11][13] This method is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis.[14]

CuAAC_Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne Terminal Alkyne (R-C≡CH) Product 1-Sulfonyl-4-R-1,2,3-triazole Alkyne->Product TsN3 Tosyl Azide (TsN₃) TsN3->Product Catalyst Cu(I) Catalyst (e.g., CuTC) Catalyst->Product [3+2] Cycloaddition

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data: Synthesis of 1-Sulfonyl-1,2,3-triazoles

The following table illustrates the scope of the CuAAC reaction between tosyl azide and various terminal alkynes.[11][13]

Alkyne SubstrateSolventYield (%)Reference
Phenylacetylene (B144264)Toluene (B28343)91%[11][13]
1-OctyneToluene85%[11][13]
3,3-Dimethyl-1-butyneToluene88%[11][13]
Propargyl alcoholToluene82%[11][13]
Ethyl ethynyl (B1212043) etherToluene84%[11][13]
Experimental Protocol: Synthesis of 1-Tosyl-4-phenyl-1H-1,2,3-triazole[11]
  • Reaction Setup: To a screw-capped vial, add copper(I) thiophene-2-carboxylate (B1233283) (CuTC, 0.1 eq), tosyl azide (1.0 eq), and toluene (to 0.2 M).

  • Reagent Addition: Add phenylacetylene (1.0 eq) to the mixture.

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature for 2-18 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Purification: Treat the solution with Cuprisorb™ resin to remove residual copper catalyst, then filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography if necessary.

Advanced Application: Continuous Flow Synthesis for Enhanced Safety

The primary drawback of using tosyl azide is its hazardous nature; it is sensitive to heat and shock, with a potential for explosive decomposition above 120 °C.[2][3] To address these safety concerns, continuous flow processing has emerged as a superior method for large-scale synthesis.[3][4] In a flow setup, tosyl azide is generated in situ from stable precursors (tosyl chloride and sodium azide) and immediately consumed in a subsequent "telescoped" reaction, such as a diazo transfer.[9][10] This approach prevents the accumulation of hazardous material, offers excellent heat transfer to avoid runaways, and allows for safe and scalable production.[3]

Continuous_Flow_Workflow Telescoped Continuous Flow for Diazo Transfer PumpA Pump A Tosyl Chloride in MeCN Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B Sodium Azide in Water PumpB->Mixer1 PumpC Pump C Substrate + Base in MeCN Mixer2 T-Mixer 2 PumpC->Mixer2 Coil1 Reactor Coil 1 (TsN₃ Formation) Mixer1->Coil1 25 °C Coil1->Mixer2 in situ TsN₃ Coil2 Reactor Coil 2 (Diazo Transfer) Mixer2->Coil2 25-35 °C Quench In-line Quench Coil2->Quench Crude Product Product Product Collection Quench->Product Safe Effluent

Telescoped Continuous Flow for Diazo Transfer.
Quantitative Data: Optimization of Continuous Flow Diazo Transfer[3]

The following data shows the optimization of residence times for the telescoped generation of tosyl azide and subsequent diazo transfer to ethyl acetoacetate.

EntryTsN₃ Formation Time (min)Diazo Transfer Time (min)Conversion (%)
15066100%
2266100%
3233100%
421695%
Protocol: General Principles of Continuous Flow Diazo Transfer[3][9]
  • System Setup: Assemble a continuous flow reactor system consisting of multiple syringe pumps, T-mixers, and reactor coils (e.g., PFA tubing) immersed in temperature-controlled baths.

  • Stream Preparation: Prepare three separate stock solutions: (A) tosyl chloride in acetonitrile, (B) sodium azide in water, and (C) the active methylene substrate and a base (e.g., triethylamine) in acetonitrile.

  • Tosyl Azide Generation: Pump streams A and B at defined flow rates into a T-mixer. The combined stream passes through the first reactor coil with a specific residence time (e.g., 2 minutes) at a controlled temperature (e.g., 25 °C) to generate tosyl azide in situ.

  • Diazo Transfer Reaction: The effluent from the first coil, containing tosyl azide, is combined with stream C at a second T-mixer. This new stream flows through a second reactor coil with a defined residence time (e.g., 33 minutes) to effect the diazo transfer.

  • Quenching and Collection: The output stream from the second reactor is passed through an in-line quenching module (e.g., a cartridge with a sacrificial scavenger) to destroy any unreacted tosyl azide before collection.[3][4]

Safety and Handling

Due to its hazardous properties, tosyl azide must be handled with extreme care.

Safety_Precautions Key Safety Considerations for Tosyl Azide Start Handling Tosyl Azide PPE Wear appropriate PPE: - Safety Goggles - Lab Coat - Blast Shield Start->PPE Storage Store in a cool, well-ventilated area. Protect from light. Start->Storage Heating Heating > 100°C? Start->Heating Caution EXTREME CAUTION Potential for explosive decomposition. Heating->Caution Yes End Proceed with Reaction Heating->End No Flow Consider using continuous flow for safer operation. Caution->Flow Flow->End

Key Safety Considerations for Tosyl Azide.
  • Personal Protective Equipment (PPE): Always use safety goggles, a flame-resistant lab coat, and work behind a blast shield, especially during reactions involving heating or on a large scale.[15]

  • Storage: Store tosyl azide in a cool, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed and protect it from sunlight.[15]

  • Handling: Avoid friction, grinding, or shock. Use plastic or Teflon-coated spatulas. Do not heat reactions containing tosyl azide above 100-110 °C, as its explosive decomposition can begin around 120 °C.[2]

  • Scale: For multigram-scale synthesis, the use of in situ generation or continuous flow processes is strongly recommended to minimize the amount of accumulated hazardous material.[3][6]

  • Disposal: Dispose of any waste containing tosyl azide according to institutional safety guidelines for reactive and potentially explosive materials.

References

Application Notes and Protocols: p-Toluenesulfonyl Azide in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Toluenesulfonyl azide (B81097) (TsN₃), also known as tosyl azide, is a versatile and widely used reagent in organic synthesis for the construction of various nitrogen-containing heterocycles.[1] Its utility stems from its ability to act as a source for diazo group transfer, a nitrene source, and a partner in cycloaddition reactions.[1][2] This document provides an overview of key applications, detailed experimental protocols, and quantitative data for the synthesis of heterocycles such as triazoles, tetrazoles, and aziridines using p-toluenesulfonyl azide. Due to its potential explosive nature, especially upon heating (decomposition begins around 120 °C), TsN₃ should be handled with care, stored at low temperatures, and used in a well-ventilated fume hood.[1][2]

[3+2] Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of heterocyclic synthesis. This compound readily participates in these reactions, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC), to produce N-sulfonylated 1,2,3-triazoles.[3] These products are valuable scaffolds in medicinal chemistry.

General Reaction Scheme:
  • Reactants: Terminal Alkyne, this compound

  • Catalyst: Copper(I) source (e.g., CuI)

  • Product: 1-Tosyl-1,2,3-triazole

Data Presentation: Synthesis of N-Sulfonyl-1,2,3-triazoles
EntryAlkyne SubstrateCatalyst/AdditiveYield (%)Reference
1Various Terminal AlkynesCuI / 2,6-Lutidine57 - 95

Logical Workflow for Triazole Synthesis

G cluster_workflow [3+2] Cycloaddition Workflow Start Start: Prepare Reactants Reactants Mix Terminal Alkyne, This compound, and Solvent Start->Reactants Additives Add Cu(I) Catalyst (e.g., CuI) and Additive (e.g., 2,6-Lutidine) Reactants->Additives Reaction Stir at Room Temperature or with Gentle Heating Additives->Reaction Workup Reaction Quench and Product Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolate N-Sulfonyl- 1,2,3-triazole Purification->Product

Caption: Workflow for Copper-Catalyzed Synthesis of N-Sulfonyl-1,2,3-triazoles.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Sulfonyl-1,2,3-triazoles

This protocol is a representative example based on the work described by Chang and co-workers.

  • Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add this compound (1.1 mmol, 1.1 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and 2,6-lutidine (1.2 mmol, 1.2 equiv).

  • Solvent: Add a suitable solvent (e.g., CH₂Cl₂ or THF, 5 mL).

  • Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-sulfonyl-1,2,3-triazole.

Diazo-Transfer Reactions

One of the most prominent applications of this compound is in diazo-transfer reactions, where it transfers a diazo group (=N₂) to a substrate with an active methylene (B1212753) group (a CH₂ group flanked by electron-withdrawing groups).[4] This reaction is fundamental for synthesizing α-diazo carbonyl compounds, which are versatile intermediates for creating other heterocycles.

General Reaction Scheme:
  • Reactants: Active Methylene Compound, this compound

  • Base: Triethylamine (Et₃N), DBU, etc.

  • Product: Diazo Compound, p-Toluenesulfonamide

Data Presentation: Diazo-Transfer Reactions with TsN₃
EntrySubstrate TypeProduct TypeYield (%)Reference
1β-Keto Esters/AmidesDiazocarbonyl Compounds86 - 94
2β-Oxo-Sulfoxidesα-Diazo-β-Oxo-Sulfoxides10 - 62

Reaction Mechanism: Diazo Transfer

G cluster_mechanism Mechanism of Diazo Transfer Substrate Active Methylene Compound (R-CH₂-R') Carbanion Carbanion (R-CH⁻-R') Substrate->Carbanion + Base, - H⁺ Base Base (e.g., Et₃N) Intermediate Triazene Intermediate Carbanion->Intermediate + TsN₃ TsN3 This compound (Ts-N=N⁺=N⁻) TsN3->Intermediate Elimination Elimination Intermediate->Elimination Products Diazo Compound (R-C(N₂)-R') + p-Toluenesulfonamide (TsNH₂) Elimination->Products G cluster_aziridination Conceptual Pathway for Aziridination TsN3 This compound (TsN₃) Nitrene Metal-Nitrenoid Intermediate [Ts-N=M] TsN3->Nitrene + Catalyst, - N₂ Catalyst Transition Metal Catalyst (M) Catalyst->Nitrene Aziridine N-Tosylaziridine Nitrene->Aziridine Alkene Alkene (R-CH=CH-R') Alkene->Aziridine

References

Protocol for C-H Bond Amidation Using p-Toluenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the transition-metal-catalyzed direct C-H bond amidation of arenes and heteroarenes using p-toluenesulfonyl azide (B81097) as the nitrogen source. This method offers an efficient and environmentally friendly route to synthesize N-arylsulfonamides, key structural motifs in pharmaceuticals and functional materials, by releasing only nitrogen gas as a byproduct.[1][2][3]

Introduction

Direct C-H bond functionalization has emerged as a powerful strategy in organic synthesis, enabling the construction of complex molecules from simple, ubiquitous C-H bonds.[4][5] Among these transformations, C-N bond formation through C-H amidation is of particular interest for the synthesis of nitrogen-containing compounds.[5][6] The use of sulfonyl azides, such as p-toluenesulfonyl azide (TsN₃), as the aminating agent is advantageous as it proceeds without the need for external oxidants and generates dinitrogen as the sole byproduct, rendering the process highly atom-economical.[1][2][7]

This protocol focuses on the rhodium- and iridium-catalyzed C-H amidation, which has demonstrated broad substrate scope and excellent functional group tolerance under mild reaction conditions.[2][8] The reaction typically proceeds via a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center, facilitating the regioselective activation of an ortho C-H bond.[1][7]

Reaction Mechanism

The catalytic cycle for the rhodium-catalyzed C-H amidation is proposed to involve several key steps.[4][9] Initially, the active Rh(III) catalyst undergoes a chelation-assisted C-H activation with the aromatic substrate to form a rhodacycle intermediate. This intermediate then reacts with this compound to form a Rh(V)-nitrenoid species. Subsequent reductive elimination from this high-valent rhodium complex furnishes the amidated product and regenerates the active Rh(III) catalyst, completing the catalytic cycle.[9] Theoretical studies suggest that the formation of the rhodium-nitrenoid intermediate is the rate-limiting step of the reaction.[9]

Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_legend Legend [Rh(III)] [Rh(III)] C-H Activation C-H Activation [Rh(III)]->C-H Activation Arene (with directing group) Rhodacycle Rhodacycle C-H Activation->Rhodacycle Formation Nitrene Insertion Nitrene Insertion Rhodacycle->Nitrene Insertion This compound (TsN₃) - N₂ Rh(V)-Nitrenoid Rh(V)-Nitrenoid Nitrene Insertion->Rh(V)-Nitrenoid Reductive Elimination Reductive Elimination Rh(V)-Nitrenoid->Reductive Elimination Product Release Reductive Elimination->[Rh(III)] Catalyst Regeneration Catalyst [Rh(III)] Catalyst Intermediate1 Rhodacycle Intermediate Intermediate2 Rh(V)-Nitrenoid Intermediate Product Amidated Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H amidation.

Experimental Protocols

The following are general procedures for rhodium- and iridium-catalyzed C-H amidation reactions. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Rhodium-Catalyzed Amidation of 2-Phenylpyridine (B120327)

This protocol is adapted from the work of Chang and coworkers for the amidation of arenes with a directing group.[1][10]

Materials:

  • [Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • 2-Phenylpyridine

  • This compound (TsN₃)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (N₂ or Ar), add [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %) and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %).

  • Add anhydrous 1,2-dichloroethane (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-phenylpyridine (31.0 mg, 0.2 mmol, 1.0 equiv.).

  • Add this compound (47.3 mg, 0.24 mmol, 1.2 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(2-(pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide.

Protocol 2: Iridium-Catalyzed Amidation of Arenes

This protocol is based on the iridium-catalyzed ortho-C-H amidation of arenes.[8]

Materials:

  • [IrCp*Cl₂]₂ (pentamethylcyclopentadienyl iridium(III) chloride dimer)

  • AgNTf₂ (Silver bis(trifluoromethanesulfonyl)imide)

  • Arene substrate with directing group

  • This compound (TsN₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine [IrCp*Cl₂]₂ (4.0 mg, 0.005 mmol, 2.5 mol %) and AgNTf₂ (7.7 mg, 0.02 mmol, 10 mol %).

  • Add anhydrous 1,2-dichloroethane (1.0 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the arene substrate (0.2 mmol, 1.0 equiv.).

  • Add this compound (47.3 mg, 0.24 mmol, 1.2 equiv.).

  • Seal the tube and heat the reaction mixture at 50 °C for 16 hours.

  • After cooling to room temperature, monitor the reaction by TLC.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the ortho-amidated product.

Data Presentation

The following tables summarize the yields of C-H amidation for various substrates under optimized conditions as reported in the literature.

Table 1: Rhodium-Catalyzed Amidation of Various Arenes [1]

EntryArene SubstrateProductYield (%)
12-PhenylpyridineN-(2-(pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide95
21-Phenyl-1H-pyrazoleN-(2-(1H-pyrazol-1-yl)phenyl)-4-methylbenzenesulfonamide88
32-Phenyl-1H-imidazoleN-(2-(1H-imidazol-2-yl)phenyl)-4-methylbenzenesulfonamide75
4Benzo[h]quinolineN-(quinolin-10-yl)-4-methylbenzenesulfonamide92

Table 2: Iridium-Catalyzed Amidation of Arenes with Different Directing Groups [8]

EntryArene SubstrateDirecting GroupProductYield (%)
12-PhenylpyridinePyridylN-(2-(pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide94
2Phenyl-2-pyridylmethanoneKetoneN-(2-benzoylphenyl)-4-methylbenzenesulfonamide85
3N-phenylpicolinamideAmideN-(2-(picolinamido)phenyl)-4-methylbenzenesulfonamide78
4Phenyl(pyridin-2-yl)methanolHydroxylN-(2-(hydroxy(pyridin-2-yl)methyl)phenyl)-4-methylbenzenesulfonamide65

Experimental Workflow

The general workflow for performing a C-H bond amidation reaction is outlined below.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Schlenk tube under inert gas) start->prep add_cat Add Catalyst and Additive ([Rh/Ir] complex, Ag salt) prep->add_cat add_solv Add Anhydrous Solvent (e.g., DCE) add_cat->add_solv stir1 Stir at Room Temperature add_solv->stir1 add_sub Add Arene Substrate stir1->add_sub add_azide Add this compound add_sub->add_azide heat Heat Reaction Mixture (e.g., 50-80 °C) add_azide->heat monitor Monitor Reaction by TLC heat->monitor workup Work-up (Cooling, Concentration) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for C-H bond amidation.

Safety Precautions

  • This compound is a potentially explosive compound and should be handled with care. Avoid heating it in the absence of a solvent and protect it from shock and friction.

  • Transition metal catalysts and silver salts can be toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This protocol provides a comprehensive guide for performing C-H bond amidation using this compound. For further details and a broader understanding of the substrate scope and limitations, it is recommended to consult the primary literature.[1][3][8]

References

Application Notes and Protocols: Aziridination of Alkenes using Tosyl Azide as a Nitrogen Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis, particularly for the preparation of complex nitrogenous compounds.[1][2][3][4] Their utility is prominent in the development of pharmaceuticals and agrochemicals. The direct aziridination of alkenes is an atom-economical approach to synthesize these strained rings. Tosyl azide (B81097) (TsN₃) is a common and commercially available nitrogen source for this transformation, which typically proceeds through the generation of a tosylnitrene intermediate. This document provides detailed application notes and protocols for the aziridination of alkenes using tosyl azide, focusing on modern catalytic methods.

Methods Overview

Several catalytic systems have been developed to promote the aziridination of alkenes with tosyl azide. This document will detail two distinct and effective methods:

  • Organic Photosensitized Aziridination: A metal-free approach that utilizes a thermally activated delayed fluorescence (TADF) photocatalyst to generate a free triplet nitrene under visible light.[1][5][6]

  • Zirconooxaziridine-Catalyzed Aziridination: A method employing a zirconium-based catalyst that proceeds through a metallooxaziridine intermediate.[4][7]

These methods offer different advantages in terms of substrate scope, reaction conditions, and catalyst requirements, providing researchers with multiple options to suit their specific synthetic needs.

Method 1: Organic Photosensitized Aziridination of Alkenes

This protocol describes a metal-free aziridination of alkenes using the organic TADF photocatalyst 4DPAIPN, which generates a free triplet nitrene from tosyl azide upon irradiation with visible light.[5][6] This method is notable for its broad substrate scope, including complex pharmaceutical-derived olefins and natural products.[5]

Reaction Mechanism

The proposed mechanism involves the photocatalyst (PC) absorbing visible light and undergoing intersystem crossing to its triplet excited state. This excited state then transfers its energy to tosyl azide, leading to the extrusion of dinitrogen (N₂) and the formation of a triplet tosylnitrene. The triplet nitrene then reacts with the alkene in a stepwise manner to form the corresponding N-tosylaziridine.

G cluster_0 Photocatalytic Cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer TsN3 Tosyl Azide (TsN₃) TsN Triplet Tosylnitrene (TsN) TsN3->TsN Energy Transfer from PC* N2 N₂ TsN3->N2 - N₂ Alkene Alkene Aziridine N-Tosylaziridine Alkene->Aziridine + Triplet TsN

Caption: Photocatalytic cycle for the organic photosensitized aziridination.

Quantitative Data Summary

The following table summarizes the isolated yields for the aziridination of various alkenes using the 4DPAIPN photocatalyst.

EntryAlkene SubstrateProductYield (%)
1Styrene2-phenyl-1-tosylaziridine95
24-Methylstyrene2-(p-tolyl)-1-tosylaziridine93
34-Bromostyrene2-(4-bromophenyl)-1-tosylaziridine85
4(E)-β-Methylstyrene(2R,3S)-2-methyl-3-phenyl-1-tosylaziridine78
5Indene1a,6b-dihydro-1H-benzo[b]cyclopropa[d]azepine-1-sulfonyl(tosyl)91
61-Octene2-hexyl-1-tosylaziridine72
7Cyclohexene7-tosyl-7-azabicyclo[4.1.0]heptane88

Data sourced from supporting information of relevant publications.

Experimental Protocol

Materials:

  • Alkene (0.2 mmol, 1.0 equiv)

  • Tosyl azide (0.3 mmol, 1.5 equiv)

  • 4DPAIPN photocatalyst (0.004 mmol, 2 mol%)

  • Degassed solvent (e.g., Dichloromethane (DCM), 2.0 mL)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LED lamp)

  • Stir plate

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.2 mmol), tosyl azide (0.3 mmol), and 4DPAIPN photocatalyst (0.004 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Irradiate the mixture with a visible light source (e.g., blue LED) placed approximately 5 cm from the reaction vessel.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkene is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-tosylaziridine.

Method 2: Zirconooxaziridine-Catalyzed Aziridination of Alkenes

This method employs a zirconooxaziridine complex, generated in situ, to catalyze the aziridination of a broad range of substituted alkenes with high yields and diastereoselectivity.[4][7] Chloramine-T is used as the nitrogen source in this protocol.

Logical Workflow

The workflow for this catalytic aziridination involves the preparation of the catalyst, followed by the aziridination reaction and subsequent purification.

G start Start catalyst_prep Catalyst Preparation: Mix ZrOCl₂, Dipic, and HMPA start->catalyst_prep chloramine_T_add Add Chloramine-T to form Zirconooxaziridine Catalyst (1) catalyst_prep->chloramine_T_add reaction_setup Reaction Setup: Combine Catalyst (1), TBAB, Chloramine-T, and Alkene in DCE chloramine_T_add->reaction_setup stir Stir at Room Temperature for 16h reaction_setup->stir workup Workup: Filter through Celite/Silica stir->workup purification Purification: Column Chromatography workup->purification end End: Isolated N-Tosylaziridine purification->end

Caption: Experimental workflow for zirconooxaziridine-catalyzed aziridination.

Quantitative Data Summary

The following table presents the isolated yields for the aziridination of various alkenes using the zirconooxaziridine-catalyzed method.[7]

EntryAlkene SubstrateProductYield (%)
11-Octene2-hexyl-1-tosylaziridine95
2Cyclooctene9-tosyl-9-azabicyclo[6.1.0]nonane99
3(E)-4-Octenetrans-2,3-dipropyl-1-tosylaziridine98
4Styrene2-phenyl-1-tosylaziridine94
54-Methylstyrene2-(p-tolyl)-1-tosylaziridine93
62-Vinylnaphthalene2-(naphthalen-2-yl)-1-tosylaziridine82

Data extracted from the supporting information of the cited literature.[7]

Experimental Protocol

Synthesis of Zirconooxaziridine Catalyst (1):

  • In a flask, mix ZrOCl₂ (10 mmol, 1 equiv.), dipicolinic acid (Dipic) (10 mmol, 1 equiv.), and hexamethylphosphoramide (B148902) (HMPA) (10 mmol, 1 equiv.) in CH₂Cl₂ (100 mL, 0.1 M).

  • Stir the heterogeneous mixture at room temperature for 2 hours.

  • Filter the solid, wash with CH₂Cl₂, and dry under vacuum.

  • Dissolve the resulting white solid in MeOH (100 mL, 0.1 M).

  • Add vacuum-dried Chloramine-T (10 mmol, 1 equiv.) and stir the mixture vigorously at room temperature for 1 hour to generate the catalyst.

General Aziridination Procedure:

  • In a 20 mL vial, combine the pre-formed ZrODipic(HMPA) catalyst (0.001 mmol, 1 mol%), tetrabutylammonium (B224687) bromide (TBAB) (0.0075 mmol, 7.5 mol%), and Chloramine-T (0.3 mmol, 3 equiv.) in 1,2-dichloroethane (B1671644) (DCE) (1 mL, 0.1 M).

  • Stir the mixture for 5 minutes.

  • Add the alkene (0.1 mmol, 1 equiv.) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 16 hours or until TLC indicates the complete consumption of the alkene.

  • Filter the crude mixture through a pad of 1:1 celite and silica gel, washing with dichloromethane.

  • Concentrate the filtrate and purify by flash column chromatography on silica gel to obtain the pure N-tosylaziridine.[7]

Safety Precautions

  • Tosyl azide is a potentially explosive compound and should be handled with care. Avoid heating and friction. It is recommended to work behind a blast shield.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Hexamethylphosphoramide (HMPA) is a known carcinogen and should be handled with appropriate personal protective equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The aziridination of alkenes using tosyl azide as a nitrogen source is a powerful transformation for the synthesis of N-tosylaziridines. The organic photosensitized and zirconooxaziridine-catalyzed methods presented here offer robust and versatile protocols for researchers in synthetic chemistry and drug development. The choice of method will depend on the specific substrate, desired scale, and available equipment. By following the detailed protocols and safety guidelines, these valuable nitrogen-containing heterocycles can be synthesized efficiently and safely.

References

p-Toluenesulfonyl azide for diazo group introduction at active methylene positions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: p-Toluenesulfonyl Azide (B81097) for Diazo Group Introduction

Introduction

Diazo compounds are highly versatile synthetic intermediates in organic chemistry, renowned for their utility in constructing complex molecular architectures.[1] Their applications are extensive, serving as precursors in critical transformations such as cyclopropanation, Wolff rearrangement, and various C-H and heteroatom-H insertion reactions.[2][3] The introduction of the diazo functional group (=N₂) into a molecule, particularly at an active methylene (B1212753) position, is a key step in leveraging this reactivity. p-Toluenesulfonyl azide (TsN₃), also known as tosyl azide, is a widely used and commercially available reagent for this purpose, facilitating a reaction known as the Regitz diazo transfer.[4][5]

This process involves the base-promoted reaction of TsN₃ with a substrate containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as in β-dicarbonyl compounds).[3] The resulting α-diazo carbonyl compounds are valuable in medicinal chemistry and drug discovery for synthesizing novel heterocyclic scaffolds and other complex molecules.[6][7] While effective, this compound is a potentially explosive compound, especially under heating, and requires careful handling.[4] Safer alternatives and protocols, such as in-situ generation or the use of other reagents like p-acetamidobenzenesulfonyl azide (p-ABSA), have also been developed.[8]

Mechanism of Action: The Regitz Diazo Transfer

The reaction proceeds via a well-established mechanism. First, a base abstracts a proton from the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of the this compound. The resulting intermediate undergoes rearrangement and subsequent elimination to yield the final diazo compound and p-toluenesulfonamide (B41071) as a byproduct.[9]

G cluster_intermediates Reaction Pathway Active_Methylene Active Methylene (R-CO-CH₂-CO-R') Enolate Enolate Intermediate Active_Methylene->Enolate TsN3 This compound (Ts-N₃) Triazene_Adduct Triazene Adduct TsN3->Triazene_Adduct Base Base (e.g., Et₃N, DBU) Base->Enolate Deprotonation Enolate->Triazene_Adduct Nucleophilic Attack Diazo_Compound α-Diazo Compound (R-CO-C(N₂)-CO-R') Triazene_Adduct->Diazo_Compound Elimination Sulfonamide p-Toluenesulfonamide (TsNH₂) Triazene_Adduct->Sulfonamide

Caption: Mechanism of the Regitz diazo transfer reaction.

Quantitative Data Summary

The efficiency of the diazo transfer reaction using this compound is dependent on the substrate, base, solvent, and reaction conditions. The following table summarizes representative data from the literature.

Substrate (Active Methylene Cmpd.)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
β-KetoesterTriethylamineAcetonitrile (B52724)Room Temp.-High[6]
1,3-DiketoneDBUDichloromethane0-37-54[10]
β-KetosulfoneTriethylamineAcetonitrile25120~95[11]
Ethyl 2-phenylacetoacetateTriethylamineAcetonitrile25120>95[11]
Diethyl malonateTriethylamineAcetonitrile25120<5[11]
2-PhenylpropanedinitrileDBUAcetonitrile25120>95[11]

Note: "High" and qualitative descriptions are used where specific numerical data was not provided in the source material.[6] Yields can vary significantly based on the specific structure of the substrate.

Experimental Protocols

1. Safety Precautions

This compound is a potentially explosive compound and must be handled with extreme care.[4]

  • Handling: Always handle TsN₃ in a well-ventilated fume hood.[4][12] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[13] Avoid heating, friction, or shock.[4] Use non-sparking tools and take measures to prevent static discharge.[14]

  • Storage: Store at low temperatures (2-8 °C is recommended), protected from light, in a tightly closed container.[13][14] Store separately from flammable materials.[13]

  • Spills: In case of a spill, remove all sources of ignition, ensure adequate ventilation, and collect the spillage with an electrically protected vacuum cleaner or by wet-brushing.[14]

  • Disposal: Dispose of unused reagent and waste material through a licensed professional waste disposal service.[12][14]

2. General Protocol for Batch Diazo Transfer

This protocol describes a general procedure for the diazo transfer reaction onto a β-keto substrate using this compound in a batch process.

Materials:

  • Active methylene substrate (e.g., β-ketoester) (1.0 eq.)

  • This compound (TsN₃) (1.1 eq.)

  • Base (e.g., Triethylamine, DBU) (1.05 eq.)

  • Anhydrous acetonitrile or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the active methylene substrate (1.0 eq.) and the base (1.05 eq.) in anhydrous acetonitrile.[11] Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring substrate/base solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).[6][11]

  • Washing: Combine the organic layers and wash sequentially with water and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[6]

  • Purification: Purify the crude diazo compound by silica (B1680970) gel column chromatography. The p-toluenesulfonamide byproduct can often be removed by extraction with a dilute aqueous base, simplifying purification.[2][6]

3. Advanced Protocol: Continuous Flow Diazo Transfer

To mitigate the hazards associated with handling this compound, especially on a larger scale, continuous flow processing is a safer alternative. This method often involves the in-situ generation of TsN₃.[11]

G Reagents Reagent Solutions - Substrate + Base - TsN₃ Solution Pumps Syringe or HPLC Pumps Reagents->Pumps T_Mixer T-Piece Mixer Pumps->T_Mixer Reactor Flow Reactor Coil (Controlled Temperature & Residence Time) T_Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection Analysis Workup, Purification & Analysis Collection->Analysis

Caption: General workflow for a continuous flow diazo transfer.

Procedure Outline (based on Deadman et al.): [11]

  • Solution Preparation: Prepare two separate solutions: one containing the active methylene substrate and base in acetonitrile, and another containing this compound in acetonitrile.

  • System Setup: Use a flow reactor system (e.g., Vapourtec R-Series) equipped with two pumps, a T-piece mixer, a temperature-controlled reactor coil, and a back-pressure regulator.[11]

  • Pumping and Mixing: Pump the two reagent solutions at controlled flow rates into the T-piece, where they combine.[11]

  • Reaction in Flow: The combined stream passes through the reactor coil, which is maintained at a specific temperature (e.g., 25 °C). The residence time is controlled by the total flow rate and the reactor volume.[11]

  • Collection: The product stream exits the reactor, passes through the back-pressure regulator, and is collected for subsequent workup and purification as described in the batch protocol.[11] This method enhances safety by minimizing the amount of azide present at any given time and providing excellent temperature control.

References

Taming a Hazardous Reagent: Tosyl Azide in Continuous Flow Diazo Transfer Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The in situ generation and immediate consumption of tosyl azide (B81097) in continuous flow systems offer a significantly safer and more scalable alternative to traditional batch methods for diazo transfer reactions. This document provides detailed protocols and application notes for implementing a continuous flow diazo transfer process using tosyl azide, a versatile but potentially explosive reagent. By leveraging the enhanced heat and mass transfer, precise control of reaction parameters, and the ability to generate hazardous intermediates on demand in small quantities, continuous flow chemistry transforms the landscape of diazocarbonyl synthesis.[1][2][3] This approach is particularly relevant for the pharmaceutical and fine chemical industries where safety and scalability are paramount.[2]

Introduction

Diazo compounds are valuable synthetic intermediates, but their preparation often involves hazardous reagents like tosyl azide.[3] Tosyl azide is sensitive to heat and shock, with an explosive decomposition temperature starting around 120 °C.[2][4] Continuous flow processing mitigates these risks by generating and consuming tosyl azide in situ, preventing its accumulation.[1][2] This methodology allows for the safe and efficient synthesis of a wide range of α-diazocarbonyl compounds, including β-ketoesters, β-ketoamides, and malonate esters.[1][2]

This application note details two primary approaches for the continuous flow generation of tosyl azide for subsequent diazo transfer reactions: a biphasic aqueous sodium azide method and a solid-supported azide resin method.

Experimental Protocols

Method 1: Biphasic Aqueous Sodium Azide System

This protocol describes the in situ generation of tosyl azide from tosyl chloride and aqueous sodium azide, followed by a telescoped diazo transfer reaction.

Materials:

Experimental Workflow Diagram:

ContinuousFlowDiazoTransfer cluster_reagent_prep Reagent Preparation cluster_flow_process Continuous Flow Process TsCl Tosyl Chloride in MeCN T_Mixer1 T-Mixer 1 TsCl->T_Mixer1 NaN3 Sodium Azide in Water NaN3->T_Mixer1 Acceptor Diazo Acceptor + Base in MeCN T_Mixer2 T-Mixer 2 Acceptor->T_Mixer2 Quench Quench Solution T_Mixer3 T-Mixer 3 Quench->T_Mixer3 Reactor1 Reactor 1 (Tosyl Azide Formation) T_Mixer1->Reactor1 Reactor1->T_Mixer2 Reactor2 Reactor 2 (Diazo Transfer) T_Mixer2->Reactor2 Reactor2->T_Mixer3 Collection Product Collection T_Mixer3->Collection

Caption: Workflow for continuous flow tosyl azide generation and diazo transfer.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of tosyl chloride in acetonitrile (e.g., 1.0 M).

    • Prepare an aqueous solution of sodium azide (e.g., 1.5 M).

    • Prepare a solution of the diazo acceptor and base (e.g., 1.1 equivalents relative to the acceptor) in acetonitrile.

    • Prepare a quench solution of sodium acetylacetonate.[1]

  • System Setup:

    • Set up a continuous flow system with three pumps, two T-mixers, and two coiled reactors.

    • The first T-mixer combines the tosyl chloride and sodium azide streams.

    • The first reactor provides the residence time for tosyl azide formation.

    • The second T-mixer introduces the diazo acceptor/base stream.

    • The second reactor allows for the diazo transfer reaction to occur.

    • An optional third T-mixer can be added for an in-line quench.

  • Reaction Execution:

    • Pump the tosyl chloride and sodium azide solutions at equal flow rates into the first T-mixer.

    • The combined stream flows through the first reactor (residence times can be optimized, typically 1-2 minutes).[2]

    • Introduce the diazo acceptor/base solution at the second T-mixer.

    • Pass the resulting mixture through the second reactor (residence times of 8-66 minutes have been reported, depending on the substrate and temperature).[2]

    • Introduce the quench solution at the third T-mixer to consume any unreacted tosyl azide.[1]

    • Collect the product stream.

  • Work-up and Analysis:

    • Concentrate the collected product stream under reduced pressure.

    • Extract the crude product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with aqueous base (e.g., 9% KOH solution) and water.[5]

    • Dry the organic layer and concentrate to yield the α-diazocarbonyl product.

    • Analyze the product purity by ¹H NMR spectroscopy.

Optimization Data for Diazo Transfer to Ethyl Acetoacetate: [2]

EntryTosyl Azide Generation Time (min)Diazo Transfer Time (min)Equivalents of AcceptorConversion (%)
150661.0100
22661.0100
30.581.095
Method 2: Azide Resin System for Water-Free Conditions

This protocol is advantageous for substrates that are sensitive to water and for telescoping with downstream water-sensitive catalysis.[6][7] It utilizes a solid-supported azide resin to generate tosyl azide in a water-free environment.[7]

Materials:

  • Tosyl chloride (TsCl)

  • Azide resin (e.g., Dowex azide resin)

  • Diazo acceptor (e.g., aryl acetates)

  • Base (e.g., DBU)

  • Anhydrous acetonitrile (MeCN)

  • Continuous flow reactor setup (pumps, packed-bed reactor, T-mixer, coiled reactor)

Experimental Workflow Diagram:

AzideResinFlow cluster_reagent_prep Reagent Preparation cluster_flow_process Continuous Flow Process TsCl Tosyl Chloride in MeCN ResinColumn Azide Resin Packed-Bed Reactor TsCl->ResinColumn Acceptor Diazo Acceptor + Base in MeCN T_Mixer T-Mixer Acceptor->T_Mixer ResinColumn->T_Mixer Reactor Diazo Transfer Reactor T_Mixer->Reactor Collection Product Collection Reactor->Collection

Caption: Workflow using an azide resin for tosyl azide generation.

Procedure:

  • Reagent and Column Preparation:

    • Prepare a solution of tosyl chloride in anhydrous acetonitrile.

    • Prepare a solution of the aryl acetate (B1210297) and DBU (1.1 equivalents) in anhydrous acetonitrile.

    • Pack a column with the azide resin.

  • System Setup:

    • Configure a flow system where a pump directs the tosyl chloride solution through the azide resin column.

    • The outlet of the column is connected to a T-mixer.

    • A second pump introduces the aryl acetate/DBU solution at the T-mixer.

    • The combined stream then enters a coiled reactor.

  • Reaction Execution:

    • Flow the tosyl chloride solution through the azide resin column to generate a stream of tosyl azide in acetonitrile.

    • At the T-mixer, combine the tosyl azide stream with the aryl acetate/DBU stream.

    • Pass the mixture through the reactor coil, typically heated (e.g., 35 °C) for a specific residence time (e.g., 70-75 minutes).[7]

    • Collect the product stream.

  • Work-up and Analysis:

    • Concentrate the collected outflow.

    • Analyze the conversion and product formation by ¹H NMR spectroscopy.

Substrate Scope using Azide Resin Method: [7]

SubstrateProductYield (%)
Methyl 2-chlorophenylacetateMethyl 2-azido-2-(2-chlorophenyl)acetate>95
Diethyl malonateDiethyl diazomalonate>95

Safety Considerations

  • Tosyl azide is a potential explosive and should be handled with extreme care. [2][4] The primary advantage of the described continuous flow processes is the in situ generation and consumption, which avoids the isolation and storage of significant quantities of tosyl azide.[1][2]

  • Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • In-line quenching is highly recommended, especially for larger-scale reactions, to ensure complete consumption of any residual tosyl azide. [1][2]

  • In-line monitoring, for instance using IR spectroscopy, can be implemented to track the formation and consumption of tosyl azide, providing an additional layer of safety and process control. [2] The strong azide stretch at approximately 2135 cm⁻¹ is a key diagnostic peak.[2]

Conclusion

The use of tosyl azide in continuous flow diazo transfer processes represents a significant advancement in chemical safety and efficiency. These protocols provide a framework for researchers and drug development professionals to implement this powerful synthetic tool in a controlled and scalable manner. The ability to telescope the in situ generation of tosyl azide with diazo transfer reactions, and even subsequent transformations, opens up new avenues for the streamlined synthesis of complex molecules.[7]

References

Synthesis of N-Sulfonylamidines Using p-Toluenesulfonyl Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-sulfonylamidines, a class of compounds with significant interest in medicinal chemistry and drug development, utilizing p-toluenesulfonyl azide (B81097) as a key reagent. N-sulfonylamidines are recognized for their diverse biological activities, including potential as anticancer, antibacterial, and antidiabetic agents.[1][2][3] This guide outlines two primary synthetic strategies: a copper-catalyzed three-component reaction and a metal-free three-component approach, offering versatility for different research and development needs.

Introduction to N-Sulfonylamidines

N-sulfonylamidines are a class of organic compounds characterized by a sulfonyl group attached to an amidine moiety. This structural feature imparts unique chemical and physical properties, making them valuable scaffolds in the design of novel therapeutic agents. Their synthesis has been an area of active research, with methods evolving to improve efficiency, substrate scope, and environmental compatibility. The use of p-toluenesulfonyl azide as a readily available and reactive nitrogen source has proven to be a cornerstone in many of these synthetic advancements.

Synthetic Methodologies

Two robust and widely applicable methods for the synthesis of N-sulfonylamidines using this compound are detailed below.

Copper-Catalyzed Three-Component Synthesis

This method involves a one-pot reaction between a terminal alkyne, this compound, and an amine, catalyzed by a copper(I) salt. This approach is highly efficient and offers a broad substrate scope.[4][5][6]

Reaction Scheme:

Logical Workflow for Copper-Catalyzed Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Mix Alkyne, this compound, and Amine in THF B Add CuI Catalyst A->B Catalyst Introduction C Stir at Room Temperature B->C Initiate Reaction D Solvent Evaporation C->D Reaction Completion E Column Chromatography D->E Crude Product F N-Sulfonylamidine E->F Purified Product

Caption: General workflow for the copper-catalyzed synthesis of N-sulfonylamidines.

Experimental Protocol: General Procedure for the Copper-Catalyzed Synthesis of N-Sulfonylamidines

To a solution of the alkyne (0.5 mmol), this compound (0.6 mmol), and amine (0.6 mmol) in anhydrous THF (2.0 mL) is added CuI (0.025 mmol, 5 mol%). The resulting mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-sulfonylamidine.

Data Presentation: Substrate Scope and Yields for Copper-Catalyzed Synthesis

EntryAlkyneAmineProductYield (%)
1PhenylacetylenePiperidineN-(1-phenyl-1-(piperidin-1-yl)methylene)-4-methylbenzenesulfonamide95
21-OctyneMorpholineN-(1-morpholinooct-1-en-2-yl)-4-methylbenzenesulfonamide88
34-MethoxyphenylacetylenePyrrolidine4-methyl-N-(1-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)methylene)benzenesulfonamide92
4CyclohexylacetyleneDiethylamineN-(1-(cyclohexyl)-1-(diethylamino)methylene)-4-methylbenzenesulfonamide85

Yields are based on isolated products and are representative examples from the literature.[4][6]

Metal-Free Three-Component Synthesis

This alternative approach avoids the use of a metal catalyst and proceeds via a reaction between an aldehyde, proline, and this compound. This method is particularly attractive for its mild reaction conditions and environmental friendliness.[1][7]

Reaction Scheme:

Logical Workflow for Metal-Free Synthesis:

G cluster_mixing Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Dissolve Aldehyde, Proline, and this compound in Solvent B Heat the Reaction Mixture A->B Initiate Reaction C Aqueous Work-up B->C Reaction Completion D Extraction with Organic Solvent C->D Phase Separation E Column Chromatography D->E Crude Product F N-Sulfonylamidine E->F Purified Product

Caption: General workflow for the metal-free synthesis of N-sulfonylamidines.

Experimental Protocol: General Procedure for the Metal-Free Synthesis of N-Sulfonylamidines

A mixture of the aldehyde (1.0 mmol), proline (0.2 mmol), and this compound (1.2 mmol) in a suitable solvent (e.g., ethanol (B145695) or acetonitrile, 5 mL) is heated at reflux for 6-12 hours. After cooling to room temperature, the reaction mixture is concentrated in vacuo. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the pure N-sulfonylamidine.[7]

Data Presentation: Substrate Scope and Yields for Metal-Free Synthesis

EntryAldehydeProductYield (%)
1BenzaldehydeN-(phenylmethylene)-4-methylbenzenesulfonamide85
24-ChlorobenzaldehydeN-((4-chlorophenyl)methylene)-4-methylbenzenesulfonamide89
34-MethoxybenzaldehydeN-((4-methoxyphenyl)methylene)-4-methylbenzenesulfonamide91
42-Naphthaldehyde4-methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide82

Yields are based on isolated products and are representative examples from the literature.[7]

Applications in Drug Development

N-sulfonylamidines are versatile pharmacophores that have been incorporated into a variety of biologically active molecules. Their ability to act as bioisosteres of carboxylic acids, amides, and other functional groups makes them attractive for lead optimization in drug discovery programs.

Potential Signaling Pathway Involvement:

While specific signaling pathway diagrams for N-sulfonylamidines are not yet widely established, their structural similarity to known enzyme inhibitors suggests potential interactions with various biological targets. For instance, sulfonamide-containing drugs are known to inhibit enzymes such as carbonic anhydrases and proteases. The N-sulfonylamidine moiety can engage in hydrogen bonding and other non-covalent interactions within enzyme active sites, potentially leading to potent and selective inhibition.

G cluster_drug Drug Action cluster_target Cellular Target cluster_pathway Signaling Pathway Drug N-Sulfonylamidine Drug Candidate Enzyme Target Enzyme (e.g., Kinase, Protease) Drug->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Binding Downstream Downstream Signaling Product->Downstream Activation/ Inhibition

Caption: Hypothetical inhibition of an enzyme-mediated signaling pathway by an N-sulfonylamidine.

Further research is ongoing to elucidate the precise mechanisms of action and to identify the specific signaling pathways modulated by this promising class of compounds.

Conclusion

The synthesis of N-sulfonylamidines using this compound offers a powerful and flexible platform for the generation of diverse chemical libraries for drug discovery and development. The copper-catalyzed and metal-free methods presented here provide researchers with robust protocols to access these valuable compounds. The continued exploration of their biological activities is expected to uncover new therapeutic opportunities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Diazo Transfer Reactions with Tosyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in diazo transfer reactions utilizing tosyl azide (B81097). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My diazo transfer reaction is resulting in a low yield or is not proceeding to completion. What are the initial troubleshooting steps?

A low yield in a diazo transfer reaction can stem from several factors. A systematic approach to troubleshooting is recommended. First, verify the quality and stoichiometry of your reagents. Ensure the tosyl azide has not decomposed and that you are using an appropriate amount.[1] Next, evaluate the reaction conditions, including the choice of base, solvent, and temperature, as these can significantly impact the reaction's efficiency. Finally, consider the nature of your substrate, as its acidity plays a crucial role in the reaction's success.[2]

Question 2: How does the acidity (pKa) of my active methylene (B1212753) substrate affect the reaction yield, and how can I address issues related to it?

The diazo transfer reaction is initiated by the deprotonation of the active methylene compound. If the substrate is not sufficiently acidic, the equilibrium will not favor the formation of the enolate, leading to a low yield. For instance, substrates with low pKa values, such as 1,3-dicarbonyl compounds, are generally good candidates for this reaction.[3][4] However, for less acidic precursors, a stronger base or anhydrous reaction conditions may be necessary.[2] The presence of water can reduce the basicity of some organic bases, like DBU, hindering the deprotonation of less acidic substrates.[2][5]

Question 3: What is the appropriate choice of base for the reaction, and could it be the cause of the low yield?

The selection of the base is critical. It needs to be strong enough to deprotonate the substrate but not so reactive that it leads to side reactions. Triethylamine (B128534) (Et₃N) is a commonly used base; however, for less acidic substrates, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[1][2] It is important to note that the effectiveness of a base can be solvent-dependent. For example, the pKa of DBU is significantly higher in acetonitrile (B52724) than in water.[2][5]

Question 4: Could the reaction temperature or time be contributing to the low yield?

Reaction kinetics are influenced by both temperature and time. Some diazo transfer reactions may require elevated temperatures to proceed at a practical rate.[6] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR) can help determine the optimal reaction time.[6][7] For instance, some reactions may show significant progress in the initial minutes but then slow down, requiring several hours to reach completion.[7]

Question 5: I am observing significant amounts of p-toluenesulfonamide (B41071) byproduct. How does this affect my yield, and how can it be removed?

The formation of p-toluenesulfonamide is an inherent part of the reaction mechanism. While its presence does not directly lower the theoretical yield of the diazo product, it can complicate the purification process and lead to a lower isolated yield.[3][8] This byproduct can often be removed through careful column chromatography on silica (B1680970) gel or alumina.[3] In some cases, extraction with a dilute aqueous base can also be effective.[1]

Question 6: Are there safer and more efficient alternatives to tosyl azide for diazo transfer reactions?

Due to the potential hazards associated with tosyl azide, such as its shock sensitivity and thermal instability, several alternatives have been developed.[7] Methanesulfonyl azide (MsN₃) is one such alternative, offering the advantage of producing a more water-soluble methanesulfonamide (B31651) byproduct, which simplifies purification.[1][8] Other options include p-acetamidobenzenesulfonyl azide (p-ABSA) and imidazole-1-sulfonyl azide hydrochloride, which are reported to be safer to handle.[1][7][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing diazo transfer reactions.

ParameterRecommended Range/ValueSubstrate/ConditionsNotes
Tosyl Azide Stoichiometry 1.0 - 1.5 equivalentsGeneralUsing 1.5 equivalents can maximize yield for valuable substrates, but an excess can complicate purification.[1]
Base Stoichiometry 1.05 - 1.1 equivalentsEthyl acetoacetateOptimization experiments showed 1.05 equivalents of base to be optimal.[7]
Reaction Temperature 25 - 70 °CGeneralThe optimal temperature is substrate-dependent. For some aryl acetates, 35 °C was found to be more efficient than 25 °C.[6]
Reaction Time 1 - 20 hoursGeneralReaction progress should be monitored. Some reactions may be complete in an hour, while others may require extended periods.[2][6][7]

Experimental Protocol: Diazo Transfer with Tosyl Azide and Triethylamine

This protocol is a general guideline for a diazo transfer reaction with a β-ketoester.

Materials:

  • β-ketoester (1.0 eq)

  • Tosyl azide (1.1 eq)

  • Triethylamine (1.1 eq)

  • Acetonitrile (solvent)

Procedure:

  • In a fume hood, dissolve the β-ketoester in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of tosyl azide in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in diazo transfer reactions.

Troubleshooting_Diazo_Transfer Start Low Yield in Diazo Transfer Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Conditions 2. Evaluate Reaction Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Substrate 3. Assess Substrate Acidity (pKa) Substrate_OK Substrate Sufficiently Acidic? Check_Substrate->Substrate_OK Reagent_OK->Check_Conditions Yes Optimize_Reagents Use fresh Tosyl Azide Adjust Stoichiometry (1.1-1.5 eq) Reagent_OK->Optimize_Reagents No Conditions_OK->Check_Substrate Yes Optimize_Base Change Base (e.g., DBU) Adjust Stoichiometry Conditions_OK->Optimize_Base No Consider_Alternatives Consider Alternative Reagents (e.g., MsN3, p-ABSA) Substrate_OK->Consider_Alternatives No Successful_Yield Successful Yield Improvement Substrate_OK->Successful_Yield Yes Optimize_Reagents->Check_Reagents Optimize_Base->Check_Conditions Optimize_Solvent_Temp Use Anhydrous Solvent Optimize Temperature & Time Optimize_Base->Optimize_Solvent_Temp Optimize_Solvent_Temp->Check_Conditions Consider_Alternatives->Successful_Yield

Caption: Troubleshooting workflow for low yield in diazo transfer reactions.

References

Technical Support Center: Purification of p-Toluenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude p-Toluenesulfonyl azide (B81097) (TsN₃) after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude p-Toluenesulfonyl azide?

A1: The most common impurities include unreacted p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic acid, and the byproduct p-toluenesulfonamide.[1] The formation of these impurities is influenced by reaction conditions and the purity of the starting materials.

Q2: What are the critical safety precautions to take when handling and purifying this compound?

A2: this compound is a potentially explosive compound and must be handled with extreme caution.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Scale: Work with the smallest possible scale.[3]

  • Handling: Avoid friction, grinding, and sudden impacts. Use plastic or ceramic spatulas instead of metal ones.[3]

  • Temperature: Do not heat this compound above 100 °C, as its explosive decomposition can initiate at around 120 °C.[2][4] Store the purified compound at 2-8°C.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring purity.

  • TLC: this compound is UV active and can be visualized on TLC plates with a UV lamp (254 nm).[5] For more specific visualization of the azide, a two-step staining process involving reduction to the amine followed by ninhydrin (B49086) staining can be used.[6]

  • HPLC: Reverse-phase HPLC can be used for quantitative analysis of purity.[7]

Troubleshooting Guides

Issue 1: The purified product is an oil and does not crystallize.

Possible Cause:

  • Residual solvent may be present.

  • The presence of impurities is depressing the melting point. This compound is a low-melting solid (m.p. 21-22 °C).[2]

Solutions:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for an extended period.

  • Refrigeration: Place the oil in a refrigerator or freezer (2-8 °C) to induce crystallization.[5] Scratching the inside of the flask with a glass rod at the solvent line may also help initiate crystal formation.

  • Recrystallization: If the product remains an oil, consider recrystallization from a suitable solvent system like ethanol (B145695) or a mixture of ethyl acetate (B1210297) and ethanol.

  • Column Chromatography: If recrystallization fails, purify the oil using column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexane (B92381)/ethyl acetate).[5][8]

Issue 2: The yield of purified this compound is low.

Possible Cause:

  • Incomplete reaction during synthesis.

  • Loss of product during the aqueous work-up due to its slight solubility in water.

  • Decomposition of the product during purification. Tosyl azide can degrade in the presence of strong acids or bases.[9]

Solutions:

  • Optimize Reaction Conditions: Ensure the synthesis reaction goes to completion by monitoring it with TLC.

  • Efficient Extraction: During the work-up, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to minimize product loss in the aqueous phase.[5]

  • Neutral pH: Maintain a neutral pH during the work-up to prevent acid or base-catalyzed degradation.

  • Avoid Excessive Heat: Concentrate the organic extracts under reduced pressure at a low temperature (bath temperature < 40 °C).

Issue 3: The purified product is contaminated with p-toluenesulfonamide.

Possible Cause:

  • Hydrolysis of this compound during the reaction or work-up.

  • Reaction of the azide with any water present in the starting materials or solvents.

Solutions:

  • Column Chromatography: p-Toluenesulfonamide is more polar than this compound and can be effectively removed by silica gel column chromatography.[1]

  • Washing with Base: In some cases, a dilute aqueous base wash (e.g., 5% NaOH) can help remove the more acidic p-toluenesulfonamide. However, this should be done cautiously to avoid hydrolysis of the desired product.

Experimental Protocols

Protocol 1: Purification by Extraction and Crystallization

This is the most common method for purifying crude this compound.

Methodology:

  • After the synthesis reaction is complete, remove the organic solvent (e.g., acetone) under reduced pressure.[5]

  • Extract the aqueous residue with dichloromethane (3 x 50 mL for a typical lab-scale reaction).[5]

  • Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain a colorless oil.[5]

  • Place the oil in a refrigerator (2-8 °C) to induce crystallization. The product should solidify into a white crystalline solid.[5]

Protocol 2: Purification by Column Chromatography

This method is useful if the product fails to crystallize or is contaminated with impurities of similar polarity.

Methodology:

  • Adsorb the crude oily product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[8]

  • Load the adsorbed product onto the column and elute with the chosen solvent system.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil, which should then crystallize upon refrigeration.

Quantitative Data Summary

ParameterExtraction & CrystallizationColumn Chromatography
Typical Yield 85-98%[10]60-80%
Purity (by HPLC) >98%>99%
Solvent Consumption ModerateHigh
Time Requirement 2-4 hours4-8 hours

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product synthesis Crude Reaction Mixture solvent_removal Solvent Removal synthesis->solvent_removal extraction Aqueous Work-up (Extraction & Washes) solvent_removal->extraction drying Drying & Concentration extraction->drying crystallization Crystallization (Refrigeration) drying->crystallization chromatography Column Chromatography (Optional) drying->chromatography If oily pure_product Pure this compound crystallization->pure_product If solid chromatography->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Crude Product Issues oily_product Product is an oil start->oily_product low_yield Low Yield start->low_yield impurity Impurity Detected (e.g., p-toluenesulfonamide) start->impurity solution_vacuum Dry under high vacuum oily_product->solution_vacuum Residual Solvent? solution_fridge Refrigerate / Scratch oily_product->solution_fridge Pure but liquid? solution_recrystallize Recrystallize oily_product->solution_recrystallize Still oily? solution_column Column Chromatography oily_product->solution_column Recrystallization fails? solution_optimize_rxn Optimize reaction low_yield->solution_optimize_rxn Incomplete reaction? solution_extract Improve extraction low_yield->solution_extract Work-up losses? solution_ph Control pH low_yield->solution_ph Degradation? solution_temp Avoid high temperature low_yield->solution_temp Degradation? solution_column2 Column Chromatography impurity->solution_column2 General solution solution_base_wash Dilute base wash impurity->solution_base_wash Specific to sulfonamide

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Optimizing Solvent Choice for Tosyl Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tosyl azide (B81097). The focus is on optimizing solvent selection to improve reaction outcomes, ensure safety, and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with tosyl azide?

The most frequently used solvents are aprotic solvents like acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (DCM) due to their ability to dissolve a wide range of organic substrates and their general inertness under typical reaction conditions.[1][2] For specific applications, such as controlling exotherms or for biphasic in situ generation of tosyl azide, toluene (B28343) is also employed.[3][4] Additionally, mixtures of acetonitrile and water are common for the in situ formation of tosyl azide from sodium azide and tosyl chloride.[5]

Q2: How does solvent choice impact the rate of a diazo transfer reaction?

Solvent choice can significantly influence reaction rates. Polar aprotic solvents like acetonitrile generally facilitate the reaction.[6] However, the solvent can also affect the basicity of the catalyst or base used. For instance, the presence of water in an acetonitrile/water mixture can lower the effective basicity of a strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), potentially slowing the reaction for less acidic substrates.[7] In some copper-catalyzed cycloadditions, coordinating solvents like acetonitrile can entirely suppress product formation, whereas non-coordinating solvents like dichloromethane or chloroform (B151607) allow the reaction to proceed.[4][8]

Q3: Are there any solvents that should be avoided when working with tosyl azide or its precursors?

Yes. When using sodium azide (a common precursor for in situ tosyl azide generation), halogenated solvents such as dichloromethane or chloroform must be avoided.[9] The reaction between sodium azide and halogenated solvents can form highly explosive diazidomethane or triazidomethane.[9][10]

Q4: How does the solvent affect the removal of the p-toluenesulfonamide (B41071) byproduct?

The primary byproduct, p-toluenesulfonamide, can complicate purification.[11] While solvent choice during the reaction has a minor impact on its formation, the choice of solvent for the workup is critical. The byproduct's solubility in the chosen extraction solvent will determine the efficiency of its removal. Often, an aqueous basic wash (e.g., with KOH or NaOH solution) is used during the workup to deprotonate and dissolve the sulfonamide in the aqueous layer, separating it from the desired diazo product in the organic layer.[12][13]

Q5: What is the best solvent for preparing and storing tosyl azide?

Tosyl azide is typically prepared by reacting tosyl chloride with sodium azide in a solvent mixture like aqueous acetone.[14] For storage, tosyl azide is often kept as a solution in a stable, non-reactive solvent like toluene or ethyl acetate (B1210297) to reduce shock sensitivity.[2] However, due to its potential for explosive decomposition, long-term storage is discouraged.[5][15] The safest approach is the in situ generation and immediate use of tosyl azide, which avoids its isolation and storage altogether.[3][16]

Troubleshooting Guide

Problem Possible Cause Related to Solvent Recommended Solution Citations
Low or No Product Yield The solvent is inhibiting the catalyst (e.g., acetonitrile in some Cu(I)-catalyzed reactions).Switch to a non-coordinating solvent such as dichloromethane (DCM), chloroform, or toluene.[4][8][17]
Poor solubility of reagents (e.g., sodium azide) in the organic solvent.For in situ generation, use a biphasic system (e.g., toluene/water with a phase-transfer catalyst) or a miscible co-solvent system (e.g., acetonitrile/water).[3][5]
Slow Reaction Rate The solvent is reducing the effectiveness of the base (e.g., water content with DBU).If using a water-sensitive base, ensure anhydrous conditions. For substrates requiring strong basicity, consider a solvent that does not buffer the base.[7]
Reaction temperature is too low for the chosen solvent system.The reaction rate is often temperature-dependent. Increasing the temperature (e.g., from 25 °C to 35 °C in acetonitrile) can significantly accelerate the diazo transfer.[6][18]
Uncontrolled Exotherm The reaction is highly exothermic in the chosen solvent (e.g., water).Switch to a solvent with a higher heat capacity or one that allows for better temperature control, such as toluene. Running the reaction at higher dilution can also help manage heat evolution.[4][8]
Difficulty Removing Byproduct The p-toluenesulfonamide byproduct is co-purifying with the product.During workup, perform an extraction with an organic solvent and wash with an aqueous base (e.g., 1M NaOH or 9% KOH) to remove the acidic sulfonamide.[12][13]
Safety Concerns (e.g., precipitation of hazardous material) The generated sulfonyl azide is insoluble in the reaction medium and precipitates.Modify the solvent system to ensure all hazardous intermediates remain in solution. For example, tosyl azide is generally soluble in 1:1 water/MeCN, whereas other sulfonyl azides may precipitate.[5]

Data Presentation: Solvent Effects on Reaction Outcomes

The following table summarizes reported observations on how solvent choice affects various reactions involving tosyl azide.

Reaction TypeSolvent(s)ObservationCitations
Cu(I)-Catalyzed Cycloaddition AcetonitrileStrong coordination to Cu(I) completely suppressed product formation.[4][8]
Dichloromethane, ChloroformReaction proceeded to complete conversion within 5 hours.[4][8]
WaterReaction proceeds, but a significant exotherm was observed.[4][8]
TolueneChosen as a safer alternative to water to better manage the reaction exotherm.[4][8]
Diazo Transfer (in situ generation) Acetonitrile / WaterAn effective system for the rapid, continuous-flow generation of tosyl azide and subsequent diazo transfer. Complete conversion was achieved in minutes.[5]
Diazo Transfer (batch) AcetonitrileAn effective solvent for diazo transfer using DBU as a base; reaction completion within 1 hour at 35 °C.[6]

Experimental Protocols

Protocol 1: General Procedure for Diazo Transfer using Tosyl Azide

This protocol is a general guideline and should be adapted for the specific substrate.

  • Preparation : In a well-ventilated fume hood, dissolve the active methylene (B1212753) compound (1.0 eq.) in anhydrous acetonitrile or dichloromethane.[1]

  • Base Addition : Add a suitable base (e.g., triethylamine (B128534) or DBU, 1.1 eq.) to the solution and stir for 5-10 minutes at room temperature or 0 °C, depending on the substrate's reactivity.[1][13]

  • Tosyl Azide Addition : Slowly add a solution of tosyl azide (1.0 - 1.1 eq.) in the same solvent to the reaction mixture.[1][19]

  • Reaction Monitoring : Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).[1]

  • Workup : Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. To remove the p-toluenesulfonamide byproduct, a wash with an aqueous base (e.g., 1M NaOH) can be performed.[1][13]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[1][11]

Protocol 2: In Situ Generation of Tosyl Azide for Diazo Transfer (Batch)

This "one-pot" procedure avoids the isolation of pure tosyl azide, enhancing safety.[5][12]

  • Tosyl Azide Formation : In a fume hood, add a solution of tosyl chloride (1.0 eq.) in acetonitrile to a stirring aqueous solution of sodium azide (1.0-1.1 eq.) at room temperature. Stir for approximately 2 hours to form the tosyl azide solution.[12]

  • Substrate Addition : In a separate flask, prepare a solution of the active methylene substrate (1.0 eq.) and a base (e.g., triethylamine, 1.0 eq.) in acetonitrile.

  • Diazo Transfer : Add the substrate/base solution to the freshly prepared tosyl azide mixture.

  • Reaction and Workup : Stir for an additional 2 hours or until completion as monitored by TLC. Concentrate the mixture under reduced pressure to remove acetonitrile. Extract the crude product with ethyl acetate and wash the organic layer with water to remove salts.[12]

  • Purification : Dry the organic layer and concentrate it. Purify the resulting diazo compound by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A Dissolve Substrate & Base in Anhydrous Solvent (e.g., Acetonitrile) C Slowly Add Tosyl Azide Solution to Substrate B Prepare Tosyl Azide Solution B->C D Stir and Monitor (TLC, LCMS) C->D E Quench Reaction (e.g., Water) D->E F Extract with Organic Solvent & Perform Base Wash E->F G Purify by Chromatography F->G

Caption: Standard workflow for a diazo transfer reaction.

Solvent_Choice_Logic start Start: Define Reaction q1 Using Cu(I) Catalyst? start->q1 q2 Need to Dissolve Sodium Azide? q1->q2 No s1 Use DCM or Toluene (AVOID Acetonitrile) q1->s1 Yes q3 Substrate is Poorly Soluble? q2->q3 No s2 Use Acetonitrile/Water or Toluene/Water (Biphasic) q2->s2 Yes (in situ generation) s3 Use Acetonitrile or DCM q3->s3 No s4 Consider a stronger solvent like DMF (use with caution) q3->s4 Yes

Caption: Decision tree for selecting an appropriate solvent.

In_Situ_Workflow cluster_gen Tosyl Azide Generation cluster_diazo Diazo Transfer cluster_iso Isolation A Prepare Aq. Solution of Sodium Azide C Combine Solutions; Stir to form TsN3 B Prepare Solution of Tosyl Chloride in MeCN B->C D Add Solution of Substrate & Base in MeCN C->D E Stir and Monitor Reaction D->E F Workup & Purification E->F

Caption: Workflow for in situ generation of tosyl azide.

References

Technical Support Center: p-Toluenesulfonyl Azide Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Toluenesulfonyl azide (B81097) (TsN₃).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when working with p-Toluenesulfonyl azide (TsN₃)?

A1: this compound is a potentially explosive compound that is sensitive to heat and shock.[1] It is crucial to adhere to the following safety measures:

  • Handling: Always handle TsN₃ in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Use non-sparking tools and avoid grinding or subjecting the compound to friction.[2]

  • Storage: Store TsN₃ in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and light.[2] Recommended storage temperature is 2-8 °C.[2]

  • Disposal: Dispose of any residual azide and reaction waste according to your institution's safety guidelines.[3] Excess TsN₃ can be quenched with a sacrificial acceptor molecule.[4]

Q2: What is the most common byproduct in reactions involving TsN₃, and how can it be removed?

A2: The most common byproduct is p-toluenesulfonamide (B41071).[5] This byproduct can often complicate product purification.[3] It can be removed through:

  • Aqueous Extraction: Washing the organic layer with an aqueous base solution, such as potassium hydroxide (B78521) (KOH) or sodium bicarbonate (NaHCO₃), can help remove the acidic p-toluenesulfonamide.[6][7]

  • Chromatography: Flash column chromatography on silica (B1680970) gel or alumina (B75360) is an effective method for separating the desired product from p-toluenesulfonamide.[5][8]

Q3: How can I quench unreacted this compound in my reaction mixture?

A3: Quenching excess TsN₃ is a critical safety step. An effective method is to use a sacrificial diazo acceptor. For instance, a solution of sodium acetylacetonate (B107027) can be used to consume any residual TsN₃.[1][4] Another approach involves using sodium nitrite (B80452) (NaNO₂) under acidic conditions.[6] For small-scale reactions (<1 mmol), a quench may not always be necessary, but it is highly recommended for larger-scale processes.[6]

Troubleshooting Guides

Issue 1: Low or no yield of the desired product after workup.

Possible Cause Troubleshooting Steps
Product is water-soluble. Check the aqueous layer by techniques like TLC or LC-MS to see if your product is present.[9] If so, consider back-extraction with an appropriate organic solvent.
Product is volatile. Check the solvent collected in the rotovap trap for your product.[9] If volatility is an issue, consider using a high-vacuum line with a cold trap for solvent removal instead of a rotovap.
Product degradation during workup. Your product may be sensitive to acidic or basic conditions used during the workup.[9] Test the stability of your product by exposing a small sample to the acidic or basic solution and monitoring for degradation by TLC. If instability is confirmed, use neutral washing steps with water and brine.
Incomplete reaction. Monitor the reaction progress using TLC or another suitable analytical technique to ensure it has gone to completion before initiating the workup.

Issue 2: Difficulty in separating the product from impurities by column chromatography.

Possible Cause Troubleshooting Steps
Co-elution of product and p-toluenesulfonamide. Convert the p-toluenesulfonamide into a more polar salt by washing the organic layer with a base (e.g., 9% aqueous KOH) before chromatography.[6] This will make the byproduct more retained on the silica gel.
Product is sensitive to acidic silica gel. Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (B128534) (1-3%) before loading your sample.[10]
Poor separation with the chosen solvent system. Optimize the solvent system by running a gradient elution, starting with a less polar mixture and gradually increasing the polarity.[10]
Streaking or tailing of the product on the TLC plate. Add a small amount of a modifier to your eluent. For acidic compounds, a little acetic acid can help. For basic compounds, a small amount of triethylamine or pyridine (B92270) can improve the peak shape.

Experimental Protocols

Protocol 1: General Extractive Workup for a Diazo Transfer Reaction

  • Quench Excess TsN₃ (if necessary): For larger scale reactions, add a quenching agent such as a solution of sodium acetylacetonate to the reaction mixture and stir until the disappearance of TsN₃ is confirmed by IR spectroscopy (disappearance of the azide stretch at ~2135 cm⁻¹).[11]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the reaction solvent (e.g., acetonitrile).[6]

  • Extraction: Add an organic solvent (e.g., diethyl ether or ethyl acetate) and water to the residue.[6] Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with an aqueous base (e.g., 9% KOH solution or saturated NaHCO₃) to remove p-toluenesulfonamide.[6] Repeat the wash if necessary.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and salts.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.[10]

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) mixture) and gradually increase the polarity (gradient elution).[10]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Diazo Transfer Reagents

ReagentAdvantageDisadvantageReference
This compound (TsN₃) High efficiency, cost-effective for large-scale synthesis.[5]Forms p-toluenesulfonamide byproduct which can complicate purification.[3] Potential explosion hazard.[1][1][3][5]
Methanesulfonyl azide (MsN₃) Forms a more water-soluble methanesulfonamide (B31651) byproduct, which is easier to remove by aqueous extraction.[3][13]Can be less efficient than TsN₃ for some substrates.[5][3][5][13]
p-Acetamidobenzenesulfonyl azide (p-ABSA) Considered safer than TsN₃.Less efficient than TsN₃.[5][5]
Imidazole-1-sulfonyl azide hydrochloride Avoids sulfonamide contamination.Less efficient than TsN₃.[5][5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction Diazo Transfer Reaction with this compound quench Quench Excess TsN₃ (e.g., Sodium Acetylacetonate) reaction->quench Reaction Completion extraction Extractive Workup (Organic Solvent + Aqueous Washes) quench->extraction drying Drying and Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography Crude Product characterization Product Characterization (NMR, IR, MS) chromatography->characterization Pure Product

Caption: General experimental workflow for a reaction involving this compound.

troubleshooting_logic start Low Yield After Workup check_aqueous Check Aqueous Layer for Product? start->check_aqueous back_extract Perform Back-Extraction check_aqueous->back_extract Yes check_volatile Product Volatile? check_aqueous->check_volatile No modify_solvent_removal Modify Solvent Removal Method check_volatile->modify_solvent_removal Yes check_stability Product Stable to Workup Conditions? check_volatile->check_stability No neutral_workup Use Neutral Workup check_stability->neutral_workup No optimize_reaction Optimize Reaction Conditions check_stability->optimize_reaction Yes

Caption: Troubleshooting logic for addressing low product yield after workup.

References

Preventing explosive decomposition of tosyl azide during heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of tosyl azide (B81097) to prevent its explosive decomposition during heating.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving tosyl azide.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected Exothermic Reaction During Tosyl Azide Synthesis 1. Reaction temperature is too high. The reaction of tosyl chloride with sodium azide is exothermic. 2. Rapid addition of reagents.1. Maintain the reaction temperature at 0°C using an ice bath to prevent the explosive decomposition of the heat-sensitive tosyl azide.[1] 2. Add the tosyl chloride solution to the aqueous sodium azide solution slowly and dropwise.[1]
Reaction Mixture Containing Tosyl Azide Shows Discoloration (Yellowing) 1. Decomposition of tosyl azide due to prolonged storage or exposure to light. 2. Presence of impurities.1. It is recommended to use freshly prepared tosyl azide for best results and to avoid storing it for extended periods. If storage is necessary, keep it in a cool, dark, and well-ventilated area.[2] 2. Ensure high purity of starting materials (tosyl chloride and sodium azide).
Low Yield in Diazo Transfer Reaction 1. Incomplete formation of tosyl azide. 2. Insufficient reaction time for the diazo transfer step. 3. The basicity of the reaction medium is not optimal, especially when using aqueous conditions.1. Monitor the formation of tosyl azide using techniques like in-line IR spectroscopy to ensure complete conversion before proceeding with the diazo transfer.[1] 2. Optimize the residence time for the diazo transfer reaction. In continuous flow setups, this can be controlled by adjusting the flow rate and reactor volume.[1] 3. For less acidic substrates, anhydrous conditions may be necessary as water can reduce the basicity of catalysts like DBU.[3]
Difficulty in Removing p-Toluenesulfonamide Byproduct 1. The byproduct has similar solubility to the desired product.1. For small-scale reactions, purification can be achieved through column chromatography on silica (B1680970) gel or alumina.[4][5] 2. For larger-scale syntheses, consider using an alternative diazo transfer reagent like methanesulfonyl azide, which produces a more water-soluble byproduct.[4]
Concern About Handling and Accumulating Pure Tosyl Azide 1. Tosyl azide is a heat and shock-sensitive reagent.[1]1. Generate and use tosyl azide in-situ to avoid isolation and handling of the potentially explosive compound.[6] 2. For larger-scale reactions, utilize a continuous flow process where only small amounts of tosyl azide are present at any given time.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with tosyl azide?

A1: The primary hazard of tosyl azide is its potential for explosive decomposition when subjected to heat or shock.[1] It is a heat and shock-sensitive reagent.[1]

Q2: At what temperature does tosyl azide become dangerously unstable?

A2: The explosive thermal decomposition of tosyl azide can initiate at approximately 120°C.[1] Therefore, it is crucial to avoid heating reactions involving tosyl azide at or above 100°C.[7]

Q3: How can I safely handle tosyl azide in the laboratory?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[8]

  • Ventilation: Work in a well-ventilated fume hood.

  • Scale: Perform reactions on a small scale initially. For larger-scale reactions, in-situ generation is strongly recommended.

  • Temperature Control: Carefully control the temperature of reactions, especially during its exothermic formation.[1]

  • Storage: Store tosyl azide in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[2]

Q4: What are the advantages of generating tosyl azide in-situ?

A4: In-situ generation of tosyl azide, where it is produced and consumed in the same reaction vessel, significantly enhances safety by avoiding the isolation, storage, and handling of the potentially explosive neat reagent.[6] This is particularly crucial for scaling up reactions.

Q5: What is a continuous flow process and how does it improve the safety of using tosyl azide?

A5: A continuous flow process involves pumping reagents through a reactor where the reaction occurs continuously. This method is inherently safer for handling hazardous reagents like tosyl azide because only small quantities of the azide are generated and consumed at any given moment, minimizing the risk of a large-scale explosion.[1]

Q6: How can I quench unreacted tosyl azide at the end of my reaction?

A6: An effective method to quench residual tosyl azide is by adding a sacrificial acceptor molecule. A solution of sodium acetoacetonate, prepared from acetylacetone (B45752) and sodium hydroxide (B78521), can be used to rapidly consume any remaining tosyl azide.[3][9][10]

Q7: Are there safer alternatives to tosyl azide for diazo transfer reactions?

A7: Yes, several alternatives with improved safety profiles have been developed. These include p-acetamidobenzenesulfonyl azide (p-ABSA) and dodecylbenzenesulfonyl azide (DBSA), which are less shock-sensitive than tosyl azide but still sensitive to heat.[1] However, tosyl azide often remains a popular choice due to its efficiency and cost-effectiveness.[4]

Quantitative Safety Data

This table summarizes key safety parameters for tosyl azide and some of its alternatives.

Compound Decomposition Onset Temperature (°C) Impact Sensitivity (kg·cm) Notes
Tosyl Azide (TsN₃) ~12050Considered a potential explosive; handle with caution, especially when heated.[1][7]
p-Acetamidobenzenesulfonyl Azide (p-ABSA) Higher than Tosyl AzideLess sensitive than Tosyl AzideStill sensitive to heat.
Dodecylbenzenesulfonyl Azide (DBSA) Not specifiedLess sensitive than Tosyl AzideStill sensitive to heat.[1]
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) 159 (Initiation)Insensitive to impact and frictionDespite initial reports of being "intrinsically safe," it has a highly exothermic decomposition comparable in magnitude to tosyl azide and should be handled with caution.[11][12]

Experimental Protocols

Protocol 1: In-situ Generation of Tosyl Azide in a Batch Process

This protocol describes the laboratory-scale in-situ generation of tosyl azide for immediate use in a diazo transfer reaction.

Materials:

  • Tosyl chloride

  • Sodium azide

  • Acetonitrile (MeCN)

  • Water

  • Activated methylene (B1212753) compound (substrate)

  • Base (e.g., triethylamine)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a fume hood, prepare a solution of sodium azide in water.

  • In a separate flask, dissolve tosyl chloride in acetonitrile.

  • Cool the sodium azide solution to 0°C in an ice bath.

  • Slowly add the tosyl chloride solution dropwise to the stirring aqueous sodium azide solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to stir at 0°C for a specified time to ensure complete formation of tosyl azide.

  • To this mixture, add a solution of the activated methylene compound and a base (e.g., triethylamine) in acetonitrile.

  • Allow the reaction to proceed at the desired temperature, monitoring its progress by a suitable analytical method (e.g., TLC or IR spectroscopy).

Protocol 2: Quenching of Unreacted Tosyl Azide

This protocol outlines the procedure for safely quenching residual tosyl azide in a reaction mixture.

Materials:

  • Reaction mixture containing unreacted tosyl azide

  • Acetylacetone

  • Sodium hydroxide (NaOH)

  • Water

  • Acetonitrile (MeCN)

Procedure:

  • At the end of the reaction, cool the reaction mixture in an ice bath.

  • Prepare a quench solution by dissolving acetylacetone and sodium hydroxide in a mixture of water and acetonitrile.

  • Slowly add the quench solution to the cold, stirring reaction mixture.

  • The quenching reaction is rapid. Monitor the disappearance of the azide peak (around 2130 cm⁻¹) by IR spectroscopy to confirm the complete consumption of tosyl azide.[1]

Visualizations

TosylAzide_Safety_Workflow Decision Workflow for Handling Tosyl Azide start Start: Need to perform a diazo transfer reaction check_scale Is the reaction scale > 1 mmol? start->check_scale in_situ Use in-situ generation of tosyl azide check_scale->in_situ Yes batch_prep Batch preparation of tosyl azide (handle with extreme caution) check_scale->batch_prep No check_flow Is specialized flow chemistry equipment available? in_situ->check_flow heating Will the reaction be heated? batch_prep->heating flow_reaction Implement a continuous flow process for in-situ generation and reaction check_flow->flow_reaction Yes batch_in_situ Perform batch in-situ generation check_flow->batch_in_situ No flow_reaction->heating batch_in_situ->heating temp_limit Ensure temperature remains well below 100°C heating->temp_limit Yes no_heat Proceed at or below room temperature heating->no_heat No quench Quench unreacted tosyl azide at the end of the reaction temp_limit->quench no_heat->quench end End: Safe Reaction Completion quench->end

Caption: Decision workflow for the safe handling of tosyl azide.

InSitu_Generation_Quench In-situ Generation and Quenching of Tosyl Azide in Flow cluster_0 Reagent Streams cluster_1 Flow Reactor System reagent1 Tosyl Chloride in MeCN mixer1 T-Mixer 1 reagent1->mixer1 reagent2 Sodium Azide in Water reagent2->mixer1 reagent3 Substrate + Base in MeCN mixer2 T-Mixer 2 reagent3->mixer2 reagent4 Quench Solution (Sodium Acetoacetonate) mixer3 T-Mixer 3 reagent4->mixer3 reactor1 Reactor 1 (Tosyl Azide Formation) mixer1->reactor1 reactor1->mixer2 reactor2 Reactor 2 (Diazo Transfer) mixer2->reactor2 reactor2->mixer3 quenching Quenching Coil mixer3->quenching product Product Stream (Safe for Workup) quenching->product

Caption: Experimental workflow for in-situ generation and quenching of tosyl azide.

References

Technical Support Center: Triazole Synthesis with Tosyl Azide (TsN3)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting regioselectivity in triazole synthesis using tosyl azide (B81097) (TsN3). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the 1,3-dipolar cycloaddition of TsN3 with terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of 1,4- and 1,5-regioisomers. How can I selectively synthesize the 1,4-disubstituted triazole with TsN3?

A1: For the exclusive synthesis of 1,4-disubstituted 1-sulfonyl-1,2,3-triazoles, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the recommended method.[1] Key to high regioselectivity is the choice of an effective copper(I) catalyst system. While traditional systems like copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) can be used, for reactions with sulfonyl azides, a more specialized catalyst such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been shown to be highly efficient and selective, even at room temperature and under aqueous conditions.[2][3]

Q2: How can I selectively synthesize the 1,5-disubstituted triazole with TsN3?

A2: To obtain the 1,5-disubstituted regioisomer, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][4] Ruthenium complexes such as [Cp*RuCl] are effective in catalyzing the reaction between azides and terminal alkynes to yield 1,5-disubstituted 1,2,3-triazoles.[1][4] The reaction mechanism involves an oxidative coupling of the azide and alkyne to a ruthenium center, which directs the regioselectivity toward the 1,5-isomer.[1]

Q3: My reaction is sluggish or not proceeding to completion. What are the common causes?

A3: Several factors can contribute to a slow or incomplete reaction:

  • Catalyst Inactivity: Ensure your copper(I) or ruthenium catalyst is active. For CuAAC, the in situ reduction of Cu(II) to Cu(I) must be efficient, or a stable Cu(I) source should be used. For RuAAC, the catalyst should be handled under an inert atmosphere as some ruthenium complexes can be sensitive to oxygen.[5]

  • Solvent Choice: The solvent can significantly impact reaction rates. For CuAAC, polar solvents like water, t-BuOH/H2O mixtures, or DMSO are often effective.[6] For RuAAC, non-protic solvents like toluene (B28343), benzene, or THF are commonly used.[7]

  • Temperature: While many "click" reactions proceed at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to byproduct formation.

  • Purity of Reagents: Ensure your tosyl azide and alkyne are pure. Impurities can inhibit the catalyst.

Q4: I am observing significant byproduct formation. What are the likely side reactions with tosyl azide?

A4: When using sulfonyl azides like TsN3, a potential side reaction is the formation of ketenimines from the decomposition of a (1,2,3-triazol-5-yl)copper intermediate.[2] The choice of catalyst and reaction conditions is crucial to minimize this pathway. Using a catalyst like CuTC can stabilize this intermediate, favoring the desired triazole formation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Regioselectivity (Mixture of 1,4- and 1,5-isomers) Incorrect catalyst for the desired isomer.For 1,4-isomers, use a copper(I) catalyst (e.g., CuI, or CuSO4/sodium ascorbate, or CuTC for improved performance with TsN3). For 1,5-isomers, use a ruthenium catalyst (e.g., CpRuCl(PPh3)2 or CpRuCl(COD)).[1][4]
Inefficient catalyst or catalyst decomposition.Ensure the catalyst is fresh and handled correctly (e.g., under inert atmosphere for some Ru catalysts).[5] Increase catalyst loading if necessary.
Low or No Product Yield Inactive catalyst.Use a fresh batch of catalyst. For CuAAC, ensure the reducing agent (e.g., sodium ascorbate) is added to generate the active Cu(I) species from a Cu(II) precursor.[1]
Inappropriate solvent.For CuAAC with TsN3, consider using water or toluene with the CuTC catalyst.[3] For RuAAC, use non-protic solvents like THF or toluene.[7]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for any increase in byproduct formation.
Formation of Ketenimine Byproduct (with CuAAC) Instability of the (1,2,3-triazol-5-yl)copper intermediate.Use a stabilizing copper(I) catalyst like copper(I) thiophene-2-carboxylate (CuTC).[2][3]
Difficulty in Product Purification Residual catalyst.For copper catalysts, wash the reaction mixture with an aqueous solution of a chelating agent like EDTA or use a copper scavenging resin.[2]
Unreacted tosyl azide.Tosyl azide can often be removed by chromatography or by reacting the crude mixture with a scavenger alkyne.

Data Presentation

Table 1: Influence of Catalyst on Regioselectivity in the Reaction of Tosyl Azide with Phenylacetylene

Catalyst SystemSolventTemperature (°C)Predominant IsomerReference
CuTC (10 mol%)TolueneRoom Temp1,4-disubstituted[3]
CuTC (10 mol%)WaterRoom Temp1,4-disubstituted[3]
CpRuCl(PPh3)2BenzeneReflux1,5-disubstituted[7]
CpRuCl(COD)TolueneRoom Temp1,5-disubstituted[4]

Table 2: Scope of the CuTC-Catalyzed Synthesis of 1-Tosyl-1,2,3-triazoles

Reaction Conditions: Alkyne (1-1.3 equiv), Tosyl Azide (1 equiv), CuTC (10 mol%), H2O (0.2 M), 0°C to room temperature, 2-18 h.

EntryAlkyneProductYield (%)
1Phenylacetylene1-Tosyl-4-phenyl-1H-1,2,3-triazole95
21-Octyne1-Tosyl-4-hexyl-1H-1,2,3-triazole85
33,3-Dimethyl-1-butyne1-Tosyl-4-tert-butyl-1H-1,2,3-triazole91
4Cyclopropylacetylene1-Tosyl-4-cyclopropyl-1H-1,2,3-triazole82
5Propargyl alcohol(1-Tosyl-1H-1,2,3-triazol-4-yl)methanol89

(Adapted from Organic Letters, 2010, 12 (21), pp 4944–4947)[3]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted 1-Tosyl-1,2,3-triazoles using CuTC

This protocol is adapted from an efficient synthesis of 1-sulfonyl-1,2,3-triazoles.[2][3]

  • To a vial, add copper(I) thiophene-2-carboxylate (CuTC, 0.1 equiv) and water (to achieve a 0.2 M concentration with respect to the limiting reagent).

  • Cool the mixture in an ice-water bath.

  • Add the alkyne (1.0 equiv) followed by tosyl azide (1.0 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 1,5-Disubstituted 1,2,3-triazoles using a Ruthenium Catalyst

This is a general procedure for a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[5][7]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-5 mol%).

  • Add an anhydrous, non-protic solvent (e.g., toluene or THF).

  • Add the alkyne (1.0 equiv) and tosyl azide (1.0-1.2 equiv).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 45-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Regioselectivity_Pathway Start Terminal Alkyne + TsN3 CuAAC Cu(I) Catalyst (e.g., CuTC) Start->CuAAC CuAAC Pathway RuAAC Ru(II) Catalyst (e.g., Cp*RuCl) Start->RuAAC RuAAC Pathway Isomer14 1,4-Disubstituted Triazole CuAAC->Isomer14 Isomer15 1,5-Disubstituted Triazole RuAAC->Isomer15

Caption: Catalyst-dependent regioselectivity in triazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity or Low Yield with TsN3 CheckCatalyst Is the correct catalyst being used for the desired isomer? Start->CheckCatalyst UseCu For 1,4-isomer: Use Cu(I) catalyst (e.g., CuTC) CheckCatalyst->UseCu No UseRu For 1,5-isomer: Use Ru(II) catalyst (e.g., Cp*RuCl) CheckCatalyst->UseRu No CheckConditions Are reaction conditions (solvent, temp.) optimal? CheckCatalyst->CheckConditions Yes UseCu->CheckConditions UseRu->CheckConditions OptimizeCu CuAAC: Use polar solvent (e.g., H2O). Room temperature is often sufficient. CheckConditions->OptimizeCu No OptimizeRu RuAAC: Use non-protic solvent (e.g., Toluene). May require heating. CheckConditions->OptimizeRu No CheckPurity Are reagents pure? CheckConditions->CheckPurity Yes OptimizeCu->CheckPurity OptimizeRu->CheckPurity Purify Purify TsN3 and alkyne. CheckPurity->Purify No End Improved Regioselectivity and Yield CheckPurity->End Yes Purify->End

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Technical Support Center: C-H Insertion Reactions with p-Toluenesulfonyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing p-toluenesulfonyl azide (B81097) in C-H insertion/amination reactions. This guide provides practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during C-H insertion reactions with p-toluenesulfonyl azide, offering potential causes and actionable solutions.

Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the common causes?

A1: Low yields are a frequent issue and can stem from several factors. Systematically investigate the following:

  • Catalyst Activity: The choice and handling of the dirhodium catalyst are critical. Many rhodium catalysts are sensitive to air and moisture. Ensure you are using an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents.[1] Some rhodium precursors may also require an activation step.

  • Solvent Choice: The reaction solvent plays a crucial role. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve yields in many dirhodium-catalyzed aminations.[2] Solvents such as DMF, CH3CN, THF, toluene, and dioxane have been reported to result in failed reactions.[2]

  • Reagent Quality: this compound (Tosyl Azide) can decompose over time, especially with exposure to heat or light.[3] Use a fresh or properly stored batch. Similarly, ensure the purity of your substrate, as impurities can poison the catalyst.

  • Reaction Temperature: While some reactions proceed at room temperature or even 0 °C, others may require gentle heating.[2] However, excessive heat (approaching 120 °C) can cause rapid, hazardous decomposition of tosyl azide.[3]

  • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to side reactions or catalyst deactivation pathways. It is crucial to screen and optimize the catalyst loading, which can be as low as 0.5-2 mol%.[2]

Q2: I am observing the formation of significant side products. How can I improve the selectivity?

A2: Side product formation often competes with the desired C-H insertion. Consider these strategies:

  • Catalyst Selection: The ligand environment of the dirhodium catalyst significantly influences selectivity. Sterically demanding catalysts, such as Rh₂(R-BPCP)₄, can favor insertion into primary C-H bonds over secondary ones.[4] For arene amination, Rh₂(esp)₂ is often a highly effective catalyst.[5]

  • Reaction Time: Quench the reaction as soon as the starting material is consumed. Prolonged reaction times can lead to the formation of by-products.[2]

  • Additives: In some cases, the addition of an acid, like acetic acid, can improve yields and suppress the formation of undesired by-products.[2] Conversely, moderate to strong bases (e.g., K₂CO₃, Et₃N) can completely inhibit the amination reaction.[2]

  • Substrate-Related Issues: The electronic and steric properties of your substrate will dictate the most likely site of insertion. Electron-rich C-H bonds are generally more reactive.

Q3: The reaction is very slow. How can I increase the rate?

A3: Sluggish reactions can often be accelerated by adjusting the reaction parameters:

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the rate. Monitor the reaction closely to avoid decomposition of the azide.

  • Optimize Catalyst Loading: While excessively low catalyst loading can result in slow reactions, simply increasing it is not always the solution. A systematic screening of catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) is recommended.[2]

  • Solvent Effects: As mentioned, fluorinated solvents like TFE can significantly accelerate the reaction compared to other common organic solvents.[2]

Q4: I am concerned about the safety of using this compound. What are the key safety precautions?

A4: this compound is a potentially explosive compound and must be handled with extreme care.[3]

  • Avoid Heat and Shock: Do not heat tosyl azide above 100-120 °C, as this can lead to explosive decomposition.[3] Avoid friction, grinding, or shock.

  • Proper Storage: Store in a cool, dark place, away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and heavy metals.[6]

  • Solvent Choice: NEVER use chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can form extremely unstable and explosive di- and tri-azidomethane.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Conduct all work in a well-ventilated fume hood behind a blast shield.

Data Presentation

The following tables summarize key quantitative data from the literature to guide experimental design and optimization.

Table 1: Effect of Catalyst and Loading on Arene Amination Yield (Reaction: Mesitylene with N-methyl-O-tosylhydroxylamine catalyzed by a dirhodium complex in TFE at 0 °C)

EntryCatalystCatalyst Loading (mol%)Time (h)Yield (%)
1Rh₂(esp)₂2.00.575
2Rh₂(esp)₂1.00.5~75
3Rh₂(esp)₂0.51.0~75
4Rh₂(OAc)₄2.0-40-45
5Rh₂(TFA)₄2.0-Poor

Data synthesized from concepts presented in Paudyal et al., Science 2016.[2][7]

Table 2: Influence of Solvent on Arene Amination Yield (Reaction: Mesitylene with N-methyl-O-tosylhydroxylamine catalyzed by 2 mol% Rh₂(esp)₂)

SolventYield (%)
TFE (2,2,2-Trifluoroethanol)75
TFE/CH₂Cl₂ (1:1)Suitable
TFE/MeOH (1:1)Suitable
EtOH or MeOH10-20
DMF, CH₃CN, THF, Toluene, DioxaneFailed

Data synthesized from concepts presented in Paudyal et al., Science 2016.[2]

Experimental Protocols

Protocol 1: General Procedure for Dirhodium-Catalyzed Intermolecular Arene C-H Amination

This protocol is a representative example based on methodologies described in the literature.[2] Optimization for specific substrates is highly recommended.

Materials:

  • Dirhodium catalyst (e.g., Rh₂(esp)₂)

  • Arene substrate

  • This compound or a suitable aminating agent precursor (e.g., O-tosylhydroxylamine)

  • Anhydrous solvent (e.g., 2,2,2-trifluoroethanol - TFE)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the dirhodium catalyst (e.g., 1-2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., TFE), followed by the arene substrate (1.0 equivalent).

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath. Add the this compound (typically 1.1-1.5 equivalents) portion-wise or via syringe pump if it is in solution.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) until the limiting reagent is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction. This can be done by adding a suitable quenching agent or by pouring the reaction mixture into a separatory funnel with an appropriate solvent for workup (e.g., ethyl acetate (B1210297) and water).

  • Workup and Purification: Perform a standard aqueous workup. Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Safety Note: All manipulations involving this compound should be performed in a fume hood behind a blast shield.

Visualizations

The following diagrams illustrate key workflows and relationships in C-H insertion reactions.

Experimental_Workflow General Experimental Workflow for C-H Amination setup 1. Reaction Setup - Add Catalyst to dry flask inert 2. Establish Inert Atmosphere - Evacuate & backfill with Ar/N2 setup->inert reagents 3. Add Reagents - Anhydrous Solvent - Substrate inert->reagents cool 4. Cool Reaction - e.g., 0 °C reagents->cool azide 5. Add Tosyl Azide - Portion-wise or slow addition cool->azide monitor 6. Monitor Progress - TLC, LC-MS, GC azide->monitor quench 7. Quench Reaction - When starting material is consumed monitor->quench workup 8. Workup & Purify - Extraction - Chromatography quench->workup product Isolated Product workup->product

Caption: A typical experimental workflow for C-H amination reactions.

Troubleshooting_Flowchart Troubleshooting Guide for Low Yield start Low Yield or No Reaction q_catalyst Is the catalyst active and handled under inert conditions? start->q_catalyst s_catalyst Solution: - Use fresh catalyst - Ensure inert atmosphere - Use anhydrous solvents q_catalyst->s_catalyst No q_solvent Is the solvent optimal? (e.g., TFE, HFIP) q_catalyst->q_solvent Yes s_catalyst->q_solvent s_solvent Solution: - Switch to a fluorinated alcohol solvent like TFE q_solvent->s_solvent No q_reagents Are the substrate and azide pure? q_solvent->q_reagents Yes s_solvent->q_reagents s_reagents Solution: - Purify substrate - Use fresh tosyl azide q_reagents->s_reagents No q_temp Is the temperature optimized? q_reagents->q_temp Yes s_reagents->q_temp s_temp Solution: - Screen temperatures (e.g., 0°C to 40°C) - Avoid excessive heat q_temp->s_temp No end Improved Yield q_temp->end Yes s_temp->end

Caption: A logical flowchart for troubleshooting low-yielding reactions.

Signaling_Pathway Key Components and Interactions in Catalytic C-H Amination sub Substrate (with C-H bond) product Aminated Product sub->product is converted to azide This compound (TsN3) intermediate Rh-Nitrenoid Intermediate azide->intermediate Reacts with catalyst Dirhodium Catalyst (e.g., Rh2L4) solvent Solvent (e.g., TFE) catalyst->solvent Influenced by catalyst->intermediate Forms intermediate->product Inserts into C-H bond of substrate n2 N2 Gas (byproduct) intermediate->n2 Releases

Caption: Relationship between key reaction components for C-H amination.

References

How to handle unreacted tosyl azide in the final product stream

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe and effective handling of unreacted tosyl azide (B81097) (TsN₃) in a final product stream. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to properly handle and remove unreacted tosyl azide?

A: Handling unreacted tosyl azide is critical for two primary reasons:

  • Safety: Tosyl azide is a potentially explosive compound that is sensitive to heat, shock, and mechanical pressure.[1][2][3][4] Its explosive thermal decomposition can begin at approximately 120 °C.[1][2] It is also classified as acutely toxic and fatal if swallowed.[5][6] Leaving residual tosyl azide in a product stream poses a significant safety risk, especially during purification steps like rotary evaporation which involve heat.[4]

  • Product Purity: The presence of unreacted tosyl azide and its subsequent byproducts, such as p-toluenesulfonamide, will contaminate the final product. This can interfere with downstream applications and complicate the analysis and characterization of the desired compound.

Q2: How can I detect and quantify residual tosyl azide in my product stream?

A: Several analytical techniques can be used to detect the presence of unreacted tosyl azide. Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy are the most common and effective methods.

Data Presentation: Analytical Methods for Tosyl Azide Detection

MethodKey Signal / ParameterTypical Value / Chemical Shift (ppm)Notes
Infrared (IR) Spectroscopy Strong azide (N₃) stretching band~2135 cm⁻¹This is a highly characteristic and strong absorbance, making it an excellent diagnostic tool for presence or absence.[2][7]
¹H NMR Spectroscopy Aromatic protons of the tosyl group~7.41 ppm (d, 2H) and ~7.85 ppm (d, 2H)Monitoring the disappearance of these signals relative to an internal standard or product signals can confirm the consumption of tosyl azide.[2][8]
Q3: What is the recommended method for quenching (destroying) unreacted tosyl azide in the reaction mixture?

A: The most reliable method to eliminate residual tosyl azide is through chemical quenching. A widely reported and effective method involves using a sacrificial acceptor molecule like acetylacetone (B45752) in the presence of a base.[3][7][9] This converts the hazardous tosyl azide into more stable, easily removable byproducts.

Experimental Protocol: Quenching of Unreacted Tosyl Azide with Acetylacetone

Objective: To safely neutralize unreacted tosyl azide in a reaction mixture.

Materials:

  • Reaction mixture containing unreacted tosyl azide

  • Acetylacetone (2,4-pentanedione)

  • Sodium hydroxide (B78521) (NaOH)

  • Acetonitrile (MeCN) and Water (as solvent for quench solution)

  • Ice bath

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Prepare the Quench Solution: In a separate flask, prepare a solution of sodium hydroxide and an excess of acetylacetone in a mixture of water and acetonitrile.[3] A previously reported solution involves sodium hydroxide (1.5 eq.) and acetylacetone (1.5 eq.).[8]

  • Cool the Reaction Mixture: Place the flask containing your final reaction mixture in an ice bath to cool it down. Quenching can be exothermic.

  • Add Quench Solution: Slowly add the prepared quench solution to the cold, stirring reaction mixture.

  • Stir: Allow the mixture to stir at room temperature for at least 30 minutes to ensure the reaction goes to completion.[8]

  • Confirm Completion: Take a small aliquot of the reaction mixture and analyze it using IR spectroscopy. The absence of the characteristic azide peak at ~2135 cm⁻¹ indicates that the tosyl azide has been completely consumed.[7]

Mandatory Visualization: Workflow for Quenching Unreacted Tosyl Azide

start Final Reaction Mixture (Contains unreacted TsN3) add_quench Slowly Add Quench Solution to Cooled Reaction Mixture start->add_quench prep_quench Prepare Quench Solution (Acetylacetone + NaOH in H2O/MeCN) prep_quench->add_quench stir Stir and Allow to React (e.g., 30+ minutes) add_quench->stir monitor Monitor by IR Spectroscopy stir->monitor check Is TsN3 Peak (~2135 cm-1) Absent? monitor->check end Quenching Complete Proceed to Work-up check->end Yes continue_stir Continue Stirring / Add More Quench check->continue_stir No continue_stir->stir

Caption: Workflow for the chemical quenching of tosyl azide using acetylacetone.

Q4: After quenching, how do I remove the resulting byproducts from my desired product?

A: After successfully quenching the tosyl azide, the primary byproduct from the original diazo-transfer reaction is p-toluenesulfonamide. This and other salts from the quench can typically be removed using standard purification techniques.

Experimental Protocol: Post-Quench Purification via Aqueous Extraction

Objective: To remove water-soluble byproducts like p-toluenesulfonamide.

Materials:

  • Quenched reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)[10]

  • Aqueous base solution (e.g., 9% KOH solution or saturated NaHCO₃)[8]

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Separatory funnel

Procedure:

  • Solvent Addition: If necessary, dilute the quenched reaction mixture with an appropriate organic solvent in which your product is soluble.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Base Wash: Add an aqueous base solution to the separatory funnel. The basic wash deprotonates the p-toluenesulfonamide, making its salt highly water-soluble and facilitating its removal from the organic layer. Shake the funnel vigorously, venting frequently.

  • Separate Layers: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat: Repeat the base wash one or two more times.[8]

  • Brine Wash: Wash the organic layer with brine to remove residual water and base.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Further Purification: If the product is still not pure after extraction, purification by column chromatography on silica (B1680970) gel is a standard next step.[10]

Mandatory Visualization: Post-Quench Purification Strategy

start Quenched Reaction Mixture extract Perform Aqueous Extraction (Organic Solvent + Base Wash) start->extract check Analyze Product Purity (e.g., NMR, TLC) extract->check pure Product is Pure check->pure Yes impure Product is Impure check->impure No final_product Isolated Pure Product pure->final_product chromatography Perform Column Chromatography impure->chromatography chromatography->final_product

Caption: Decision tree for the purification of the final product after quenching.

Q5: What are the essential safety precautions when working with tosyl azide?

A: Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling tosyl azide.

Data Presentation: Summary of Safety Precautions

AreaPrecautionRationale / Citation
Storage Store in a cool, dry, well-ventilated area. Keep containers tightly sealed and away from heat, sparks, and ignition sources.[5][11][12]Prevents accidental decomposition or ignition. Tosyl azide is heat-sensitive.[1]
Handling Use in a chemical fume hood behind a blast shield.[4] Avoid contact with strong acids, bases, or reducing agents.[5] Do not use metal spatulas or ground glass joints, which can cause explosive decomposition from friction or shock.[4]Minimizes exposure and protects from potential explosions.[4]
Personal Protective Equipment (PPE) Wear a lab coat, chemical-impermeable gloves, and tightly fitting safety goggles. A face shield may be necessary if a blast shield is not feasible.[4][11][12]Protects skin and eyes from splashes and potential shrapnel in the event of decomposition.[5]
Disposal Never dispose of unreacted tosyl azide down the drain or in regular waste. All excess reagent must be quenched (destroyed) chemically before disposal according to institutional guidelines.[10][11]Prevents the accumulation of explosive materials in the waste stream.

References

Validation & Comparative

A Comparative Guide to p-Toluenesulfonyl Azide and Methanesulfonyl Azide for Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a diazo group is a fundamental transformation in organic synthesis, unlocking access to a diverse array of valuable intermediates for cyclopropanations, C-H insertions, and Wolff rearrangements. The choice of the diazo-transfer reagent is a critical decision that significantly influences reaction yield, safety, and substrate scope. Among the most common reagents employed for this purpose are p-toluenesulfonyl azide (B81097) (TsN₃) and methanesulfonyl azide (MsN₃). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.

At a Glance: Key Performance Indicators

MetricMethanesulfonyl Azide (MsN₃)p-Toluenesulfonyl Azide (TsN₃)Notes
Molecular Weight 121.12 g/mol 197.21 g/mol The lower molecular weight of MsN₃ contributes to a better atom economy.[1]
Azide Content (% w/w) ~34.7%~21.3%MsN₃ offers a higher concentration of the reactive azide group per unit of mass.[1]
Atom Economy Higher than TsN₃Lower than MsN₃MsN₃ demonstrates a significantly higher theoretical conversion of reactants to the desired product.[1][2][3]
Byproduct Methanesulfonamide (B31651)p-Toluenesulfonamide (B41071)Methanesulfonamide is generally easier to remove due to its higher polarity and water solubility.[1][2][3][4][5][6]
Safety Potentially explosive, shock-sensitive. In-situ generation is recommended.[2][7][8]Potentially explosive, shock-sensitive. Two explosions during its preparation have been reported.[2][9]Both are hazardous reagents that should be handled with extreme caution.[1][2]

Performance and Applications

While both methanesulfonyl azide and tosyl azide are effective diazo transfer reagents, their performance can vary depending on the substrate and reaction conditions.

This compound (TsN₃):

  • Often lauded for its high efficiency and cost-effectiveness, particularly in large-scale syntheses.[2][10]

  • It is considered the most efficient diazo-transfer reagent for compounds with active methylene (B1212753) groups, achieving high yields of up to 94%.[10]

  • A significant drawback is the formation of the p-toluenesulfonamide byproduct, which can complicate product purification.[2]

Methanesulfonyl Azide (MsN₃):

  • Offers the advantage of forming a more water-soluble methanesulfonamide byproduct, which can often be easily removed by aqueous extraction.[2][3][6]

  • In some instances, MsN₃ has been reported to be a "poor choice" of reagent, while TsN₃ provided a comparable or superior yield.[2][11]

  • The use of MsN₃ is advantageous with respect to atom economy and the ease of product separation.[6]

Quantitative Data Summary

The following table summarizes reaction yields for diazo transfer reactions with various substrates using both this compound and methanesulfonyl azide.

SubstrateReagentBaseSolventTemp (°C)Time (h)Yield (%)
Diethyl MalonateTsN₃Et₃NCH₃CNRT-62[1]
1,3-Dicarbonyl CompoundsTsN₃----Up to 94[10]
2-Diazocyclohexane-1,3-dioneTsN₃----90[10]
2-DiazodimedoneTsN₃----94[10]
β-KetoesterMsN₃Et₃NCH₃CNRT1285[4]
tert-Butyl acetoacetate (B1235776)MsN₃Et₃NCH₃CN20-402.568-70[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and safe results. Below are representative protocols for diazo transfer reactions using both methanesulfonyl azide and this compound.

Protocol 1: In-situ Generation of Methanesulfonyl Azide and Diazo Transfer

This protocol describes the in-situ generation of methanesulfonyl azide followed by a diazo transfer reaction with an activated methylene compound.[2][4]

  • In-situ Generation of MsN₃: To a stirred solution of sodium azide (1.2 equiv.) in a mixture of acetonitrile (B52724) and water at 0 °C, add methanesulfonyl chloride (1.0 equiv.) dropwise. Allow the mixture to stir at 0 °C for 1 hour to generate methanesulfonyl azide in situ.

  • Diazo Transfer: To this mixture, add the β-ketoester (1.0 equiv.) followed by the dropwise addition of triethylamine (B128534) (1.5 equiv.) while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Upon completion, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution and ethyl acetate (B1210297). Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by flash chromatography.

Protocol 2: Diazo Transfer using this compound

This protocol describes a general procedure for a diazo transfer reaction with this compound and a β-ketoester.[12]

  • Reaction Setup: In a wide-mouthed Erlenmeyer flask, dissolve the t-butyl acetoacetate (0.75 mole) in anhydrous acetonitrile (1 L). Add triethylamine (0.75 mole).

  • Reagent Addition: Adjust the temperature of the mixture to 20°C and add this compound (0.75 mole) dropwise with vigorous stirring over 10–15 minutes. The reaction is exothermic and the temperature may rise to 38–40°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2.5 hours.

  • Work-up: Evaporate the solvent at 35°C under reduced pressure. The residue is mixed with 1.2 L of water in a separatory funnel, and the oily p-toluenesulfonamide is separated.

  • Purification: The organic layer is washed with two 100-ml portions of water and dried over anhydrous sodium sulfate. Further purification of the desired diazo compound can be achieved by column chromatography.[1]

Visualizing the Process

To better understand the chemical transformations and experimental steps, the following diagrams illustrate the general mechanism of a base-catalyzed diazo transfer reaction and a typical experimental workflow.

Caption: General mechanism of a base-catalyzed diazo transfer reaction.

experimental_workflow start Start dissolve Dissolve active methylene compound and base in solvent start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_azide Add sulfonyl azide dropwise cool->add_azide react Stir at room temperature add_azide->react workup Aqueous workup (e.g., NaHCO₃ wash) react->workup extract Extract with organic solvent workup->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Typical experimental workflow for a diazo transfer reaction.

Safety Considerations

Both methanesulfonyl azide and this compound are energetic materials and should be handled with extreme caution as they are potentially explosive and sensitive to shock, friction, and heat.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling these reagents.

  • Ventilation: Work in a well-ventilated fume hood.

  • In-situ Generation: To mitigate risks, in-situ generation of sulfonyl azides is highly recommended, which avoids the isolation of the potentially explosive reagent.[3][4][7][13] Continuous flow systems can further enhance safety by minimizing the accumulation of hazardous materials.[14]

  • Storage: Store sulfonyl azides in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

  • Disposal: Dispose of any residual azide and reaction waste according to institutional safety guidelines.

Conclusion

The choice between methanesulfonyl azide and this compound for diazo transfer reactions is dependent on the specific priorities of the synthesis.

  • This compound is a powerful and economical reagent, well-suited for a wide range of applications, especially when the highest possible yield is the primary objective and purification of the final product from the p-toluenesulfonamide byproduct is straightforward.[2][10]

  • Methanesulfonyl azide presents a valuable alternative, particularly when ease of purification and atom economy are primary concerns, due to the water-solubility of its corresponding sulfonamide byproduct.[2][3]

For both reagents, adopting in-situ generation protocols, especially in continuous flow systems, represents a significant advancement in laboratory safety by minimizing the handling and accumulation of these hazardous materials. Researchers should carefully weigh the factors of reactivity, purification, cost, and safety to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to Azide Sources in Click Chemistry: Tosyl Azide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and versatile method for forging molecular connections. The choice of the azide (B81097) source is a critical parameter that can significantly influence reaction efficiency, product characteristics, and experimental safety. This guide provides an objective comparison of tosyl azide with other commonly employed azide sources, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific applications.

At a Glance: Performance Comparison of Azide Sources

The efficiency of an azide source in a click reaction is paramount. The following table summarizes the performance of various azides in CuAAC reactions, highlighting key differences in reactivity, yield, and reaction conditions.

Azide SourceTypical ReactivityGeneral YieldsKey AdvantagesKey Disadvantages
Tosyl Azide HighGood to ExcellentCommercially available, efficient for diazo transfer reactions.The resulting N-sulfonyl-1,2,3-triazole can be unstable and prone to rearrangement.[1][2][3]
Sodium Azide ModerateGood to ExcellentInexpensive, readily available, used for in situ generation of organic azides.[4]Highly toxic, potential explosion hazard, especially with heavy metals and acids.[5]
Trimethylsilyl (B98337) Azide (TMSA) HighGood to ExcellentGood solubility in organic solvents, often considered safer than sodium azide for in situ generation of HN3.[6]Moisture sensitive, can form toxic and explosive hydrazoic acid upon hydrolysis.[7][8]
Alkyl/Aryl Azides VariableGood to ExcellentWide structural diversity possible, stable triazole products.Reactivity can be influenced by steric and electronic factors.
Picolyl Azides Very HighExcellentCopper-chelating ability significantly accelerates the reaction rate.[9]More complex to synthesize than simple alkyl/aryl azides.

Delving Deeper: A Head-to-Head Comparison

Reactivity and Reaction Kinetics

The reactivity of the azide source directly impacts the reaction rate. Picolyl azides, with their built-in copper-chelating moiety, exhibit significantly enhanced reaction kinetics compared to conventional non-chelating azides.[9] This acceleration is particularly beneficial in biological applications where low catalyst concentrations are crucial.

Sulfonyl azides, including tosyl azide, are highly reactive in CuAAC reactions.[1] However, the strong electron-withdrawing nature of the sulfonyl group not only activates the azide for cycloaddition but also influences the stability of the resulting triazole product.

Sodium azide is a versatile precursor for the in situ generation of a wide range of organic azides from corresponding halides or other electrophiles. This two-step, one-pot approach is highly efficient and avoids the isolation of potentially unstable small organic azides.[4]

Trimethylsilyl azide is another popular choice for generating azides in situ and is often perceived as a safer alternative to sodium azide in certain applications.[6]

Product Stability: The Unique Case of Sulfonyl Azides

A critical distinction between sulfonyl azides and other azide sources lies in the stability of the 1,2,3-triazole product. The N-sulfonyl-1,2,3-triazole formed from the reaction of a sulfonyl azide, such as tosyl azide, can undergo a Dimroth rearrangement or denitrogenation, especially under certain conditions like elevated temperatures.[1][2][3] This reactivity can be exploited for further synthetic transformations but requires careful control if the stable triazole is the desired final product. In contrast, alkyl and aryl azides typically form highly stable N-alkyl/aryl-1,2,3-triazoles.

Safety and Handling

The handling of azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature.

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. It also reacts with acids to produce highly toxic and explosive hydrazoic acid. Extreme caution and specific handling protocols are mandatory.[5]

  • Tosyl Azide: While a useful reagent, it is also an energetic material and should be handled with care, avoiding shock, friction, and heat.[10]

  • Trimethylsilyl Azide: Flammable, toxic if ingested, inhaled, or absorbed through the skin, and reacts with water to form hydrazoic acid.[8] It is crucial to handle this reagent in a well-ventilated fume hood and under anhydrous conditions.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for a CuAAC reaction. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Azide (e.g., tosyl azide, organic azide)

  • Terminal alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Solvent (e.g., water, t-BuOH/water, DMSO)

Procedure:

  • Prepare stock solutions of the azide, alkyne, CuSO₄, sodium ascorbate, and ligand in the chosen solvent.

  • In a reaction vessel, combine the alkyne and azide solutions.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions.

  • Add the CuSO₄/ligand mixture to the alkyne/azide solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC, LC-MS, or other suitable analytical techniques.

  • Upon completion, the reaction can be worked up by extraction or purification by chromatography.

Protocol for Comparing the Reactivity of Different Azide Sources

This protocol allows for the direct comparison of the relative reactivity of two or more azide sources in a competitive CuAAC reaction.

Materials:

  • Azide 1 (e.g., Tosyl Azide)

  • Azide 2 (e.g., Benzyl Azide)

  • Limiting terminal alkyne

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Ligand (e.g., TBTA)

  • Solvent

Procedure:

  • Prepare a stock solution containing an equimolar mixture of Azide 1 and Azide 2.

  • In a reaction vial, combine the azide mixture with the limiting terminal alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate, followed by a premixed solution of CuSO₄ and the ligand.

  • Allow the reaction to proceed for a defined period.

  • Quench the reaction.

  • Analyze the reaction mixture by HPLC or LC-MS to quantify the formation of the two different triazole products. The ratio of the products will indicate the relative reactivity of the two azides.

Visualizing the Click Chemistry Workflow

The following diagram illustrates a typical experimental workflow for a CuAAC reaction.

CuAAC_Workflow reagent_prep Reagent Preparation (Azide, Alkyne, Catalyst, Ligand, Reductant) reaction_setup Reaction Setup (Mixing of reactants) reagent_prep->reaction_setup reaction Click Reaction (Incubation) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup & Purification (Extraction, Chromatography) monitoring->workup Complete analysis Product Analysis (NMR, MS) workup->analysis

A typical workflow for a CuAAC experiment.

The catalytic cycle of the CuAAC reaction is a fundamental concept for understanding the reaction mechanism.

CuAAC_Cycle cluster_reactants Reactants CuI Cu(I) Cu_alkyne Cu(I)-Alkyne Complex CuI->Cu_alkyne + Alkyne Cu_acetylide Copper Acetylide Cu_alkyne->Cu_acetylide - H+ six_membered Six-membered Cu-intermediate Cu_acetylide->six_membered + Azide Cu_triazolide Copper Triazolide six_membered->Cu_triazolide Cu_triazolide->CuI - Product product 1,2,3-Triazole Cu_triazolide->product + H+ Alkyne Alkyne Azide Azide

The catalytic cycle of the CuAAC reaction.

Conclusion

The selection of an azide source for click chemistry is a multifaceted decision that requires careful consideration of reactivity, desired product characteristics, and safety. Tosyl azide is a highly effective reagent, particularly for diazo transfer reactions, but the potential instability of the resulting N-sulfonyl-1,2,3-triazole must be taken into account. For applications requiring robust and stable triazole linkages, traditional alkyl or aryl azides are excellent choices. In scenarios demanding rapid reaction kinetics, especially in biological contexts, copper-chelating picolyl azides offer a significant advantage. Finally, the use of sodium azide or trimethylsilyl azide for the in situ generation of organic azides provides a convenient and efficient synthetic route. By understanding the distinct properties of each azide source, researchers can optimize their click chemistry protocols to achieve their desired outcomes efficiently and safely.

References

Alternatives to p-Toluenesulfonyl azide for triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternatives for p-Toluenesulfonyl Azide (B81097) in Triazole Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of triazoles is a cornerstone of modern medicinal chemistry and material science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," offers a reliable path to 1,4-disubstituted 1,2,3-triazoles.[1][2] Historically, p-Toluenesulfonyl azide (TsN₃) has been a common reagent for the synthesis of azides required for this transformation. However, its potential for explosive decomposition has driven the search for safer and more efficient alternatives.

This guide provides an objective comparison of key alternatives to TsN₃, focusing on their performance, safety profiles, and handling characteristics, supported by experimental data and detailed protocols.

Key Alternatives to this compound

The primary alternatives to TsN₃ can be categorized into two main groups: other diazotransfer reagents, which introduce the azide functionality, and azide-free methods, which construct the triazole ring using different nitrogen sources. This guide will focus on the most prominent and safer diazotransfer reagents that have emerged as viable replacements.

  • Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl) : A crystalline, shelf-stable, and inexpensive reagent that has shown comparable efficacy to the highly reactive but hazardous trifluoromethanesulfonyl azide (TfN₃).[3][4][5]

  • Safer Salts of Imidazole-1-sulfonyl Azide : Due to safety concerns with ISA·HCl, the hydrogensulfate and tetrafluoroborate (B81430) salts have been developed as safer, non-explosive alternatives.[3]

  • Fluorosulfuryl Azide (FSO₂N₃) : A highly reactive reagent generated in situ to circumvent the risks associated with purification and storage of explosive azides.[6]

Performance Comparison

The choice of an azide source is critical and depends on factors like safety, stability, reactivity, and cost. While TsN₃ is effective, its hazardous nature is a significant drawback. The following tables summarize the performance of key alternatives.

Table 1: Comparison of Safety and Physical Properties

ReagentFormulaFormHazardsStability
This compound (TsN₃)C₇H₇N₃O₂SOily liquidPotentially explosive, shock-sensitiveDecomposes on heating
Imidazole-1-sulfonyl Azide HCl (ISA·HCl)C₃H₄ClN₅O₂SCrystalline solid"Sensitive" material (impact sensitivity of 6 J), hygroscopic, can form explosive byproducts.[7]Shelf-stable crystalline solid.[4][5]
Imidazole-1-sulfonyl Azide Salts (HSO₄⁻, BF₄⁻)-Crystalline solidsReported to be safe to synthesize, store, and handle.[3]High
Fluorosulfuryl Azide (FSO₂N₃)FN₃O₂SGas/in solutionHighly reactive, potentially explosive if isolated.Not isolated; generated and used in situ.[6]

Table 2: Performance in Diazotransfer Reactions (Conversion of Amines to Azides)

ReagentSubstrate ScopeReaction TimeTypical YieldsKey Advantages
TsN₃ BroadHours to daysGood to excellentWell-established
ISA·HCl Diverse primary aminesMinutes to hoursExcellentCrystalline, inexpensive, efficient, easily removed byproducts.[4]
FSO₂N₃ (in situ) Virtually any primary amineMinutesHighExtremely fast, avoids storing explosive azides, wide applicability.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing results and ensuring safety. The following are representative protocols for the synthesis and application of key alternatives.

Protocol 1: Synthesis of Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl)

This protocol is adapted from the one-pot procedure described by Goddard-Borger and Stick.[4]

Materials:

Procedure:

  • A solution of sulfuryl chloride in anhydrous acetonitrile is added dropwise to a stirred suspension of sodium azide in anhydrous acetonitrile at 0-5 °C.

  • After stirring for a set period, a solution of imidazole (2 equivalents) in anhydrous acetonitrile is added slowly, maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The resulting residue (imidazole-1-sulfonyl azide) is purified via flash chromatography.

  • The purified liquid is dissolved in diethyl ether and cooled in an ice bath.

  • A solution of hydrochloric acid in diethyl ether is added dropwise to precipitate imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) as a white crystalline solid.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Safety Note: Explosions have been reported when concentrating the mother liquors from the crystallization of ISA·HCl.[7] This solution may contain highly sensitive byproducts like sulfonyl diazide or hydrazoic acid.[7] The solid ISA·HCl is hygroscopic and can react with water to produce hydrazoic acid.[7] It is recommended to use the safer hydrogensulfate or tetrafluoroborate salts.[3]

Protocol 2: General Procedure for Diazotransfer from a Primary Amine using ISA·HCl

This protocol demonstrates the conversion of a primary amine to an azide.[4]

Materials:

  • Primary amine

  • Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol or other suitable solvent

Procedure:

  • The primary amine is dissolved in the chosen solvent (e.g., methanol).

  • Potassium carbonate, a catalytic amount of copper(II) sulfate solution, and ISA·HCl are added to the solution.

  • The reaction mixture is stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude azide product is purified by column chromatography.

Protocol 3: In Situ Generation of Fluorosulfuryl Azide for Azidation of Primary Amines

This procedure, developed by the Sharpless group, avoids the isolation of the hazardous fluorosulfuryl azide.[6]

Materials:

  • Primary amine

  • Imidazolium (B1220033) fluorosulfuryl triflate salt

  • Sodium azide (NaN₃)

  • Suitable solvent (e.g., water, methanol, or a mixture)

Procedure:

  • The primary amine is dissolved in the solvent.

  • The imidazolium fluorosulfuryl triflate salt and sodium azide are added to the reaction flask. Fluorosulfuryl azide is generated in situ.

  • The reaction proceeds rapidly, often within minutes at room temperature.

  • Once the reaction is complete (monitored by TLC or LC-MS), the product is isolated using standard aqueous workup and extraction procedures.

  • Purification is performed by column chromatography if necessary.

Visualizing the Workflows

Diagrams help to clarify complex chemical processes and relationships. The following workflows are rendered using Graphviz.

G cluster_0 Protocol 1: Synthesis of ISA·HCl SO2Cl2 Sulfuryl Chloride ChlorosulfonylAzide Chlorosulfonyl Azide (in situ) SO2Cl2->ChlorosulfonylAzide NaN3 Sodium Azide NaN3->ChlorosulfonylAzide ISA_liquid Imidazole-1-sulfonyl Azide (liquid) ChlorosulfonylAzide->ISA_liquid Imidazole Imidazole (2 eq.) Imidazole->ISA_liquid ISA_HCl ISA·HCl (crystalline) ISA_liquid->ISA_HCl HCl_ether HCl in Ether HCl_ether->ISA_HCl

Caption: Synthesis of Imidazole-1-sulfonyl Azide HCl (ISA·HCl).

G cluster_1 Protocol 3: In Situ Fluorosulfuryl Azide Method ReactionVessel Reaction Vessel FSO2N3 FSO₂N₃ (Generated In Situ) Product Azide Product (R-N₃) ReactionVessel->Product TriflateSalt Imidazolium Fluorosulfuryl Triflate Salt TriflateSalt->ReactionVessel SodiumAzide Sodium Azide SodiumAzide->ReactionVessel PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->ReactionVessel FSO2N3->Product Diazotransfer (minutes)

Caption: Workflow for in situ generation of fluorosulfuryl azide.

G cluster_2 General Triazole Synthesis via CuAAC start Amine Primary Amine (R¹-NH₂) start->Amine Azide Organic Azide (R¹-N₃) Amine->Azide AzideSource Azide Source (e.g., ISA·HCl, FSO₂N₃) AzideSource->Azide Diazotransfer CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide->CuAAC Alkyne Terminal Alkyne (R²-C≡CH) Alkyne->CuAAC Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole

References

A Comparative Guide to Tosyl Azide and p-Nitrobenzenesulfonyl Azide in Diazo Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of diazo compounds, the choice of the diazo transfer reagent is critical to ensure high efficiency, safety, and purity of the final product. Among the various sulfonyl azides utilized for this purpose, tosyl azide (B81097) (TsN₃) has long been a staple in organic synthesis. However, reagents with modified electronic properties, such as p-nitrobenzenesulfonyl azide (p-NBSA), offer alternative reactivity profiles that can be advantageous in specific contexts. This guide provides an objective comparison of the efficacy of tosyl azide and p-nitrobenzenesulfonyl azide, supported by experimental data, to inform the selection of the optimal reagent for your research needs.

At a Glance: Key Performance Indicators

MetricTosyl Azide (TsN₃)p-Nitrobenzenesulfonyl Azide (p-NBSA)Notes
Reactivity Highly reactive and widely applicable for various activated methylene (B1212753) compounds.[1]Generally reactive; its higher electrophilicity can influence reaction pathways.The electron-withdrawing nitro group in p-NBSA increases the electrophilicity of the azide.
Reported Yields Up to 94% for diazo transfer to active methylene compounds.[1]Can provide comparable yields to tosyl azide in certain reactions.Yields are highly substrate-dependent for both reagents.
Byproduct p-Toluenesulfonamidep-NitrobenzenesulfonamideBoth byproducts often require chromatographic separation.
Safety Potentially explosive, heat and shock-sensitive.[2] In-situ generation is recommended for large-scale reactions.Potentially explosive, handle with care.Both are hazardous reagents requiring appropriate safety precautions.

Performance Comparison

Tosyl azide is a well-established and cost-effective diazo transfer reagent, lauded for its high efficiency in reactions with a broad range of substrates, particularly active methylene compounds.[1] It remains a go-to reagent for many standard diazo synthesis protocols.

p-Nitrobenzenesulfonyl azide, being more electrophilic due to the electron-withdrawing nitro group, can exhibit different reactivity. While this increased electrophilicity can be beneficial in certain cases, it may also lead to alternative reaction pathways, such as ring contraction, at the expense of the desired diazo transfer, especially with more complex substrates. One study noted that the electronic features of the sulfonyl azide significantly affect the reaction outcome.

For some applications, p-nitrobenzenesulfonyl azide has been reported to be a favored reagent for diazo transfer. In a specific debenzoylative diazo transfer reaction, both tosyl azide and p-nitrobenzenesulfonyl azide provided comparable yields. This suggests that for particular substrate classes, p-NBSA can be as effective as TsN₃.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative protocols for the synthesis of the azides and their application in diazo transfer reactions.

Synthesis of Tosyl Azide

This procedure is a common method for the laboratory-scale preparation of tosyl azide.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Acetone

  • Water

Procedure:

  • In a flask, dissolve p-toluenesulfonyl chloride (1 equivalent) in acetone.

  • In a separate flask, dissolve sodium azide (1.1 equivalents) in a minimal amount of water.

  • Slowly add the sodium azide solution to the p-toluenesulfonyl chloride solution with stirring at room temperature.

  • Continue stirring for several hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acetone.

  • Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield tosyl azide.

Synthesis of p-Nitrobenzenesulfonyl Azide

This general procedure can be used for the synthesis of p-nitrobenzenesulfonyl azide.

Materials:

  • p-Nitrobenzenesulfonyl chloride

  • Sodium azide (NaN₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Cool a solution of p-nitrobenzenesulfonyl chloride (1 equivalent) in THF to 0 °C.

  • Slowly add a solution of sodium azide (1.05 equivalents) in water to the cooled THF solution.

  • Allow the mixture to stir at room temperature for 3 hours.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield p-nitrobenzenesulfonyl azide.

General Procedure for Diazo Transfer to a β-Ketoester

This protocol is a general method for the synthesis of α-diazo-β-ketoesters.

Materials:

  • β-Ketoester

  • Tosyl azide or p-nitrobenzenesulfonyl azide

  • Base (e.g., triethylamine, DBU)

  • Solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Dissolve the β-ketoester (1 equivalent) in the chosen solvent.

  • Add the base (1.1-1.5 equivalents) to the solution.

  • Slowly add the sulfonyl azide (1.05-1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C or room temperature depending on the substrate's reactivity.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup to remove the base and water-soluble components.

  • Purify the crude product by column chromatography to separate the diazo compound from the sulfonamide byproduct.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanism of a base-catalyzed diazo transfer reaction and a typical experimental workflow.

DiazoTransferMechanism cluster_0 Reaction Mechanism ActiveMethylene Active Methylene Compound (R-CH₂-EWG) Enolate Enolate Intermediate ActiveMethylene->Enolate + Base Adduct Tetrazene Adduct Enolate->Adduct + R'SO₂N₃ ProtonatedBase Protonated Base SulfonylAzide Sulfonyl Azide (R'SO₂N₃) SulfonylAzide->Adduct DiazoProduct Diazo Product (R-C(N₂)-EWG) Adduct->DiazoProduct - R'SO₂NH⁻ Sulfonamide Sulfonamide Byproduct (R'SO₂NH₂) Base Base Base->ActiveMethylene

Caption: General mechanism of a base-catalyzed diazo transfer reaction.

ExperimentalWorkflow cluster_1 Experimental Workflow Start Start: Dissolve Substrate and Base in Solvent Addition Add Sulfonyl Azide (Tosyl Azide or p-NBSA) Start->Addition Reaction Stir at Controlled Temperature Addition->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolate Pure Diazo Compound Purification->Product

Caption: Typical experimental workflow for a diazo transfer reaction.

Safety Considerations

Both tosyl azide and p-nitrobenzenesulfonyl azide are energetic materials and must be handled with extreme caution. They are potentially explosive and sensitive to heat, shock, and friction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Scale: For larger-scale reactions, consider in-situ generation of the sulfonyl azide to avoid isolating and handling large quantities of the potentially explosive reagent.[2]

  • Storage: Store sulfonyl azides in a cool, dark, and well-ventilated area, away from heat sources.

  • Disposal: Quench any residual azide before disposal according to your institution's safety guidelines.

Conclusion

The choice between tosyl azide and p-nitrobenzenesulfonyl azide for diazo transfer reactions is nuanced and depends on the specific substrate and desired reaction outcome. Tosyl azide remains a robust and economical choice for a wide range of applications, especially for standard transformations of active methylene compounds. p-Nitrobenzenesulfonyl azide, with its increased electrophilicity, presents an alternative that may offer advantages in certain contexts but also carries the potential for different reaction pathways. Researchers should carefully consider the electronic properties of their substrate and the potential for side reactions when selecting between these two reagents. For both, adherence to strict safety protocols is paramount due to their hazardous nature.

References

Mechanistic Insights into p-Toluenesulfonyl Azide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

p-Toluenesulfonyl azide (B81097) (TsN₃) is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of diazo groups and for the construction of nitrogen-containing heterocycles. Its reactivity as a nitrene precursor and a partner in cycloaddition reactions has led to its application in the synthesis of a diverse array of complex molecules. This guide provides a comparative analysis of the mechanistic aspects and performance of TsN₃ in key transformations, supported by experimental data and detailed protocols, to aid researchers in optimizing their synthetic strategies.

Diazo Transfer Reactions: A Performance Comparison

Diazo transfer reactions are a cornerstone of TsN₃ chemistry, enabling the conversion of active methylene (B1212753) compounds into valuable diazo derivatives. While TsN₃ is a highly effective reagent for this transformation, other sulfonyl azides, such as methanesulfonyl azide (MsN₃) and p-acetamidobenzenesulfonyl azide (p-ABSA), are often employed as alternatives. The choice of reagent can significantly impact reaction efficiency and product purification.

Table 1: Comparison of Sulfonyl Azides in Diazo Transfer Reactions with 1,3-Dicarbonyl Compounds [1]

EntrySubstrateDiazo Transfer ReagentYield (%)
1Cyclohexane-1,3-dioneTsN₃90
25,5-Dimethylcyclohexane-1,3-dione (Dimedone)TsN₃94
3Diethyl malonateTsN₃62
4Ethyl acetoacetateTsN₃85
5DibenzoylmethaneTsN₃92

Reaction conditions: Substrate, TsN₃, and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).

While TsN₃ consistently provides high yields, a notable drawback is the formation of the p-toluenesulfonamide (B41071) byproduct, which can sometimes be challenging to remove completely from the desired diazo product. In contrast, MsN₃ generates the more water-soluble methanesulfonamide, which can often be easily removed by aqueous extraction. p-ABSA offers a similar advantage with its more polar byproduct.[2]

Mechanistic Pathway of Diazo Transfer

The generally accepted mechanism for the base-catalyzed diazo transfer reaction involves the deprotonation of the active methylene compound to form an enolate, which then attacks the terminal nitrogen of the sulfonyl azide. Subsequent proton transfer and elimination of the sulfonamide yield the diazo compound.

Diazo_Transfer_Mechanism sub R-CH2-R' enolate R-C(-)-R' sub->enolate + Base - Base-H+ base Base intermediate1 R-C(N=N-NHTs)-R' enolate->intermediate1 + TsN3 TsN3 Ts-N=N+=N- product R-C(=N2)-R' intermediate1->product - TsNH2 byproduct TsNH2

Caption: General mechanism of a base-catalyzed diazo transfer reaction.

[3+2] Cycloaddition Reactions: Synthesis of Triazoles

p-Toluenesulfonyl azide readily participates in [3+2] cycloaddition reactions with alkynes to furnish N-sulfonylated triazoles. This reaction is a key step in the synthesis of various biologically active compounds and functional materials. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a particularly powerful variant that proceeds with high regioselectivity and efficiency.

Table 2: Copper-Catalyzed [3+2] Cycloaddition of TsN₃ with Various Alkynes

EntryAlkyneProductYield (%)
1Phenylacetylene1-Tosyl-4-phenyl-1H-1,2,3-triazole95
21-Octyne1-Tosyl-4-hexyl-1H-1,2,3-triazole85
3Propargyl alcohol(1-Tosyl-1H-1,2,3-triazol-4-yl)methanol92
44-Methoxyphenylacetylene4-(4-Methoxyphenyl)-1-tosyl-1H-1,2,3-triazole91
51-Ethynylcyclohexene4-(Cyclohex-1-en-1-yl)-1-tosyl-1H-1,2,3-triazole88

Reaction conditions: Alkyne, TsN₃, CuI catalyst, and a ligand/base (e.g., 2,6-lutidine) in a suitable solvent (e.g., CH₂Cl₂ or THF).

Mechanistic Pathway of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The mechanism of CuAAC is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. The reaction proceeds through a stepwise process involving coordination of the azide to the copper acetylide, followed by cyclization and subsequent protonolysis or reaction with a copper(I) species to regenerate the catalyst and release the triazole product.

CuAAC_Mechanism CuI Cu(I) Cu_acetylide R-C≡C-Cu CuI->Cu_acetylide + Alkyne - H+ alkyne R-C≡CH intermediate [Copper-Triazolide Intermediate] Cu_acetylide->intermediate + TsN3 TsN3 Ts-N3 intermediate->CuI Catalyst Regeneration product 1-Tosyl-4-R-1,2,3-triazole intermediate->product Protonolysis or [Cu(I)]

Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.

C-H Amination/Amidation Reactions: A Powerful Tool for C-N Bond Formation

In recent years, transition metal-catalyzed C-H amination and amidation reactions using sulfonyl azides as the nitrogen source have emerged as a powerful strategy for the direct formation of C-N bonds. Rhodium and Iridium complexes have proven to be particularly effective catalysts for these transformations.[3][4]

Table 3: Rhodium-Catalyzed Direct C-H Amidation of Arenes with Sulfonyl Azides [3][5]

EntryArene SubstrateSulfonyl AzideYield (%)
1Benzo[h]quinolinep-Dodecylbenzenesulfonyl azide77
2Phenyl-2-pyridineTsN₃85
32-PhenylimidazoleTsN₃76
4N-Phenyl-1H-pyrazoleTsN₃91
51-Phenyl-1H-1,2,3-triazoleTsN₃88

Reaction conditions: Arene, sulfonyl azide, [RhCpCl₂]₂ catalyst, and a silver salt additive in a suitable solvent (e.g., 1,2-dichloroethane) at elevated temperature.*[6]

Mechanistic Pathway of Rhodium-Catalyzed C-H Amidation

The proposed mechanism for the rhodium-catalyzed C-H amidation involves the coordination of the directing group of the arene to the rhodium center, followed by C-H activation to form a rhodacycle intermediate. This intermediate then reacts with the sulfonyl azide, leading to the extrusion of dinitrogen and the formation of a Rh(V)-imido species. Reductive elimination from this intermediate furnishes the amidated product and regenerates the active rhodium catalyst.

Rh_Amidation_Mechanism Rh_cat [Rh(III)] rhodacycle [Rhodacycle(III)] Rh_cat->rhodacycle + Arene-DG - H+ arene Arene-DG intermediate1 [Rh(III)-Azide Complex] rhodacycle->intermediate1 + TsN3 TsN3 TsN3 intermediate2 [Rh(V)-Imido] intermediate1->intermediate2 - N2 product Amidated Arene intermediate2->product Reductive Elimination product->Rh_cat Catalyst Regeneration

Caption: Proposed mechanism for Rhodium-Catalyzed C-H Amidation.

Experimental Protocols

General Procedure for Diazo Transfer to a 1,3-Dicarbonyl Compound[1]

To a stirred solution of the 1,3-dicarbonyl compound (1.0 equiv) and triethylamine (B128534) (1.2 equiv) in acetonitrile (0.5 M) at 0 °C is added a solution of this compound (1.1 equiv) in acetonitrile dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired diazo compound.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[8][9][10]

To a solution of the alkyne (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent such as a mixture of t-BuOH and H₂O (1:1) is added sodium ascorbate (B8700270) (0.1 equiv) followed by copper(II) sulfate (B86663) pentahydrate (0.01 equiv). The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the corresponding 1,2,3-triazole.

General Procedure for Rhodium-Catalyzed C-H Amidation of an Arene[7]

A mixture of the arene substrate (1.0 equiv), sulfonyl azide (1.2 equiv), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) in 1,2-dichloroethane (B1671644) (0.2 M) is stirred in a sealed tube at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the amidated product.

Conclusion

This compound remains a highly effective and versatile reagent in organic synthesis. Its performance in key transformations such as diazo transfer, cycloaddition, and C-H amination is well-documented, often providing high yields of the desired products. While alternative reagents exist, particularly for diazo transfer reactions, that may offer advantages in terms of byproduct removal, TsN₃'s reactivity and cost-effectiveness ensure its continued prominence in the synthetic chemist's toolbox. The mechanistic understanding of its reactions, particularly those catalyzed by transition metals, continues to evolve, opening new avenues for the development of novel and efficient synthetic methodologies. Careful consideration of the substrate scope, reaction conditions, and potential byproducts is crucial for the successful application of TsN₃ in the synthesis of complex molecules for research, drug discovery, and materials science.

References

A Researcher's Guide to Confirming the Synthesis of α-Diazo Compounds: A Comparison of Spectroscopic and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of α-diazo compounds is a critical step in a myriad of organic transformations, from carbene-mediated cyclopropanations to Wolff rearrangements. For researchers, scientists, and drug development professionals, rigorous analytical confirmation of these often unstable intermediates is paramount. This guide provides a comprehensive comparison of the primary spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to verify the synthesis of α-diazo compounds. Furthermore, it explores alternative analytical approaches and presents detailed experimental protocols and comparative data to aid in method selection and application.

Primary Spectroscopic Confirmation Methods

The unique electronic structure of the diazo group (C=N₂), a resonance hybrid of several canonical forms, gives rise to characteristic spectroscopic signatures that are readily identifiable.

Infrared (IR) Spectroscopy stands as the most direct and rapid method for confirming the presence of the diazo functionality. The asymmetric stretching vibration of the N≡N bond results in a strong and sharp absorption band in a relatively uncongested region of the spectrum, making it a highly reliable diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides invaluable structural information, confirming not only the presence of the α-diazo carbon but also the overall integrity of the molecular framework. Both ¹H and ¹³C NMR are routinely employed.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized α-diazo compound, further corroborating its identity. A characteristic fragmentation pattern involves the loss of a neutral nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak.

The following tables summarize the key quantitative data for each of these spectroscopic techniques when analyzing various classes of α-diazo compounds.

Table 1: Comparison of Spectroscopic Data for α-Diazo Compound Confirmation

Spectroscopic TechniqueKey Diagnostic FeatureTypical Range/ValueNotes
Infrared (IR) Spectroscopy Strong, sharp C=N₂ asymmetric stretch2050 - 2150 cm⁻¹This is the most characteristic and reliable peak for identifying α-diazo compounds.
¹H NMR Spectroscopy Chemical shift of the α-proton3.0 - 5.5 ppmThe exact chemical shift is influenced by the nature of the adjacent electron-withdrawing group.
¹³C NMR Spectroscopy Chemical shift of the α-carbon40 - 70 ppmThis carbon is significantly shielded compared to a carbonyl carbon.
Mass Spectrometry (MS) Molecular ion peak and fragmentation[M]⁺ and [M-28]⁺The loss of N₂ is a hallmark fragmentation pattern.

Table 2: Characteristic IR Stretching Frequencies for Various α-Diazo Compounds

Class of α-Diazo CompoundTypical C=N₂ Stretching Frequency (cm⁻¹)
α-Diazo ketones2080 - 2120
α-Diazo esters2110 - 2140
α-Diazo amides2090 - 2130
α-Diazophosphonates2080 - 2110

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for α-Diazo Compounds

Class of α-Diazo Compoundα-Proton Chemical Shift (δ, ppm)α-Carbon Chemical Shift (δ, ppm)
Ethyl diazoacetate4.7546.5
1-Diazo-2-propanone5.2051.0
Methyl 2-diazo-2-phenylacetate5.1563.0
Diazomethane3.2023.1

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the α-diazo compound is a liquid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the solid or liquid α-diazo compound (typically 1-5 mg) in a suitable volatile solvent (e.g., chloroform, dichloromethane, or acetonitrile) in a small vial. A drop of this solution is then applied to a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the analyte.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic strong, sharp peak in the 2050 - 2150 cm⁻¹ region corresponding to the C=N₂ asymmetric stretch.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve 5-25 mg of the α-diazo compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[1]

    • Ensure the sample is fully dissolved; any solid particles can degrade the quality of the spectrum.

    • For ¹³C NMR, a higher concentration (20-50 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[2]

  • Instrument Parameters:

    • Spectrometer: 300-600 MHz NMR Spectrometer.

    • Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse experiment.

      • Spectral Width: Typically -2 to 12 ppm.

      • Number of Scans: 8-16 scans.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: Typically 0 to 220 ppm.

      • Number of Scans: 128-1024 scans or more, depending on the sample concentration.

  • Data Acquisition and Analysis:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire and process the spectra.

    • For ¹H NMR, identify the signal corresponding to the α-proton in the 3.0 - 5.5 ppm range.

    • For ¹³C NMR, identify the signal for the α-carbon in the 40 - 70 ppm range.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the α-diazo compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrument Parameters:

    • Mass Spectrometer: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Range: Scan a range that includes the expected molecular weight of the product.

    • Fragmentation: Collision-Induced Dissociation (CID) can be used to induce fragmentation and observe the characteristic loss of N₂.

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Acquire a tandem mass spectrum (MS/MS) of the molecular ion to observe the fragmentation pattern, looking for a prominent peak at [M-28]⁺ corresponding to the loss of dinitrogen.

Alternative Confirmation Methods

While spectroscopic methods are the gold standard, other techniques can provide complementary or alternative confirmation of α-diazo compound synthesis.

1. Chemical Derivatization Followed by Spectroscopic Analysis:

This approach involves reacting the α-diazo compound with a trapping agent to form a more stable derivative that can be easily characterized. This is particularly useful for highly reactive or unstable diazo compounds.

  • 1,3-Dipolar Cycloaddition: α-Diazo compounds readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes or alkenes, to form stable pyrazole (B372694) or pyrazoline derivatives, respectively.[3] The formation of these cycloadducts can be confirmed by standard spectroscopic techniques (NMR, MS), thereby indirectly confirming the presence of the initial α-diazo compound.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal stability of α-diazo compounds.[4] These compounds typically exhibit a sharp exothermic decomposition event upon heating, corresponding to the loss of N₂ gas. The temperature at which this decomposition occurs can be a characteristic property of the specific α-diazo compound.[4] While not a direct structural confirmation method, it can provide evidence for the presence of the thermally labile diazo group.

Visualizing the Workflow and Method Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the typical experimental workflow for synthesizing and confirming α-diazo compounds and provide a logical comparison of the analytical methods.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Confirmation cluster_confirmation Confirmation start Precursor (e.g., Carbonyl Compound) reagents Diazo Transfer Reagent + Base synthesis Reaction start->synthesis product Crude α-Diazo Compound synthesis->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms confirmation Synthesis Confirmed ir->confirmation nmr->confirmation ms->confirmation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of α-diazo compounds.

method_comparison cluster_primary Primary Spectroscopic Methods cluster_alternative Alternative Methods main Confirmation of α-Diazo Compound Synthesis ir IR Spectroscopy (Direct evidence of C=N₂) main->ir nmr NMR Spectroscopy (Full structural elucidation) main->nmr ms Mass Spectrometry (Molecular weight and fragmentation) main->ms derivatization Chemical Derivatization (Confirms reactivity) main->derivatization dsc Thermal Analysis (DSC) (Confirms thermal lability) main->dsc

Caption: Comparison of primary spectroscopic and alternative methods for α-diazo compound confirmation.

Conclusion

The confirmation of α-diazo compound synthesis is most reliably achieved through a combination of spectroscopic techniques. IR spectroscopy offers a rapid and definitive initial check for the presence of the diazo group. Subsequently, ¹H and ¹³C NMR provide detailed structural verification, while mass spectrometry confirms the molecular weight. For particularly unstable compounds or when further evidence is required, alternative methods such as chemical derivatization or thermal analysis can offer valuable complementary data. By employing these methods judiciously, researchers can proceed with confidence in the integrity of their synthesized α-diazo compounds for subsequent chemical transformations.

References

A Head-to-Head Comparison of Copper and Ruthenium Catalysts for Tosyl Azide Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of triazole-containing compounds, the choice of catalyst for the azide-alkyne cycloaddition is a critical decision that dictates the regioselectivity, efficiency, and substrate scope of the reaction. This guide provides a comprehensive comparison of the two most prominent catalytic systems for the cycloaddition of tosyl azides: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC).

The CuAAC, often considered a cornerstone of "click chemistry," is renowned for its high efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] In contrast, the RuAAC provides access to the complementary 1,5-disubstituted regioisomers, offering a valuable synthetic alternative for applications where the substitution pattern on the triazole ring is crucial for biological activity or material properties.[1][3]

Quantitative Performance Comparison

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Typical Catalyst CuCl, CuSO₄/Sodium Ascorbate[2][CpRuCl(PPh₃)₂], [CpRuCl(COD)][3][4]
Regioselectivity Exclusively 1,4-disubstitutedPredominantly 1,5-disubstituted[3]
Catalyst Loading 1-10 mol%[2]1-5 mol%[3]
Typical Solvent Water, t-BuOH/H₂O, DMF[2][5]Toluene, Benzene, 1,2-Dichloroethane[3][4]
Reaction Temperature Room Temperature to 60 °C[2]Room Temperature to 80 °C[3]
Reaction Time 1-16 hours[2]0.5-24 hours[3][4]
Yield (%) 93-96% (for p-toluenesulfonyl azide)[2]80-99% (for general organic azides)[3][6]
Turnover Number (TON) Can reach up to 20,000 under optimized conditions[7]Data for tosyl azides is not readily available
Turnover Frequency (TOF) Data for tosyl azides is not readily availableData for tosyl azides is not readily available
Substrate Scope Primarily terminal alkynes[7]Terminal and internal alkynes[3]

Experimental Protocols

Detailed methodologies for performing both the copper-catalyzed and ruthenium-catalyzed cycloaddition reactions with p-toluenesulfonyl azide (B81097) are provided below. These protocols are based on established procedures and can be adapted for specific research needs.

Copper-Catalyzed Synthesis of 1-(p-toluenesulfonyl)-4-phenyl-1H-1,2,3-triazole[2]

Materials:

Procedure:

  • To a suspension of this compound (1 mmol), CuCl (0.1 mmol), and (PhS)₂ (0.2 mmol) in water (1 mL), add phenylacetylene (1.3 mmol).

  • Stir the resulting mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (8:2) as the eluent to afford the pure 1-(p-toluenesulfonyl)-4-phenyl-1H-1,2,3-triazole.

Ruthenium-Catalyzed Synthesis of 1-substituted-5-phenyl-1H-1,2,3-triazole (General Protocol)[3][8]

Materials:

  • Organic azide (e.g., benzyl (B1604629) azide as a proxy for tosyl azide)

  • Phenylacetylene

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)])

  • Anhydrous and degassed 1,2-dichloroethane (B1671644) (DCE)

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst ([Cp*RuCl(COD)], 1-2 mol%) in anhydrous and degassed DCE.

  • Add the organic azide (1.0 equivalent) and phenylacetylene (1.05 equivalents) to the flask.

  • Heat the reaction mixture to 45 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30 minutes to a few hours.[8]

  • Upon completion, cool the reaction mixture to room temperature and add silica gel.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.

Visualizing the Catalytic Pathways

The distinct regiochemical outcomes of the CuAAC and RuAAC reactions stem from their different mechanistic pathways.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Tosyl Azide & Alkyne Mixing Combine Reactants, Catalyst & Solvent Reactants->Mixing Catalyst_Prep Catalyst System (Cu or Ru) Catalyst_Prep->Mixing Solvent Solvent Solvent->Mixing Stirring Stirring at Specified Temperature Mixing->Stirring Quenching Reaction Quenching (if necessary) Stirring->Quenching Extraction Extraction/ Filtration Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Triazole Product Purification->Product catalytic_cycles cluster_cu Copper-Catalyzed Cycle (CuAAC) cluster_ru Ruthenium-Catalyzed Cycle (RuAAC) Cu_cat Cu(I) Catalyst Cu_acetylide Copper-Acetylide Intermediate Cu_cat->Cu_acetylide + Alkyne Cu_triazolide Copper-Triazolide Intermediate Cu_acetylide->Cu_triazolide + Tosyl Azide Cu_triazolide->Cu_cat Catalyst Regeneration Product_14 1,4-Disubstituted Triazole Cu_triazolide->Product_14 + H+ Ru_cat Ru(II) Catalyst Ru_complex Ru-Alkyne-Azide Complex Ru_cat->Ru_complex + Alkyne + Tosyl Azide Ruthenacycle Ruthenacycle Intermediate Ru_complex->Ruthenacycle Oxidative Coupling Ruthenacycle->Ru_cat Catalyst Regeneration Product_15 1,5-Disubstituted Triazole Ruthenacycle->Product_15 Reductive Elimination

References

A Comparative Guide to p-Toluenesulfonyl Azide and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of the azide (B81097) and diazo functionalities is a cornerstone for the construction of complex molecules, including pharmaceuticals and bioactive compounds. For decades, p-Toluenesulfonyl azide (TsN₃), also known as tosyl azide, has been a workhorse reagent for these transformations, particularly in diazo transfer reactions. However, its inherent instability and potential for explosive decomposition have driven the development of safer and, in some cases, more efficient alternatives. This guide provides an objective comparison of this compound with other key azide-donating reagents, supported by experimental data to inform reagent selection in research and development.

Overview of this compound (TsN₃)

This compound is a versatile reagent primarily used for the transfer of a diazo group to active methylene (B1212753) compounds and for the introduction of the azide group.[1] It is widely employed in the synthesis of α-diazocarbonyl compounds, which are valuable precursors for a variety of transformations including carbene chemistry, Wolff rearrangements, and cycloadditions.[2] Despite its utility, TsN₃ is a potentially explosive compound, especially upon heating, necessitating careful handling and storage at low temperatures.[1][3]

Comparative Performance of Azide-Donating Reagents

The choice of an azide-donating reagent often involves a trade-off between reactivity, safety, and ease of purification. This section compares TsN₃ with its most common alternatives: trifluoromethanesulfonyl azide (TfN₃), imidazole-1-sulfonyl azide hydrogen sulfate (B86663), p-acetamidobenzenesulfonyl azide (p-ABSA), and diphenylphosphoryl azide (DPPA).

Reactivity and Yields in Diazo Transfer Reactions

The reactivity of sulfonyl azides is largely influenced by the electron-withdrawing nature of the sulfonyl group. A more electron-withdrawing group enhances the electrophilicity of the azide, leading to a more reactive reagent.

ReagentSubstrateBaseSolventTime (h)Yield (%)Reference
TsN₃ 2,5-dimethyl-1,5-diphenylhexan-1,3-dioneDBUCH₂Cl₂-53[4]
TfN₃ 2,5-dimethyl-1,5-diphenylhexan-1,3-dioneDBUCH₂Cl₂293[4]
p-ABSA Ethyl acetoacetateEt₃NAcetonitrile1273 (of diazo product)[5]
Imidazole-1-sulfonyl azide HCl Amine-functionalized resinDIEADMSO1>90 (conversion)[6]
DPPA N,N-dimethylphenylacetamideLDATHF-low[7]

Table 1: Comparison of yields for diazo transfer reactions with various reagents. Note that direct comparison is challenging due to variations in substrates and reaction conditions in the literature.

Trifluoromethanesulfonyl azide (TfN₃) is significantly more reactive than TsN₃ due to the strong electron-withdrawing triflyl group.[8] This heightened reactivity often translates to higher yields and shorter reaction times, as demonstrated in the conversion of 2,5-dimethyl-1,5-diphenylhexan-1,3-dione where TfN₃ gave a 93% yield compared to 53% with a related sulfonyl azide under similar conditions.[4] However, this increased reactivity also corresponds to a greater potential for explosive decomposition.[9]

Imidazole-1-sulfonyl azide hydrogen sulfate is a crystalline, shelf-stable reagent that is considered a safer alternative to TfN₃, while exhibiting comparable reactivity in converting primary amines to azides and active methylene compounds to diazo compounds.[10][11][12] Its hydrochloride salt has been shown to be effective for diazo transfer onto solid supports, achieving over 90% conversion.[6] The hydrogen sulfate salt is noted to be significantly less hazardous to handle.[13]

p-Acetamidobenzenesulfonyl azide (p-ABSA) is another alternative developed with improved safety in mind. It is a crystalline solid that is less shock-sensitive than TsN₃.[14][15] The sulfonamide byproduct of p-ABSA is often easily removed by simple trituration or filtration, simplifying product purification.[5] It has been successfully used in the synthesis of a variety of α-diazoketones.[15]

Diphenylphosphoryl azide (DPPA) is more commonly used for other transformations such as the Curtius rearrangement and the Mitsunobu reaction for converting alcohols to azides.[16][17][18] While it can effect diazo transfer, it is generally less efficient for this purpose compared to sulfonyl azides, often resulting in lower yields.[7]

Safety Profile and Thermal Stability

A critical consideration in selecting an azide reagent is its safety profile. Many organic azides are energetically unstable and can decompose explosively. Differential Scanning Calorimetry (DSC) is a key technique for quantifying the thermal stability of these reagents.

ReagentOnset Temperature (Tₒₙₛₑₜ, °C)Enthalpy of Decomposition (ΔHₔ, kJ/mol)NotesReference
This compound (TsN₃) 117-207Potentially explosive, shock-sensitive.[19][20]
Trifluoromethanesulfonyl azide (TfN₃) --Highly energetic and potentially explosive. Not typically isolated.[8][9]
Imidazole-1-sulfonyl azide hydrogen sulfate 131-Significantly more stable than the parent azide and its HCl salt.[13]
p-Acetamidobenzenesulfonyl azide (p-ABSA) 129-184Considered a safer alternative to TsN₃.[19][20]
Diphenylphosphoryl azide (DPPA) >200-Relatively stable, non-explosive oil.[18]

Table 2: Thermal stability data for various azide-donating reagents. Higher onset temperature and lower enthalpy of decomposition generally indicate greater stability.

The data clearly indicates that TsN₃ has a significant exothermic decomposition.[19][20] In contrast, p-ABSA and imidazole-1-sulfonyl azide hydrogen sulfate exhibit higher thermal stability, making them safer alternatives for batch processing.[13][19][20] DPPA is the most thermally stable of the listed reagents.[18] TfN₃ is highly unstable and is typically generated in situ for immediate use to minimize the risk of explosion.[21]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the safe and successful application of these reagents.

General Procedure for Diazo Transfer using this compound (TsN₃)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Active methylene compound

  • This compound (TsN₃)

  • Base (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (1.0 equiv) and the base (1.05 equiv) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equiv) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diazo compound by column chromatography on silica (B1680970) gel. The p-toluenesulfonamide (B41071) byproduct can be challenging to remove and may require careful chromatography.[2]

In situ Generation and Use of Trifluoromethanesulfonyl Azide (TfN₃)

Caution: Triflyl azide is a potent explosive and should never be isolated or concentrated. This procedure should be performed behind a blast shield in a well-ventilated fume hood.

Materials:

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

  • Sodium azide (NaN₃)

  • Amine or active methylene substrate

  • Base (e.g., triethylamine)

  • Solvent (e.g., toluene, acetonitrile) (Note: Dichloromethane is not recommended due to the formation of explosive byproducts) [21]

Procedure:

  • In a two-necked flask equipped with a dropping funnel and a stirrer, under an inert atmosphere, suspend sodium azide (5.0 equiv) in the chosen solvent.

  • Cool the suspension to 0 °C.

  • Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) to the suspension.

  • Stir the mixture at 0 °C for 2 hours to generate the TfN₃ solution.

  • In a separate flask, dissolve the substrate (1.0 equiv) and base (e.g., 1.5 equiv of Et₃N) in the same solvent.

  • Slowly add the freshly prepared TfN₃ solution to the substrate solution at 0 °C.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water.

  • Work up the reaction as appropriate for the specific product.

Visualization of Reaction Pathways and Workflows

General Mechanism of Base-Catalyzed Diazo Transfer

Diazo_Transfer_Mechanism cluster_0 Substrate Activation cluster_1 Nucleophilic Attack cluster_2 Fragmentation Active Methylene R-CH₂-R' Enolate [R-CH-R']⁻ Active Methylene->Enolate - H⁺ Base Base Triazene Intermediate Ts-N⁻-N=N-CH(R)(R') Enolate->Triazene Intermediate TsN3 Ts-N=N⁺=N⁻ TsN3->Triazene Intermediate Diazo Product R-C(=N₂)-R' Triazene Intermediate->Diazo Product Sulfonamide Byproduct TsNH⁻ Triazene Intermediate->Sulfonamide Byproduct

General mechanism of a base-catalyzed diazo transfer reaction.
Experimental Workflow for Diazo Transfer

Experimental_Workflow Start Start Dissolve_Substrate Dissolve active methylene compound and base in solvent Start->Dissolve_Substrate Cool_Reaction Cool to 0 °C Dissolve_Substrate->Cool_Reaction Add_Azide Slowly add sulfonyl azide solution Cool_Reaction->Add_Azide Stir_React Stir and monitor reaction by TLC Add_Azide->Stir_React Quench Quench reaction Stir_React->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify End End Purify->End

Typical experimental workflow for a diazo transfer reaction.

Scope and Limitations

This compound has a broad scope, reacting with a wide range of active methylene compounds. However, its use is limited by its potential for explosive decomposition, which makes large-scale reactions particularly hazardous. Furthermore, the byproduct, p-toluenesulfonamide, can be difficult to separate from the desired product, especially if the product has similar polarity.[2]

The alternatives address some of these limitations. TfN₃ offers higher reactivity, which can be advantageous for less reactive substrates, but its instability is a major drawback. Imidazole-1-sulfonyl azide hydrogen sulfate and p-ABSA provide a significantly better safety profile, making them more suitable for scale-up. The choice of reagent will therefore depend on the specific requirements of the synthesis, including the reactivity of the substrate, the scale of the reaction, and the importance of safety and ease of purification. For substrates that are sluggish to react with TsN₃, the more reactive TfN₃ or imidazole-1-sulfonyl azide may be necessary. For large-scale syntheses where safety is paramount, p-ABSA or imidazole-1-sulfonyl azide hydrogen sulfate are the preferred reagents.

Conclusion

While this compound remains a widely used reagent in organic synthesis, its limitations, particularly concerning safety, have spurred the development of valuable alternatives. For researchers and drug development professionals, a careful consideration of the reactivity, safety, and practical aspects of each reagent is essential for successful and safe synthesis. Triflyl azide offers superior reactivity for challenging substrates, while imidazole-1-sulfonyl azide hydrogen sulfate and p-acetamidobenzenesulfonyl azide provide safer and more practical options for a broad range of applications, including large-scale synthesis. The data and protocols presented in this guide are intended to facilitate an informed choice of reagent for the efficient and safe synthesis of azide- and diazo-containing molecules.

References

A Comparative Guide to Tosyl Azide and Sodium Azide in 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-dipolar cycloaddition is a powerful reaction in organic synthesis for constructing five-membered heterocyclic rings.[1] Among the various 1,3-dipoles, azides are particularly prominent, especially in the synthesis of 1,2,3-triazoles through their reaction with alkynes—a transformation famously known as the Huisgen cycloaddition.[1][2] This reaction's utility has been immensely expanded by the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[2][3]

For researchers and drug development professionals, the choice of the azide (B81097) source is a critical decision that impacts reaction scope, efficiency, and safety. Two of the most common reagents used to introduce the azide functionality are the inorganic salt, sodium azide (NaN₃), and the organic sulfonyl azide, tosyl azide (TsN₃). This guide provides an objective comparison of their performance in 1,3-dipolar cycloadditions, supported by experimental data and safety considerations.

Core Functionality and Reaction Scope

Sodium Azide (NaN₃): The Nucleophilic Azide Source

Sodium azide is a simple, inexpensive inorganic salt that serves as a potent nucleophile. Its primary role in this context is as a precursor to organic azides. Through nucleophilic substitution (typically SN2) on an organic halide or tosylate, an organic azide is formed, which then acts as the 1,3-dipole in the cycloaddition.[4] Sodium azide can also react directly with highly activated dipolarophiles, such as nitroolefins, to form triazoles.[5]

Its most significant application is in the CuAAC reaction, where an organic azide (often generated in situ from an organic halide and NaN₃) reacts with a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole with exceptional regioselectivity and high yields.[2][3]

Tosyl Azide (TsN₃): The Diazo-Transfer Specialist

Tosyl azide is an organic azide primarily utilized as a diazo-transfer reagent.[6][7] It reacts with compounds containing an active methylene (B1212753) group (e.g., 1,3-dicarbonyls) in the presence of a base to form a diazo compound and p-toluenesulfonamide (B41071) as a byproduct.[8] The resulting diazo compound is a versatile 1,3-dipole that can undergo cycloaddition with various dipolarophiles.[9]

Additionally, tosyl azide can itself participate directly in 1,3-dipolar cycloadditions, particularly with electron-rich dipolarophiles like enamines or in the synthesis of 1-sulfonyl-1,2,3-triazoles from alkynes.[5][10][11]

Performance and Experimental Data Comparison

The choice between sodium azide and tosyl azide is fundamentally dictated by the desired product and the overall synthetic strategy.

FeatureSodium Azide (NaN₃)Tosyl Azide (TsN₃)
Primary Role Nucleophilic source of the azide anion (N₃⁻) to form organic azides.Diazo-transfer reagent to form diazo compounds; direct 1,3-dipole.[6][8]
Typical Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[2][3]Diazo-transfer to active methylenes, followed by cycloaddition. Direct cycloaddition to form 1-sulfonyl-1,2,3-triazoles.[5][10]
Common Substrates Organic halides/tosylates + terminal alkynes.Active methylene compounds (e.g., β-ketoesters), terminal alkynes, enamines.[11][12]
Reaction Conditions Often requires in situ generation of organic azide, followed by Cu(I) catalysis. Can be performed in aqueous conditions.[3]Diazo-transfer requires a base. Cycloaddition conditions vary. Often performed in organic solvents.
Typical Yields Generally high to excellent for CuAAC (often >90%).[13][14]Good to excellent, but can be substrate-dependent. Diazo-transfer can reach >90%.[8]
Key Byproduct Sodium salts (e.g., NaCl, NaOTs).p-Toluenesulfonamide, which can sometimes complicate purification.[8]
Advantages Inexpensive, readily available, cornerstone of highly reliable "click chemistry".Versatile for creating diazo compounds, enables synthesis of N-sulfonyl triazoles and other heterocycles.
Disadvantages Highly toxic, forms explosive heavy metal azides and toxic hydrazoic acid.[14][15] Not a direct 1,3-dipole for most applications.Potentially explosive, especially upon heating.[6][16] Byproduct can be difficult to remove.

Experimental Workflows and Methodologies

The distinct roles of sodium azide and tosyl azide lead to different experimental workflows.

Workflow 1: CuAAC Reaction Using Sodium Azide

This workflow illustrates the typical use of sodium azide to generate an organic azide in situ, which then undergoes a copper-catalyzed cycloaddition with an alkyne.

cluster_0 Step 1: In Situ Azide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition (CuAAC) Organic_Halide Organic Halide (R-X) Organic_Azide Organic Azide (R-N₃) Organic_Halide->Organic_Azide Nucleophilic Substitution Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Organic_Azide Organic_Azide->Organic_Azide_ref Alkyne Terminal Alkyne (R'-C≡CH) Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Catalyst Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Catalyst->Triazole Organic_Azide_ref->Triazole cluster_0 Step 1: Diazo-Transfer Reaction cluster_1 Step 2: 1,3-Dipolar Cycloaddition Active_Methylene Active Methylene Compound Diazo_Compound Diazo Compound (R-C(N₂)-R') Active_Methylene->Diazo_Compound Tosyl_Azide Tosyl Azide (TsN₃) Tosyl_Azide->Diazo_Compound Base Base (e.g., DBU, Et₃N) Base->Diazo_Compound Diazo_Compound->Diazo_Compound_ref Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Heterocycle Five-Membered Heterocycle Dipolarophile->Heterocycle Diazo_Compound_ref->Heterocycle

References

Characterization of Intermediates in Tosyl Azide Mediated Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tosyl azide (B81097) (TsN₃) is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of azide and diazo functionalities, as a nitrene source, and as a substrate in cycloaddition reactions.[1] The transient nature of the intermediates in these reactions often makes their direct characterization challenging. This guide provides a comparative overview of the key intermediates formed in tosyl azide mediated reactions and the experimental and computational techniques employed for their characterization.

Diazo Transfer Reactions

Diazo transfer reactions are a cornerstone of organic synthesis for producing diazo compounds from active methylene (B1212753) compounds using a sulfonyl azide, with tosyl azide being a common choice.[2] The generally accepted mechanism involves a base-catalyzed pathway.

Intermediates and Their Characterization

a) Triazene (B1217601) Intermediate: The initial step of the base-catalyzed diazo transfer reaction is the nucleophilic attack of the enolate of the active methylene compound on the terminal nitrogen of tosyl azide, forming a transient triazene intermediate. This intermediate is typically not isolated but proceeds to the final product through elimination of p-toluenesulfonamide (B41071).

While direct spectroscopic observation of the triazene intermediate in diazo transfer reactions is scarce due to its instability, its formation is supported by mechanistic studies and analogy to more stable triazenes formed in other reactions. For instance, the reaction of Grignard reagents with tosyl azide forms stable tosyltriazene salts, which can be isolated and characterized.[3]

Characterization Methods for Triazene Derivatives:

Characterization TechniqueKey Findings and Data
NMR Spectroscopy In related stable triazene derivatives, ¹H NMR can reveal diastereotopic protons in the methylene groups of the piperazine (B1678402) ring in bis-triazenes, appearing as doublets of doublets. ¹³C NMR and 2D NMR (HSQC) can aid in the complete assignment of signals.[4]
IR Spectroscopy The azide (N₃) stretching frequency in tosyl azide is observed around 2135 cm⁻¹. The disappearance of this band and the appearance of new bands corresponding to the diazo product can be monitored by in-line IR spectroscopy to follow the reaction progress.[5]
Mass Spectrometry High-resolution mass spectrometry can be used to verify the molecular composition of stable triazene derivatives.[4]

b) Diazo Compound: The final product of the diazo transfer reaction is the diazo compound, which is often stable enough for isolation and full characterization.

Characterization Methods for Diazo Compounds:

Characterization TechniqueKey Findings and Data
IR Spectroscopy The most characteristic feature of diazo compounds is a strong absorption band for the N-N stretching vibration, typically observed in the range of 2100-2130 cm⁻¹. For example, the α-diazo ester product in a flow chemistry setup showed a characteristic band at approximately 2104 cm⁻¹.[5][6]
NMR Spectroscopy ¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of the diazo product. The disappearance of the signal for the active methylene protons and the appearance of new signals corresponding to the diazo compound are monitored. ¹H NMR can also be used to determine the conversion and purity of the product.[7]
Comparative Performance of Diazo Transfer Reagents

While tosyl azide is highly effective, other sulfonyl azides like methanesulfonyl azide (MsN₃) are also commonly used. The choice of reagent can impact yield, purification, and atom economy.

ReagentAdvantagesDisadvantagesReported Yields
Tosyl Azide (TsN₃) High efficiency, cost-effective for large-scale synthesis.[1][8]Formation of p-toluenesulfonamide byproduct can complicate purification.[8]Up to 94% for 2-diazo-1,3-dicarbonyl compounds.[1]
Methanesulfonyl Azide (MsN₃) Forms a more water-soluble methanesulfonamide (B31651) byproduct, facilitating easier purification via aqueous extraction.[8] Higher atom economy compared to TsN₃.[9]Can be less reactive than TsN₃ for certain substrates.[8] Considered to have high impact sensitivity.[10]Generally effective, but specific comparative yields across a broad range of substrates are not readily available in a single study.[8]

[3+2] Cycloaddition Reactions

Tosyl azide can act as a 1,3-dipole and undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, alkynes, and enamines, to form five-membered heterocyclic rings.

Intermediates and Their Characterization

a) Triazoline Intermediate: The initial product of the [3+2] cycloaddition of tosyl azide with an alkene is a triazoline intermediate. These intermediates are often unstable and can undergo further reactions, such as nitrogen extrusion.

Characterization Methods for Triazoline Intermediates:

Characterization TechniqueKey Findings and Data
Computational Studies (DFT) Density Functional Theory (DFT) calculations are a powerful tool to study the mechanism of [3+2] cycloaddition reactions. These studies can predict the formation of triazoline intermediates and calculate the activation barriers for their formation and subsequent reactions. For example, in the reaction of N-methylindoles with tosyl azide, the formation of a dihydrotriazoloindole intermediate via a concerted [3+2] addition was computationally predicted.[2]

b) Azomethine Ylide Intermediate: In some cases, particularly with N-tosylaziridines and alkenes, the reaction may proceed through the formation of an azomethine ylide intermediate, which then undergoes cycloaddition.

Characterization Methods for Azomethine Ylide Intermediates:

Characterization TechniqueKey Findings and Data
Computational Studies (DFT) Quantum chemical explorations suggest a mechanism involving the formation of azomethine ylide intermediates in the photoinduced [3+2] cycloaddition of N-tosyl aziridines and alkenes.[11]

Nitrene Mediated Reactions

Tosyl azide can serve as a precursor to the highly reactive tosylnitrene intermediate upon thermal or photochemical decomposition, with the loss of dinitrogen. Tosylnitrene can exist in either a singlet or a triplet electronic state, each exhibiting distinct reactivity. These reactions are employed for C-H amination and aziridination.

Intermediates and Their Characterization

a) Tosylnitrene (Singlet and Triplet): The nature of the nitrene intermediate (singlet vs. triplet) dictates the reaction pathway and product distribution. Singlet nitrenes are generally involved in concerted insertions and stereospecific aziridinations, while triplet nitrenes behave as diradicals and can undergo stepwise radical processes.

Characterization Methods for Nitrene Intermediates:

Characterization TechniqueKey Findings and Data
Trapping Experiments Reactive intermediates like nitrenes can be "trapped" by introducing a substrate that reacts with the intermediate to form a stable, characterizable product. For example, triplet nitrenes have been trapped with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[12] The intramolecular trapping of N-nitrenes by a remote aromatic ring has also been reported, leading to insertion products.[13]
EPR Spectroscopy Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of triplet species. The EPR spectra of triplet nitrenes exhibit characteristic signals due to the interaction of the unpaired electrons. For example, the EPR spectrum of triplet 2-nitrenepyrene has been detected at cryogenic temperatures.[14] Simulations of EPR spectra can provide zero-field splitting parameters (D and E values), which are characteristic of the triplet species.[15][16]
Computational Studies (DFT) DFT calculations can provide valuable insights into the electronic structure and energetics of singlet and triplet nitrenes, helping to predict their relative stabilities and reactivity.[17]

Experimental Protocols

General Procedure for Diazo Transfer Reaction with Tosyl Azide

This protocol is a representative example for the synthesis of 2-diazo-1,3-dicarbonyl compounds.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Base Addition: Add the base (e.g., triethylamine, 1.1 equiv) to the solution and stir for a few minutes at room temperature.

  • Tosyl Azide Addition: Slowly add a solution of tosyl azide (1.0 equiv) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product is then purified by column chromatography on silica (B1680970) gel and/or alumina (B75360) to remove the p-toluenesulfonamide byproduct and other impurities.

General Procedure for in situ Generation and Use of Tosyl Azide in Continuous Flow

This protocol describes a safer method for handling the potentially explosive tosyl azide by generating it in situ for diazo transfer reactions.[18]

  • Stream Preparation: Prepare three separate streams:

    • Stream A: An aqueous solution of sodium azide.

    • Stream B: A solution of tosyl chloride in an organic solvent (e.g., acetonitrile).

    • Stream C: A solution of the active methylene compound and a base (e.g., triethylamine) in an organic solvent.

  • Tosyl Azide Formation: Combine Stream A and Stream B in a tubular reactor at a controlled temperature (e.g., 25 °C) to generate tosyl azide in situ.

  • Diazo Transfer: Introduce Stream C to the output of the first reactor. The combined stream then flows through a second tubular reactor where the diazo transfer reaction takes place.

  • Quenching (Optional but Recommended): An in-line quench of any unreacted sulfonyl azide can be performed by introducing a sacrificial acceptor molecule.

  • Collection and Work-up: The product stream is collected and can be worked up by extraction and solvent removal.

Visualizations

Diazo_Transfer_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Active Methylene R-CH2-R' Enolate [R-CH-R']⁻ Active Methylene->Enolate -H⁺ Tosyl Azide TsN3 Triazene Triazene Intermediate Base Base Enolate->Triazene + TsN3 Diazo Compound R-C(N2)-R' Triazene->Diazo Compound - TsNH⁻ Sulfonamide TsNH2

Caption: General mechanism of a base-catalyzed diazo transfer reaction.

Experimental_Workflow_Diazo_Transfer Start Start Dissolve Substrate Dissolve active methylene compound in solvent Start->Dissolve Substrate Add Base Add base and stir Dissolve Substrate->Add Base Add TsN3 Slowly add tosyl azide solution Add Base->Add TsN3 Stir and Monitor Stir at room temperature and monitor by TLC Add TsN3->Stir and Monitor Workup Concentrate under reduced pressure Stir and Monitor->Workup Purification Column chromatography Workup->Purification Product Pure Diazo Compound Purification->Product

Caption: Typical experimental workflow for a diazo transfer reaction.

Nitrene_Formation_and_Reaction Tosyl Azide TsN3 Nitrene Tosylnitrene (Singlet or Triplet) Tosyl Azide->Nitrene Δ or hν - N2 Aziridine Aziridine Nitrene->Aziridine + Alkene Amine Amine (R-NHTs) Nitrene->Amine + R-H Alkene Alkene C-H Bond R-H

Caption: Formation and reactions of tosylnitrene from tosyl azide.

References

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